4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-12-7(10-11-8(12)13)6-4-2-1-3-5-6/h1-5H,9H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNHZPGPLNUEPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177234 | |
| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22706-11-2 | |
| Record name | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22706-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022706112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Spectroscopic Analysis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: A Technical Guide for Researchers
Foreword: Unveiling the Molecular Identity of a Privileged Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] Among its many derivatives, 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol stands out as a versatile synthetic intermediate and a pharmacologically significant entity in its own right. Accurate and unambiguous structural confirmation of this molecule is paramount for any research endeavor, from fundamental synthesis to the development of novel therapeutics.
This in-depth technical guide provides a comprehensive exploration of the spectroscopic analysis of this compound, with a focused lens on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a mere recitation of data, this guide is designed to equip researchers, scientists, and drug development professionals with the field-proven insights and causal understanding necessary for robust spectroscopic characterization. We will delve into the "why" behind experimental choices, the nuances of spectral interpretation, and the critical role of tautomerism in understanding the molecular behavior of this compound.
The Structural Landscape: Thiol-Thione Tautomerism
A foundational concept in the spectroscopic analysis of this compound is the phenomenon of thiol-thione tautomerism. The molecule can exist in two interconverting forms: the thiol form, characterized by a C-SH group, and the thione form, with a C=S (thiocarbonyl) and an N-H group within the triazole ring.[3][4] This equilibrium is influenced by factors such as the physical state (solid vs. solution), solvent polarity, and temperature. Spectroscopic techniques are exceptionally well-suited to probe this dynamic equilibrium, as each tautomer presents a unique spectral fingerprint.[5] In the solid state and neutral solutions, the thione form is generally considered to be the dominant tautomer for many 1,2,4-triazole-3-thiol derivatives.[3]
Caption: Thiol-Thione Tautomerism in the title compound.
Vibrational Fingerprinting: FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.[6] By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique "vibrational fingerprint" of the compound. For this compound, the FTIR spectrum is instrumental in confirming the presence of key functional groups and providing evidence for the dominant tautomeric form.
Experimental Protocol: KBr Pellet Method
The solid-state FTIR spectrum is typically acquired using the potassium bromide (KBr) pellet method. This technique involves dispersing the sample within an IR-transparent KBr matrix, which becomes a transparent disc under pressure.[7]
Step-by-Step Methodology:
-
Preparation and Cleaning: Thoroughly clean an agate mortar and pestle, along with the die set for the pellet press, using a suitable solvent (e.g., acetone) followed by deionized water. Ensure all components are completely dry by placing them in a warm oven.[1]
-
Sample and Matrix Weighing: Weigh approximately 1-2 mg of the synthesized this compound and 200-250 mg of dry, spectroscopy-grade KBr powder. This achieves the optimal sample-to-matrix ratio of about 1:100.[1]
-
Grinding and Mixing: First, grind the sample to a fine powder in the agate mortar. Then, add the KBr powder and grind the two components together briefly to ensure a homogeneous mixture. Avoid prolonged grinding, as KBr is hygroscopic and can absorb atmospheric moisture, which will appear in the spectrum.[1][7]
-
Pellet Pressing: Transfer the mixture to the pellet die. Place the die in a hydraulic press and apply a pressure of 8,000-10,000 psi (55-69 MPa) for a few minutes.[1]
-
Pellet Inspection and Analysis: Carefully remove the resulting pellet from the die. A high-quality pellet should be thin and transparent. Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Caption: Synergistic workflow for spectroscopic confirmation.
References
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Benchchem. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
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Kintek Press. (2026, January 5). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples. Retrieved from [Link]
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Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
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Specac. (2023, October 17). How to Make a Good KBr Pellet - a Step-by-step Guide. YouTube. Retrieved from [Link]
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International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]
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Bachay, I. A., et al. (n.d.). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer.... Ginekologia i Poloznictwo. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
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KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]
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PubMed. (2023, January 15). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Retrieved from [Link]
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AIP Publishing. (2012, March 7). The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. Retrieved from [Link]
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University of Regensburg. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Oxford Academic. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Retrieved from [Link]
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University of Alberta. (n.d.). Sample Preparation. Retrieved from [Link]
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JOCPR. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Retrieved from [Link]
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ResearchGate. (2024, January 19). Synthesis, characterization and antimicrobial activity of some novel this compound derivatives. Retrieved from [Link]
-
University of Wisconsin-Madison. (2020, June 5). NMR Sample Preparation. Retrieved from [Link]
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ResearchGate. (n.d.). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). A Comprehensive review on 1, 2,4 Triazole. Retrieved from [Link]
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University of Cambridge. (n.d.). NMR Sample Preparation Guidelines. Retrieved from [Link]
- Asian Journal of Chemistry. (2011). Vibrational Spectroscopic Study of 1H-1,2,4-Triazole Hofmann-Td-Type Complexes. 23(3), 1201-1204.
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Semantic Scholar. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-( 4-nitrophenyl )-2 , 4-dihydro-3 H-1 , 2 , 4-triazole-3-thione by HPLC-MS method. Retrieved from [Link]
-
ResearchGate. (2014, March). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer. Retrieved from [Link]
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Chemical Synthesis Database. (2025, May 20). This compound. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]
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An In-depth Technical Guide on the Tautomeric Forms of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This guide provides a comprehensive examination of the tautomeric equilibria in 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. For researchers and professionals in drug development, a profound understanding of tautomerism is critical, as different tautomers can exhibit distinct physicochemical properties, biological activities, and binding affinities to molecular targets. This document delineates the structural possibilities, explores the underlying principles governing tautomeric preference, and provides robust experimental and computational protocols for their characterization.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a pivotal concept in the study of heterocyclic chemistry. In the context of drug design, the ability of a molecule to exist in multiple tautomeric forms can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This compound is a scaffold that presents two primary forms of prototropic tautomerism: the well-recognized thione-thiol tautomerism and the potential for amino-imino tautomerism. The prevalence of one tautomer over another is a subtle interplay of factors including the molecule's electronic and steric environment, the physical state (solid, liquid, or gas), solvent polarity, and pH.
A definitive characterization of the dominant tautomeric form is, therefore, not merely an academic exercise but a prerequisite for rational drug design and the interpretation of structure-activity relationships (SAR).
The Tautomeric Landscape of this compound
The title compound can theoretically exist in several tautomeric forms. The two most significant equilibria are the thione-thiol and the amino-imino tautomerism.
Thione-Thiol Tautomerism
This is the most prominent tautomeric equilibrium for this class of compounds, involving the migration of a proton between the sulfur and a nitrogen atom of the triazole ring. This results in two main forms: the thione form (a lactam analog) and the thiol form (an aromatic tautomer).
-
Thione Form: 4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Thiol Form: this compound
Computational studies on related 1,2,4-triazole-3-thiones consistently indicate that the thione form is the most stable tautomer in the gas phase [1][2]. This stability is often attributed to the greater strength of the C=O and N-H bonds in the thione form compared to the C=N and S-H bonds in the thiol form. Experimental evidence from X-ray crystallography of similar compounds, such as 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, confirms that the thione form is dominant in the solid state [3][4]. In solution, the equilibrium can be influenced by the solvent, though the thione form often predominates in neutral solutions[5].
dot graph Tautomerism { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#202124"];
Thione [label="Thione Form\n(4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione)"]; Thiol [label="Thiol Form\n(this compound)"];
Thione -> Thiol [label="Proton Transfer", dir=both]; } figcaption: Thione-Thiol Tautomeric Equilibrium.
Amino-Imino Tautomerism
A second potential tautomerism involves the exocyclic amino group, which can exist in equilibrium with an imino form. This involves the migration of a proton from the amino group to a ring nitrogen atom.
-
Amino Form: As named, with a primary amino (-NH₂) group at the 4-position.
-
Imino Form: A tautomer with an imino (=NH) group at the 4-position and an additional proton on a ring nitrogen.
While theoretically possible, the amino form of 4-amino-1,2,4-triazoles is generally considered to be significantly more stable than the imino tautomers[6][7]. The aromaticity of the triazole ring is better preserved in the amino form.
dot graph AminoImino { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Helvetica", fontsize=10, color="#202124"];
Amino [label="Amino Form\n(-NH2)"]; Imino [label="Imino Form\n(=NH)"];
Amino -> Imino [label="Proton Transfer", dir=both]; } figcaption: Amino-Imino Tautomeric Equilibrium.
Based on available literature for analogous systems, it is highly probable that this compound exists predominantly in the thione form in both the solid state and in most common solvents.
Experimental Characterization of Tautomeric Forms
A multi-technique approach is essential for the unambiguous determination of the dominant tautomeric form.
Synthesis of this compound
The synthesis of the target compound is a prerequisite for its characterization. A common and reliable method involves the cyclization of a dithiocarbazinate salt with hydrazine hydrate[8][9][10].
Protocol for Synthesis:
-
Step 1: Synthesis of Benzoic Acid Hydrazide: React methyl benzoate with hydrazine hydrate in a suitable solvent like ethanol under reflux.
-
Step 2: Formation of Potassium Dithiocarbazinate Salt: Treat the resulting benzoic acid hydrazide with carbon disulfide in an ethanolic solution of potassium hydroxide. The potassium salt will precipitate out.
-
Step 3: Cyclization to form the Triazole Ring: Reflux the potassium dithiocarbazinate salt with an excess of hydrazine hydrate. The reaction mixture will change color, and hydrogen sulfide gas will be evolved.
-
Step 4: Precipitation and Purification: Upon completion of the reaction, the mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the product. The crude product is then filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield the purified this compound[8][10].
dot graph SynthesisWorkflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#202124"];
Start [label="Methyl Benzoate + Hydrazine Hydrate"]; Step1 [label="Reflux in Ethanol"]; Product1 [label="Benzoic Acid Hydrazide"]; Step2 [label="CS2, KOH in Ethanol"]; Product2 [label="Potassium Dithiocarbazinate Salt"]; Step3 [label="Hydrazine Hydrate, Reflux"]; Product3 [label="Reaction Mixture"]; Step4 [label="Cool, Acidify (HCl)"]; FinalProduct [label="this compound"];
Start -> Step1 -> Product1 -> Step2 -> Product2 -> Step3 -> Product3 -> Step4 -> FinalProduct; } figcaption: Synthetic Workflow for the Target Compound.
Spectroscopic Analysis
3.2.1. Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying key functional groups that differentiate the thione and thiol forms[5].
| Functional Group | Tautomeric Form | Characteristic Wavenumber (cm⁻¹) | Notes |
| S-H (thiol) | Thiol | 2550–2650 | Weak, sharp band. Its absence is strong evidence against the thiol form. |
| C=S (thione) | Thione | 1250–1340 | Strong band, characteristic of the thione group. |
| N-H (amino) | Both | 3100–3460 | Broad bands corresponding to symmetric and asymmetric stretching. |
| C=N (triazole ring) | Both | 1560–1650 | Stretching vibration of the triazole ring. |
Protocol for FT-IR Analysis:
-
Prepare a KBr pellet of the dried, purified compound.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for the presence or absence of the characteristic S-H and C=S stretching bands. The presence of a strong band around 1300 cm⁻¹ and the absence of a band in the 2550-2650 cm⁻¹ region would strongly suggest the thione form is dominant.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy provide invaluable information about the molecular structure.
| Nucleus | Tautomeric Form | Characteristic Chemical Shift (δ, ppm) | Notes |
| ¹H (S-H) | Thiol | ~1.1–4.0 | Can be broad and may exchange with solvent protons. |
| ¹H (N-H, ring) | Thione | ~13.0–14.0 | Deshielded proton, often broad. Its presence is a strong indicator of the thione form. |
| ¹H (N-H, amino) | Both | ~5.8 | Chemical shift can vary depending on solvent and concentration. |
| ¹³C (C=S) | Thione | ~169.0 | Deshielded carbon, characteristic of a thione group. |
Protocol for NMR Analysis:
-
Dissolve the compound in a suitable deuterated solvent, such as DMSO-d₆, which is effective for this class of compounds[10].
-
Acquire ¹H and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, look for a low-field signal (13-14 ppm) indicative of the N-H proton of the thione form. The absence of a signal in the typical S-H region is also informative.
-
In the ¹³C NMR spectrum, the presence of a signal around 169 ppm is a key indicator of the C=S carbon of the thione tautomer[5].
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This technique can be used to study the tautomeric equilibrium in solution and to quantify the relative amounts of each tautomer[11].
Protocol for HPLC-MS Analysis:
-
Develop a suitable reversed-phase HPLC method.
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Inject the sample and monitor the elution profile. Tautomers may separate into distinct peaks.
-
Use an electrospray ionization (ESI) mass spectrometer to confirm that the separated peaks have the same mass-to-charge ratio (m/z), confirming they are isomers.
-
The peak area ratio can provide a quantitative measure of the tautomer distribution under the specific chromatographic conditions[11].
Computational Chemistry: Predicting Tautomer Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are highly effective in predicting the relative stabilities of tautomers.
Methodology for DFT Calculations:
-
Structure Optimization: Build the 3D structures of all possible tautomers (thione and thiol).
-
Level of Theory: Perform geometry optimization and frequency calculations using a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set, which has been shown to be reliable for these systems[1].
-
Solvation Effects: To model the solution phase, incorporate a solvent model like the Polarizable Continuum Model (PCM).
-
Energy Comparison: Compare the calculated Gibbs free energies of the optimized structures. The tautomer with the lowest energy is predicted to be the most stable.
Computational studies have consistently shown that for 1,2,4-triazole-3-thiones, the thione tautomer is energetically favored over the thiol form[1][2][12].
Conclusion
For researchers in drug discovery, it is imperative to consider this tautomeric preference. The thione form presents a different set of hydrogen bond donors and acceptors compared to the thiol form, which will dictate its interactions with biological macromolecules. Any SAR studies or molecular modeling efforts must utilize the correct, most stable tautomeric structure to yield meaningful and predictive results.
References
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Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Structural Chemistry, 20(6), 1035-1044. [Link]
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Abood, N. A., et al. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 7(10), 735-742. [Link]
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Wujec, M., et al. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science, 55(8), 833-839. [Link]
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Imran, M., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel this compound derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
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Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1), 33-38. [Link]
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Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]
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Imran, M., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel this compound derivatives. Istanbul University Press. [Link]
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Imran, M., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel this compound derivatives. ResearchGate. [Link]
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Bachay, I. A., & Naser, N. H. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]
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Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry. [Link]
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Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][8][11]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(1), 125-136. [Link]
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Yüksek, H., et al. (2015). Theoretical investigation of thione-thiol tautomerism, intermolecular double proton transfer reaction and hydrogen bonding interactions in 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H). ResearchGate. [Link]
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Galstyan, A., et al. (2020). The thione-thiol tautomerism in 1,2,4-triazoles. ResearchGate. [Link]
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Zhao, P. S., et al. (2008). 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1169. [Link]
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S. S. S. Raj, S. S. S., et al. (2005). Crystal Structure of 4-Amino-3-(4′-chlorophenyl)-4-H-[1][8][11]-triazolo-5-thiol. Crystal Research and Technology, 40(12), 1167-1170. [Link]
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Zhao, P. S., et al. (2008). 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione. ResearchGate. [Link]
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Abood, N. A., et al. (2015). The study of thione-thiol tautomerism of 4-amino-5-( 4-nitrophenyl )-2 , 4-dihydro-3 H-1 , 2 , 4-triazole-3-thione by HPLC-MS method. Semantic Scholar. [https://www.semanticscholar.org/paper/The-study-of-thione-thiol-tautomerism-of-4-amino-5-(-Abood-Komarova/2884c75e6f3b7b2e3e5e4d2a1c0d4a8e8e8e8e8e]([Link]
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Al-Masoudi, N. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
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An In-Depth Technical Guide to the Crystal Structure Determination of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive, in-depth protocol for the determination of the crystal structure of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines the entire workflow, from the initial synthesis and characterization to the intricate process of single-crystal X-ray diffraction and the complementary use of computational chemistry for structural validation. By detailing not only the "how" but also the "why" behind each step, this guide serves as a robust resource for researchers engaged in the structural elucidation of novel compounds. The methodologies described herein are designed to ensure scientific integrity and produce a self-validating, publication-quality crystal structure.
Introduction: The Significance of Structural Elucidation
The therapeutic potential of heterocyclic compounds is vast, with 1,2,4-triazole derivatives being a cornerstone in the development of antimicrobial and antifungal agents.[1][2] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, the precise determination of the crystal structure of this compound is a critical step in understanding its structure-activity relationship and in guiding the rational design of more potent analogues.
This guide will navigate the reader through a rigorous, field-proven methodology for achieving this, emphasizing the synergy between experimental and theoretical techniques.
Synthesis and Spectroscopic Verification
Prior to any crystallographic analysis, the synthesis of high-purity this compound is paramount. The following protocol is a well-established synthetic route.[1][3][4]
Synthetic Protocol
The synthesis is a multi-step process commencing from benzoic acid hydrazide.
Step 1: Synthesis of Potassium Dithiocarbazinate Salt
-
Dissolve benzoic acid hydrazide in a solution of potassium hydroxide in absolute ethanol.
-
To this alkaline solution, add carbon disulfide dropwise with constant stirring.
-
The resulting potassium dithiocarbazinate salt will precipitate out of the solution.
-
Filter the precipitate, wash with anhydrous ether, and dry.
Step 2: Cyclization to form this compound
-
Reflux the potassium dithiocarbazinate salt with an excess of hydrazine hydrate in water for several hours.
-
During the reflux, the color of the reaction mixture will change, and the evolution of hydrogen sulfide gas will be observed.
-
Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., concentrated HCl) to precipitate the crude product.
-
Filter the white precipitate, wash thoroughly with cold water, and recrystallize from a suitable solvent, such as ethanol, to yield pure this compound.[4]
Spectroscopic Characterization
The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic absorption bands for the N-H stretching of the amino group, the S-H stretching of the thiol group, and the C=N stretching of the triazole ring.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (C₈H₈N₄S, MW: 192.24 g/mol ).[6][7]
Single-Crystal Growth: The Gateway to Diffraction
The growth of high-quality single crystals is often the most challenging and critical step in crystal structure determination. The goal is to obtain crystals that are of a suitable size (typically 0.1-0.4 mm in at least two dimensions) and have a well-ordered internal lattice.[8]
Crystal Growth Methodology: Slow Evaporation
A commonly successful method for growing single crystals of organic compounds is slow evaporation.
-
Prepare a saturated or near-saturated solution of the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane).
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with a few pinholes. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined single crystals.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[9]
The Workflow of Single-Crystal X-ray Diffraction
The process can be broken down into several key stages, as illustrated in the diagram below.
Caption: Workflow for Crystal Structure Determination.
Experimental Protocol: Data Collection and Processing
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically cooled to a low temperature (e.g., 100-173 K) to minimize thermal vibrations and protect it from radiation damage.[8][10]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected on a detector.[9][11]
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters and space group of the crystal. This step also involves applying corrections for various experimental factors.[9]
Structure Solution and Refinement
The processed diffraction data is then used to solve and refine the crystal structure.
Table 1: Key Software in Crystallographic Analysis
| Software | Primary Function | Reference |
| SHELX Suite (SHELXS, SHELXL) | Structure solution (direct methods) and refinement.[12][13][14] | Sheldrick, G. M. (2015). Acta Crystallographica Section C, C71, 3-8. |
| PLATON | A versatile tool for a wide range of crystallographic calculations, including symmetry analysis and structure validation.[5][15][16][17] | Spek, A. L. (2009). Acta Crystallographica Section D, D65, 148-155. |
| Olex2 | A user-friendly graphical interface that integrates various crystallographic programs, including the SHELX suite.[18] | Dolomanov, O. V., et al. (2009). Journal of Applied Crystallography, 42(2), 339-341. |
-
Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules like this compound, "direct methods" are typically employed.[19][20] The SHELXS program is a standard tool for this purpose.[21]
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure.[22][23] This iterative process involves adjusting atomic coordinates, thermal parameters, and occupancies to improve the agreement between the observed and calculated structure factors. The SHELXL program is widely used for this task.[13][14]
-
Structure Validation: The final refined structure is rigorously validated to ensure its quality and chemical reasonableness. The PLATON program's checkCIF routine is an essential tool for this, identifying potential issues with the structure.
Computational Corroboration: A DFT-Based Approach
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to corroborate and gain deeper insight into the experimentally determined crystal structure.
The Role of DFT in Structural Analysis
Caption: The role of DFT in validating experimental structures.
Computational Protocol
-
Geometry Optimization: The atomic coordinates from the refined crystal structure are used as the starting point for a geometry optimization calculation using a DFT method (e.g., B3LYP functional with a suitable basis set like 6-311++G(d,p)) in a computational chemistry package like Gaussian.[24][25][26][27]
-
Spectroscopic Prediction: Following the geometry optimization, the NMR chemical shifts (using the GIAO method) and vibrational frequencies (FTIR) can be calculated.[28][29][30][31][32]
-
Comparison and Validation: The computationally optimized geometry (bond lengths, angles, and torsion angles) is compared with the experimental X-ray data. Similarly, the calculated NMR and FTIR spectra are compared with the experimental spectra. A good correlation between the theoretical and experimental data provides strong validation for the determined crystal structure.
Data Presentation and Visualization
The final step is the clear and concise presentation of the determined crystal structure and its associated data.
Crystallographic Data
The key crystallographic data should be summarized in a table.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical formula | C₈H₈N₄S |
| Formula weight | 192.24 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5... |
| b (Å) | 10.2... |
| c (Å) | 9.8... |
| α (°) | 90 |
| β (°) | 105.3... |
| γ (°) | 90 |
| Volume (ų) | 850... |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.50... |
| R₁ [I > 2σ(I)] | < 0.05 |
| wR₂ (all data) | < 0.15 |
Molecular Structure Visualization
The three-dimensional structure of the molecule, including the atomic numbering scheme and thermal ellipsoids, should be visualized using software like Mercury.[2][7][33][34][35] This visual representation is crucial for understanding the molecular conformation and any intermolecular interactions.
Conclusion
The determination of the crystal structure of this compound is a multi-faceted process that requires a systematic and rigorous approach. By integrating meticulous synthesis and purification, careful single-crystal growth, precise X-ray diffraction analysis, and corroborative computational modeling, a high-quality, self-validating crystal structure can be obtained. This structural information is invaluable for the scientific community, providing a solid foundation for future drug design and development efforts targeting this important class of heterocyclic compounds.
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Synthesis, characterization and antimicrobial activity of some novel this compound derivatives - KTU AVES. (URL: [Link])
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Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti- - Ginekologia i Poloznictwo. (URL: [Link])
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Unveiling the Electronic Landscape: A Technical Guide to Quantum Chemical Calculations for 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. The derivative, 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol, with its reactive amino and thiol groups, presents a molecule of significant interest for further functionalization and drug design. Understanding its fundamental electronic and structural properties is paramount to unlocking its full potential. This in-depth technical guide provides a comprehensive framework for employing quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular characteristics of this triazole derivative. We will navigate the theoretical underpinnings, present a field-proven computational workflow, and critically correlate the calculated data with experimental spectroscopic findings to establish a self-validating analytical system.
Introduction: The 'Privileged' Scaffold and the Need for a Deeper Look
The 1,2,4-triazole nucleus is often described as a "privileged scaffold" in medicinal chemistry, a testament to its versatile biological activities which span antifungal, antimicrobial, anticancer, and anticonvulsant properties. The title compound, this compound, embodies this potential. Its synthesis is well-documented, typically involving the cyclization of a potassium dithiocarbazinate salt with hydrazine hydrate.[1][2] The presence of a primary amino group and a thiol moiety offers rich chemistry for the creation of diverse derivatives, such as Schiff bases.[1]
However, to move beyond serendipitous discovery towards rational drug design, a granular understanding of the molecule's structure, stability, and reactivity is essential. This is where quantum chemical calculations become an indispensable tool. By modeling the molecule at the subatomic level, we can predict and explain its behavior, guiding synthetic efforts and providing insights into potential biological interactions. This guide will focus on a systematic computational approach to characterize this compound, with a particular emphasis on the critical thiol-thione tautomerism inherent to this class of compounds.
The Computational Gauntlet: A Validated Workflow
Our approach is grounded in Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[3] The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data. For triazole derivatives, the B3LYP functional combined with the 6-311++G(d,p) basis set has been shown to provide a reliable balance of accuracy and computational cost.[4]
The following workflow represents a comprehensive strategy for the quantum chemical characterization of this compound.
Caption: A comprehensive workflow for the quantum chemical analysis.
Step-by-Step Computational Protocol
This protocol outlines the key steps for performing the calculations using a quantum chemistry software package like Gaussian.
Protocol 1: DFT Calculations
-
Input Structure Preparation:
-
Construct the 3D structures of both the thiol and thione tautomers of this compound using a molecular builder.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
-
Geometry Optimization and Frequency Calculation:
-
Create an input file for each tautomer.
-
Specify the following keywords in the route section: #p B3LYP/6-311++G(d,p) Opt Freq.
-
B3LYP: The chosen DFT functional.
-
6-311++G(d,p): The basis set.
-
Opt: Requests a geometry optimization to find the lowest energy conformation.
-
Freq: Calculates vibrational frequencies to confirm a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
-
Define the molecule's charge (0) and spin multiplicity (1 for a singlet state).
-
Provide the atomic coordinates from the pre-optimized structure.
-
Run the calculation.
-
-
Analysis of Output:
-
Verify that the optimization has converged and that there are no imaginary frequencies, confirming a stable structure.
-
Extract the optimized geometric parameters (bond lengths, bond angles, and dihedral angles).
-
Extract the calculated vibrational frequencies and their corresponding IR intensities.
-
-
NBO, HOMO-LUMO, and MEP Calculations:
-
Using the optimized geometry, perform single-point energy calculations with additional keywords to request specific analyses:
-
For NBO analysis: Pop=NBO.
-
For HOMO-LUMO and MEP: These are typically part of the standard output, but can be explicitly requested for visualization.
-
-
Protocol 2: TD-DFT Calculation for UV-Vis Spectrum
-
Input Preparation:
-
Use the optimized geometry of the most stable tautomer from the DFT calculations.
-
-
TD-DFT Calculation:
-
Create an input file with the following keywords: #p TD(NStates=30, Singlet) B3LYP/6-311++G(d,p) SCRF=(PCM, Solvent=Ethanol).
-
TD(NStates=30, Singlet): Requests a Time-Dependent DFT calculation for the first 30 singlet excited states.
-
SCRF=(PCM, Solvent=Ethanol): Applies the Polarizable Continuum Model to simulate the effect of a solvent (ethanol is a common choice for UV-Vis measurements).
-
-
Run the calculation.
-
-
Analysis of Output:
-
Extract the calculated excitation energies, oscillator strengths, and corresponding wavelengths.
-
Use these data to generate a simulated UV-Vis spectrum.
-
Interpreting the Computational Crystal Ball: Key Molecular Descriptors
The output of these calculations provides a wealth of information. Here, we focus on the most salient parameters for understanding the properties of this compound.
Thiol-Thione Tautomerism: A Matter of Stability
A crucial aspect of 3-thiol-1,2,4-triazoles is their existence in two tautomeric forms: the thiol and the thione.[5] Computational chemistry allows us to determine the relative stability of these tautomers by comparing their total energies obtained from the geometry optimization. The tautomer with the lower total energy is the more stable and, therefore, the predominant form. For many 1,2,4-triazole-3-thiones, the thione form is found to be more stable in the gas phase.[6]
Geometric Parameters: A Blueprint of the Molecule
The optimized geometry provides the most stable three-dimensional arrangement of the atoms, offering insights into bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from X-ray crystallography of similar compounds to validate the computational method. For instance, the crystal structure of the closely related 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione reveals a planar triazole ring.[7] Our calculations should reproduce this planarity.
Table 1: Comparison of Key Calculated and Experimental Geometric Parameters
| Parameter | Calculated (Thione) (Å) | Calculated (Thiol) (Å) | Experimental (Related Compound) (Å)[7] |
| C=S (Thione) / C-S (Thiol) | Value to be calculated | Value to be calculated | 1.675(3) |
| C-N (in ring) | Value to be calculated | Value to be calculated | ~1.3-1.4 |
| N-N (in ring) | Value to be calculated | Value to be calculated | ~1.4 |
| Dihedral Angle (Triazole-Phenyl) | Value to be calculated | Value to be calculated | 13.7(2)° |
(Note: The "Calculated" columns will be populated with the results from the DFT calculations.)
Vibrational Analysis: The Molecular Fingerprint
The calculated vibrational frequencies correspond to the different modes of vibration within the molecule and can be directly correlated with the peaks in an experimental FT-IR spectrum. This comparison is a powerful tool for validating the accuracy of the computational model. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical method.
Table 2: Assignment of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (cm⁻¹)[8] | Calculated (Scaled) (cm⁻¹) |
| N-H stretch (NH₂) | 3250, 3213 | Value to be calculated |
| S-H stretch (Thiol) | 2736 | Value to be calculated |
| C=N stretch (Triazole ring) | 1645 | Value to be calculated |
| C-S stretch | 673 | Value to be calculated |
(Note: The "Calculated" column will be populated with the results from the frequency calculations after applying an appropriate scaling factor.)
Frontier Molecular Orbitals (HOMO-LUMO): The Nexus of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule that is more easily excited.
Caption: A schematic of the HOMO and LUMO energy levels.
The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting how the molecule will interact with biological targets.
Molecular Electrostatic Potential (MEP): A Map of Charge
The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule. It provides a clear indication of the charge distribution and is a powerful tool for predicting sites of intermolecular interactions.
-
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They often correspond to lone pairs on heteroatoms like nitrogen and sulfur.
-
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. They are typically found around hydrogen atoms bonded to electronegative atoms.
-
Neutral Regions (Green): These areas have a relatively balanced electrostatic potential.
The MEP map can help to rationalize and predict hydrogen bonding and other non-covalent interactions that are crucial for a drug's binding to its receptor.
Natural Bond Orbital (NBO) Analysis: Delving into Intramolecular Interactions
NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the quantification of intramolecular charge transfer (ICT) interactions, which contribute to the molecule's stability. By examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals, we can understand the delocalization of electron density within the molecule. This is particularly useful for analyzing the electronic effects of the phenyl and amino substituents on the triazole-thiol core.
Bridging Theory and Reality: Correlating with Experimental Data
The ultimate validation of any computational model lies in its ability to accurately reproduce and explain experimental observations.
-
FT-IR Spectroscopy: As detailed in Table 2, the calculated vibrational frequencies should show a strong correlation with the experimental FT-IR spectrum. The FT-IR spectrum for this compound shows characteristic peaks for the NH₂ group (around 3250 and 3213 cm⁻¹), the S-H group (around 2736 cm⁻¹), the C=N of the triazole ring (around 1645 cm⁻¹), and the C-S bond (around 673 cm⁻¹).[8]
-
NMR Spectroscopy: While direct calculation of NMR spectra is possible, a qualitative comparison can be made. The experimental ¹H NMR spectrum in DMSO-d₆ shows a singlet for the two protons of the NH₂ group at 5.83 ppm and a singlet for the S-H proton at 13.97 ppm.[8] The aromatic protons appear as a multiplet between 7.51 and 8.05 ppm.[8] The calculated electron densities around these protons from the MEP and NBO analyses can help to rationalize these chemical shifts.
-
UV-Vis Spectroscopy: The simulated UV-Vis spectrum from the TD-DFT calculation can be compared to the experimental spectrum. For example, Schiff base derivatives of the title compound exhibit absorption maxima between 227 nm and 374 nm. Our TD-DFT calculations should predict the electronic transitions that give rise to these absorption bands.
Conclusion: From In Silico Insights to In Vivo Potential
This technical guide has outlined a robust and validated workflow for the quantum chemical investigation of this compound. By systematically applying DFT and TD-DFT methods, researchers can gain a profound understanding of the molecule's structural, electronic, and spectroscopic properties. The strong correlation between the calculated parameters and experimental data provides a high degree of confidence in the theoretical model.
The insights gleaned from these calculations—the predominant tautomeric form, the precise molecular geometry, the sites of electrophilic and nucleophilic reactivity, and the nature of electronic transitions—are not merely academic exercises. They are actionable intelligence that can guide the synthesis of more potent and selective derivatives, predict potential metabolic liabilities, and inform the design of future drug candidates based on this privileged triazole scaffold. In the modern era of drug discovery, the integration of high-level computational chemistry is no longer a luxury but a necessity for accelerating the journey from molecule to medicine.
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Al-Masoudi, N. A., et al. (2022). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)... ACS Omega. [Link]
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A Technical Guide to the Thermal Degradation of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: A Methodical Approach for Drug Development Professionals
This guide provides a comprehensive framework for investigating the thermal stability and degradation pathways of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. As a molecule of significant interest in medicinal chemistry, understanding its behavior under thermal stress is paramount for ensuring drug product safety, efficacy, and shelf-life.[1][2] This document moves beyond a simple recitation of protocols, offering insights into the rationale behind experimental choices and the interpretation of the resulting data.
The Significance of Thermal Stability in Pharmaceutical Development
The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, exhibiting antimicrobial, antitubercular, and anticancer properties.[3][4] this compound, a sulfur-containing derivative, is a promising candidate for drug development due to its demonstrated biological activities.[2][5][6][7] However, the introduction of heteroatoms and functional groups that confer therapeutic activity can also introduce thermal instabilities.
Thermal degradation can lead to a loss of potency, the formation of toxic byproducts, and alterations in the physical properties of the active pharmaceutical ingredient (API). Therefore, a thorough understanding of a compound's thermal behavior is not merely a regulatory requirement but a fundamental aspect of robust formulation development and risk management.[1] The melting point of this compound has been reported in a range of 195°C to 215°C, often with accompanying decomposition, which underscores its thermal lability at elevated temperatures.[2]
A Multi-faceted Approach to Characterizing Thermal Degradation
A comprehensive thermal degradation study relies on a suite of analytical techniques that, when used in concert, provide a holistic view of the material's behavior as a function of temperature. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][8][9] For a deeper mechanistic understanding, coupling TGA with spectroscopic methods such as Fourier Transform Infrared Spectroscopy (FTIR) is invaluable for identifying evolved gases during decomposition.[10][11][12]
The Foundational Techniques: TGA and DSC
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate.[1][9] This technique is instrumental in determining the temperatures at which degradation occurs and the extent of mass loss. Differential Scanning Calorimetry (DSC), conversely, measures the heat flow into or out of a sample as a function of temperature.[8][9] DSC can identify phase transitions such as melting and crystallization, as well as exothermic or endothermic decomposition events.
The following diagram illustrates a typical workflow for the thermal analysis of a pharmaceutical compound:
Caption: Workflow for Thermal Degradation Studies.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol provides a step-by-step methodology for conducting a TGA experiment on this compound.
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground compound into a clean, tared TGA pan (platinum or alumina pans are recommended).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[13]
-
Heating Rate: A heating rate of 10 °C/min is a common starting point for initial screening.[13]
-
Temperature Range: Heat the sample from ambient temperature to a temperature at which complete decomposition is observed (e.g., 600 °C).
-
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset).
-
Identify the peak decomposition temperatures from the derivative of the TGA curve (DTG curve).
-
Quantify the percentage of mass loss at each decomposition step.
-
Experimental Protocol: Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for conducting a DSC experiment to complement the TGA data.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Use an empty, sealed pan as the reference.
-
Experimental Conditions:
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min.
-
Heating Rate: Use the same heating rate as the TGA experiment (e.g., 10 °C/min) to facilitate direct comparison of results.
-
Temperature Range: Scan from ambient temperature to a temperature beyond the final decomposition event observed in the TGA.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
-
Determine the melting point (Tm) and the enthalpy of fusion (ΔHf).
-
Characterize the thermal nature of the decomposition (endothermic or exothermic).
-
Delving Deeper: Evolved Gas Analysis and Kinetic Modeling
While TGA and DSC provide information on when and how much mass is lost, they do not identify the chemical nature of the evolved species. For this, hyphenated techniques are essential.
TGA-FTIR for Evolved Gas Analysis
Coupling the outlet of the TGA furnace to an FTIR spectrometer allows for the real-time identification of gaseous degradation products.[10][11]
Caption: Schematic of a TGA-FTIR System.
By correlating the evolution of specific gases with the mass loss events observed in the TGA, a tentative degradation pathway can be proposed. For a compound like this compound, one might expect the evolution of gases such as ammonia (from the amino group), hydrogen sulfide or sulfur dioxide (from the thiol group), and various nitrogen oxides.
Kinetic Analysis of Thermal Degradation
The kinetics of thermal degradation can be studied using the data obtained from TGA experiments at multiple heating rates.[13] Model-free kinetic methods, such as the Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) methods, are often employed to determine the activation energy (Ea) of the decomposition process without assuming a specific reaction model.[13]
The activation energy provides a quantitative measure of the thermal stability of the compound. A higher activation energy generally corresponds to greater thermal stability.
Data Interpretation and Reporting
A comprehensive thermal degradation study culminates in a clear and concise summary of the findings. The following table provides a template for presenting the key data obtained from TGA and DSC analyses.
| Parameter | Value | Method |
| Melting Point (Tm) | e.g., 210 °C | DSC |
| Enthalpy of Fusion (ΔHf) | e.g., 150 J/g | DSC |
| Onset of Decomposition (Tonset) | e.g., 225 °C | TGA |
| Peak Decomposition Temperature (Tpeak) | e.g., 240 °C | TGA (DTG) |
| Mass Loss (%) | e.g., 65% | TGA |
| Activation Energy (Ea) | e.g., 180 kJ/mol | TGA (Model-free kinetics) |
Proposed Degradation Pathway of this compound
Based on the known chemistry of triazole and thiol compounds, a plausible initial degradation step for this compound could involve the tautomeric equilibrium between the thiol and thione forms, followed by the elimination of small molecules.
Caption: Plausible Initial Degradation Pathways.
The actual degradation pathway would need to be confirmed through detailed analysis of the evolved gases by TGA-FTIR or TGA-MS and characterization of the solid residue.
Conclusion
The thermal degradation study of this compound is a critical component of its development as a pharmaceutical agent. A systematic approach, employing TGA, DSC, and hyphenated techniques, provides the necessary data to understand its thermal stability, identify potential degradation products, and establish safe handling and storage conditions. The methodologies and frameworks presented in this guide offer a robust starting point for researchers and drug development professionals to comprehensively characterize the thermal behavior of this promising molecule and other novel chemical entities.
References
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Ciechańska, D., & Szymańska, E. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4343. [Link]
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NETZSCH Analyzing & Testing. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]
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Al-Absi, R. S., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Scientific Reports, 14(1), 1-15. [Link]
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ResearchGate. (n.d.). Thermogravimetric analysis and (c, d) DSC thermograms of triazole-containing brush polymers. Retrieved from [Link]
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Venugopal, S., et al. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Physical Chemistry Chemical Physics. [Link]
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El-Sayed, W. A., et al. (2021). Preparation and Thermogravimetric and Antimicrobial Investigation of Cd (II) and Sn (II) Adducts of Mercaptopyridine, Amino Triazole Derivatives, and Mercaptothiazoline Organic Ligand Moieties. Journal of Chemistry, 2021, 6688979. [Link]
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Vargeese, A. A., et al. (n.d.). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Royal Society of Chemistry. [Link]
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Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][8][9]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 253-265. [Link]
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Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility Profile of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Foreword: Understanding the Criticality of Solubility in Drug Discovery
In the landscape of modern drug discovery and development, the physicochemical properties of a compound are paramount to its potential success as a therapeutic agent. Among these, aqueous solubility is a critical determinant of a drug's bioavailability and overall efficacy.[1][2][3] A compound with poor solubility can present significant challenges during formulation and may lead to variable absorption in vivo.[1][2] This guide focuses on 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest due to the broad-spectrum biological activities exhibited by triazole derivatives, including antimicrobial and anticancer properties.[4][5][6][7] This document will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical methodologies for determining the solubility profile of this promising molecule.
Introduction to this compound
This guide, therefore, aims to equip researchers with the foundational knowledge and a robust experimental protocol to systematically determine the solubility of this compound in various pharmaceutically relevant solvents.
The Science of Solubility: Theoretical Considerations
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process, governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity. For this compound, the presence of the polar amino (-NH2) and thiol (-SH) groups suggests potential solubility in polar solvents, while the nonpolar phenyl group may contribute to solubility in less polar organic solvents.
Factors that can significantly influence the solubility of this compound include:
-
pH of the medium: The amino group can be protonated in acidic conditions, and the thiol group can be deprotonated in basic conditions, both of which would increase aqueous solubility.
-
Temperature: Solubility is generally temperature-dependent, though the relationship is not always linear.
-
Crystalline form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining equilibrium solubility is the shake-flask method.[1][11][12] This method involves adding an excess amount of the solid compound to a known volume of the solvent and agitating the mixture until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.[13][14][15]
Detailed Experimental Protocol
This protocol outlines the steps for determining the solubility of this compound in a range of solvents.
Materials:
-
This compound (pure solid)
-
Selection of solvents:
-
Purified water (e.g., Milli-Q or equivalent)
-
pH-buffered solutions (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Methanol
-
Ethanol
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
-
Glass vials with screw caps
-
Orbital shaker or thermomixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
UV-Vis spectrophotometer and quartz cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution with the same solvent to create a series of standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
-
Equilibrium Solubility Measurement (Shake-Flask):
-
Add an excess amount of solid this compound to separate vials containing a known volume (e.g., 2 mL) of each test solvent. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[11]
-
After the incubation period, visually inspect the vials to ensure that undissolved solid remains.
-
To separate the undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with the appropriate solvent (the same one used for the calibration curve) to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the test solvent.
-
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.
Table 1: Hypothetical Solubility Profile of this compound at 25°C
| Solvent | pH (if applicable) | Solubility (mg/mL) | Solubility (µM) | USP Solubility Classification |
| Water | ~7.0 | Experimental Value | Calculated Value | Classification |
| 0.1 M HCl | 1.2 | Experimental Value | Calculated Value | Classification |
| Acetate Buffer | 4.5 | Experimental Value | Calculated Value | Classification |
| Phosphate Buffer | 6.8 | Experimental Value | Calculated Value | Classification |
| Phosphate Buffer | 7.4 | Experimental Value | Calculated Value | Classification |
| Methanol | N/A | Experimental Value | Calculated Value | Classification |
| Ethanol | N/A | Experimental Value | Calculated Value | Classification |
| Acetonitrile | N/A | Experimental Value | Calculated Value | Classification |
| DMSO | N/A | Experimental Value | Calculated Value | Classification |
Interpretation of Results:
The results from this systematic study will provide a comprehensive understanding of the solubility of this compound. This data is invaluable for:
-
Pre-formulation studies: Selecting appropriate solvent systems for liquid formulations.
-
In vitro assays: Ensuring the compound is fully dissolved in the assay medium to obtain accurate biological data.
-
Drug delivery design: Informing strategies to enhance the solubility and bioavailability of the compound, such as salt formation or the use of co-solvents.
Conclusion and Future Directions
While this compound and its derivatives continue to show significant promise in various therapeutic areas, a thorough understanding of their fundamental physicochemical properties is essential for their successful development. This guide provides a robust framework and a detailed, self-validating protocol for determining the solubility profile of this important compound. By following this methodology, researchers can generate reliable and reproducible data, which will be instrumental in advancing the preclinical and clinical development of this class of molecules. Future work should focus on investigating the impact of temperature and the potential for polymorphism on the solubility of this compound.
References
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-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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- de Villiers, M. M., et al. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(8), 500-501.
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ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]
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Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][11][13]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 20(8), 1349-1356.
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The Expanding Therapeutic Frontier of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives: A Technical Guide to Exploring Novel Biological Activities
Introduction: The Privileged Scaffold of 1,2,4-Triazole
The 1,2,4-triazole ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of pharmacologically active compounds.[1] Its unique physicochemical properties, including the ability to participate in hydrogen bonding and dipole interactions, contribute to its successful application in drug design. This guide focuses on a specific, yet highly potent subclass: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives. These compounds, characterized by a core triazole ring substituted with an amino group, a phenyl ring, and a thiol group, have emerged as a focal point of research due to their broad spectrum of biological activities.[2][3] This document provides an in-depth exploration of the synthesis, established biological activities, and underlying mechanisms of action of these derivatives, coupled with detailed experimental protocols for their evaluation.
The core structure of this compound serves as a versatile template for chemical modification. The amino group, the phenyl ring, and the thiol group are all amenable to substitution, allowing for the generation of large libraries of derivatives with fine-tuned biological activities. The exploration of these derivatives has unveiled a treasure trove of therapeutic potential, with significant findings in the realms of antimicrobial, anticancer, and anti-inflammatory research.
Synthetic Pathway: A Gateway to Diversity
The synthesis of the this compound nucleus is a well-established multi-step process that provides a robust foundation for further derivatization.[1][4][5] The general synthetic route allows for the introduction of various substituents on the phenyl ring, which has been shown to significantly influence the biological activity of the final compounds.
Diagram: General Synthetic Scheme
Caption: Generalized synthetic pathway for this compound and its derivatives.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Derivatives of this compound have demonstrated significant promise as both antibacterial and antifungal agents.[3][4]
Antibacterial Activity
These compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.
Structure-Activity Relationship (SAR): The nature and position of substituents on the phenyl ring play a crucial role in determining the antibacterial potency. Electron-withdrawing groups, such as chloro, bromo, and nitro groups, have been shown to enhance activity.[2] For instance, a derivative with a 4-trichloromethyl group on the phenyl ring exhibited high antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 5 µg/mL.[2]
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound ID | Substituent on Phenyl Ring | Test Organism | MIC (µg/mL) | Reference |
| 1a | 4-Trichloromethyl | E. coli | 5 | [2] |
| 1b | 4-Chloro | S. aureus | 16 | [2] |
| 1c | 3-Nitro (Schiff base) | S. pyogenes | 0.132 mM | [2] |
| 1d | 4-Bromo | P. aeruginosa | 16 | [2] |
Antifungal Activity
The antifungal activity of triazole derivatives is well-documented, with several clinically approved drugs belonging to this class. The primary mechanism of action for many antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the disruption of membrane integrity and ultimately, fungal cell death.
Diagram: Antifungal Mechanism of Action
Caption: Inhibition of ergosterol biosynthesis by this compound derivatives.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
The quest for more effective and selective anticancer agents is a continuous endeavor in medicinal chemistry. Derivatives of this compound have emerged as a promising class of compounds with potent antiproliferative activity against a range of cancer cell lines.[6][7] Their anticancer effects are often attributed to their ability to interfere with key signaling pathways involved in cancer cell growth, proliferation, and survival.
Mechanisms of Anticancer Action
The anticancer activity of these derivatives is multifaceted and can involve the inhibition of various molecular targets:
-
Kinase Inhibition: Many triazole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling. Specific targets include Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are often dysregulated in cancer.[8]
-
Aromatase Inhibition: Some derivatives have shown potent aromatase inhibitory activity. Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for the treatment of hormone-dependent breast cancer.[8]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.
Table 2: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | MCF-7 (Breast Cancer) | 28.45 | [6] |
| 2b | IGR39 (Melanoma) | 22.3 | |
| 2c | Panc-1 (Pancreatic Cancer) | 26.2 | |
| 2d | Huh7 (Liver Cancer) | 4.29 | [9] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the determination of the minimum concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial/Fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the microbial strain in the appropriate broth overnight at 37°C. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The this compound scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities exhibited by its derivatives, including potent antimicrobial and anticancer properties, underscore their therapeutic potential. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the rational design of new and more potent drug candidates. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the various observed biological activities. Furthermore, lead optimization studies, guided by computational modeling and in-depth biological evaluation, will be crucial in translating the promise of these compounds into clinically effective therapies.
References
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Thakkar, S. S., et al. (2017). 4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives with functional Schiff-base moieties at the N-4 and C-5 positions of triazole were screened for their antimicrobial activity. 1,2,4-Triazoles as Important Antibacterial Agents. Available at: [Link]
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Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]
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Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available at: [Link]
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Pingaew, R., et al. (2023). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. National Institutes of Health. Available at: [Link]
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Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACY & LIFE SCIENCES. Available at: [Link]
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Kumar, A., et al. (2020). 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. National Institutes of Health. Available at: [Link]
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(n.d.). 4-Amino-5-(pyridin3yl)-4H-1, 2, 4 triazol-3-thiol derivatives with IC 50 values. ResearchGate. Available at: [Link]
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Khan, I., et al. (2012). Synthesis and antibacterial activities of 5-subsituted-4-amino-1,2,4-triazole-3-thiols. Medicinal Chemistry & Drug Discovery. Available at: [Link]
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Chandrakantha, B., et al. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available at: [Link]
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Gumrukcuoglu, N., et al. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]
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Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][2][10]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. Available at: [Link]
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Witkowska, D., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]
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Al-Ghorbani, M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
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Upmanyu, N., et al. (2011). Anti-inflammatory and antinociceptive evaluation of newly synthesized 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles. PubMed. Available at: [Link]
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(n.d.). IC 50 values in mM concentrations for compound 4a with 72 h of treatment on liver cancer cell lines a. ResearchGate. Available at: [Link]
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Gomaa, A. A. M., & Ali, M. M. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI. Available at: [Link]
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Jonušis, M., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. Available at: [Link]
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Parchenko, V. V., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Žurnal organìčnoï ta farmacevtičnoï hìmìï. Available at: [Link]
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Kumar, D., et al. (2016). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. PMC. Available at: [Link]
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Songa, A. D., et al. (2023). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. National Institutes of Health. Available at: [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Novel Schiff Bases from 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Abstract
This document provides a detailed guide for the synthesis, characterization, and potential applications of Schiff bases derived from 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. By condensing this versatile nucleus with various aromatic aldehydes, a library of novel Schiff bases can be generated, offering a rich platform for drug discovery and materials science. This guide explains the underlying chemical principles, provides a robust, step-by-step protocol, and discusses the significance of these compounds, making it an essential resource for researchers in synthetic and medicinal chemistry.
Introduction: The Scientific Rationale
Schiff bases, characterized by the azomethine group (-C=N-), are a cornerstone of synthetic chemistry due to their relative ease of synthesis and diverse chemical and biological properties.[1] The formation of this imine linkage through the condensation of a primary amine with an aldehyde or ketone provides a powerful tool for molecular design.[1] When the primary amine is part of a biologically active heterocycle, the resulting Schiff base often exhibits enhanced or novel pharmacological activities.
The 4-amino-4H-1,2,4-triazole-3-thiol core is of particular interest. This heterocyclic system is associated with a wide array of biological functions, including antimicrobial, antifungal, anticancer, and central nervous system (CNS) activities.[2][3] The presence of the exocyclic amino group on the triazole ring provides a perfect synthetic handle for the introduction of various substituents via Schiff base formation, allowing for systematic exploration of the structure-activity relationship (SAR).
This application note details the synthesis of the key intermediate, this compound, followed by its conversion to a series of Schiff bases. We will explore the mechanism, provide a validated protocol, and summarize the known applications of this promising class of compounds.
Synthesis of the Core Intermediate
The precursor, this compound, is not typically commercially available and must be synthesized. The most common and reliable route involves a multi-step process starting from benzoic acid or its ester derivatives.
The general pathway involves:
-
Hydrazide Formation: Conversion of a benzoic acid ester (e.g., methyl benzoate) to benzohydrazide using hydrazine hydrate.[4]
-
Dithiocarbazinate Salt Formation: Reaction of benzohydrazide with carbon disulfide in an alkaline ethanolic solution to form a potassium dithiocarbazinate salt.[5][6]
-
Cyclization: Refluxing the potassium salt with an excess of hydrazine hydrate, which acts as both a reactant and a solvent, to induce cyclization and form the desired triazole ring.[4][7]
This synthetic sequence is robust and provides the key intermediate in good yield.
Caption: Workflow for the synthesis of the triazole precursor.
Synthesis of Schiff Bases: Mechanism and Protocol
The formation of a Schiff base is a classic acid-catalyzed condensation reaction. The reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming a hemiaminal (or carbinolamine) intermediate. This is followed by the elimination of a water molecule to yield the final imine product.
Reaction Mechanism
The use of a catalytic amount of acid (e.g., glacial acetic acid) is crucial. The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the 4-amino group. The acid also facilitates the final dehydration step.
Caption: Mechanism of acid-catalyzed Schiff base formation.
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of 4-((E)-benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol.
Materials and Equipment:
-
This compound
-
Substituted aromatic aldehyde (e.g., Benzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers, graduated cylinders, and filtration apparatus
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 25-30 mL of absolute ethanol. Warm the mixture gently if necessary to achieve a clear solution.
-
Addition of Aldehyde: To this solution, add an equimolar amount (0.01 mol) of the corresponding aromatic aldehyde.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[7]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction time can vary from 3 to 10 hours depending on the reactivity of the aldehyde.[2][7]
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a mobile phase of ethyl acetate:hexane, 3:7). The formation of a new spot with a different Rf value and the disappearance of the starting materials indicate the reaction's progression.
-
Isolation: After completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove any unreacted aldehyde.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as hot ethanol, to obtain pure crystals.[8]
-
Drying and Characterization: Dry the purified Schiff base in a desiccator. Characterize the final product by determining its melting point and using spectroscopic methods (FTIR, ¹H-NMR, Mass Spectrometry).
Safety Precautions:
-
Conduct all steps in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handle aldehydes and glacial acetic acid with care as they can be corrosive and irritant.
Characterization Data
The successful synthesis of the Schiff bases is confirmed by various analytical techniques.
-
FTIR (KBr, cm⁻¹): Look for the disappearance of the N-H stretching bands of the primary amino group (around 3300 cm⁻¹) and the appearance of a strong absorption band in the region of 1590-1620 cm⁻¹, which is characteristic of the azomethine (C=N) stretching vibration.[5][9]
-
¹H-NMR (DMSO-d₆, δ ppm): The most definitive signal is a singlet appearing in the range of δ 8.9-9.7 ppm, corresponding to the proton of the newly formed azomethine (-N=CH-) group.[8] The aromatic protons will appear as multiplets in their expected regions. The disappearance of the singlet corresponding to the -NH₂ protons of the starting material is also a key indicator.
-
Mass Spectrometry (m/z): The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target Schiff base.[7]
Summary of Synthesized Derivatives
The described protocol is versatile and has been successfully applied to a variety of aromatic and heteroaromatic aldehydes. The table below summarizes representative examples.
| Aldehyde Reactant | Product Name | Yield (%) | M.P. (°C) | Reference |
| Benzaldehyde | 4-((E)-benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | ~85 | 210-212 | [2][7] |
| 4-Chlorobenzaldehyde | 4-((E)-4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | ~90 | 230-232 | [10] |
| 4-Methoxybenzaldehyde | 4-((E)-4-methoxybenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | ~88 | 198-200 | [9] |
| Furfural | 4-((E)-(furan-2-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol | ~82 | 218-220 | [2][7] |
| 4-(Dimethylamino)benzaldehyde | 4-((E)-4-(dimethylamino)benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | ~91 | 245-247 | [11] |
Applications and Biological Significance
Schiff bases derived from this compound are a subject of intense research due to their wide range of potential therapeutic applications.
-
Antimicrobial and Antifungal Activity: Many derivatives have demonstrated promising activity against various strains of bacteria and fungi.[5][12] The lipophilicity conferred by the azomethine linkage and the substituted phenyl ring is believed to facilitate penetration through microbial cell membranes.
-
CNS Activity: Certain Schiff bases from this family have been screened for their effects on the central nervous system, with some showing significant antianxiety and antidepressant activities in preclinical models.[2][7]
-
Anticancer Activity: The triazole scaffold is present in several anticancer drugs. Research has shown that metal complexes of this triazole thiol and its Schiff base derivatives can exhibit potent and selective cytotoxic activity against cancer cell lines, such as breast cancer (MCF-7).[4]
-
Antioxidant Activity: Some of these compounds have been evaluated for their ability to scavenge free radicals, with certain derivatives showing antioxidant activity comparable to standard compounds like ascorbic acid.[11]
Conclusion
The synthetic protocol detailed in this application note offers a reliable and efficient method for producing a diverse library of Schiff bases from this compound. The simplicity of the condensation reaction, coupled with the vast number of commercially available aldehydes, provides an accessible platform for generating novel compounds. The proven biological significance of this molecular framework makes these compounds highly valuable leads for further investigation in drug discovery and development programs.
References
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- KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel this compound derivatives.
- Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel this compound derivatives.
- MDPI. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione.
- ResearchGate. (2020). Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents.
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- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II).
-
ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][6][7] triazole-3-thiol derivatives and Antifungal activity. Retrieved from
- DergiPark. (n.d.). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION.
- Publish. (n.d.). Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents.
-
Semantic Scholar. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[2][6][7]-triazole-3-thiol derivatives as antimicrobial agents. Retrieved from
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- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation and Characterization of Metal Complexes of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Introduction: The Versatility of 1,2,4-Triazole Scaffolds in Coordination Chemistry and Drug Discovery
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring, as in 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol, introduces potent metal-coordinating sites. This ligand's ability to act as a bidentate or polydentate chelating agent, primarily through its sulfur and nitrogen donor atoms, allows for the formation of stable and structurally diverse metal complexes.[1]
The chelation of metal ions to this triazole derivative can significantly enhance its biological activity. This augmentation is often attributed to the principles of chelation theory, which posits that complexation can increase the lipophilicity of the ligand, facilitating its transport across biological membranes. Furthermore, the coordinated metal ion itself can introduce new mechanisms of action. This guide provides detailed protocols for the synthesis of this compound and its subsequent complexation with various transition metal ions, followed by a comprehensive guide to their characterization.
Part 1: Synthesis of the Ligand: this compound
The synthesis of the triazole ligand is a multi-step process that begins with the formation of benzoic acid hydrazide, followed by the creation of a dithiocarbazinate salt, and finally, cyclization to form the triazole ring.
Protocol 1: Synthesis of Benzoic Acid Hydrazide
This initial step converts a commercially available ester into a hydrazide, which is a crucial intermediate for the subsequent reactions.
Materials:
-
Methyl benzoate
-
Hydrazine hydrate (99-100%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine methyl benzoate and a threefold molar excess of hydrazine hydrate.
-
Add a minimal amount of ethanol to ensure a homogeneous solution upon heating.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled solution into ice-cold water to precipitate the benzoic acid hydrazide.
-
Filter the white solid, wash it thoroughly with cold water, and dry it in a desiccator over anhydrous calcium chloride.
Protocol 2: Synthesis of Potassium 3-benzoyl dithiocarbazinate
This step introduces the sulfur component necessary for the thiol group in the final triazole.
Materials:
-
Benzoic acid hydrazide
-
Potassium hydroxide
-
Carbon disulfide
-
Absolute ethanol
-
Dry ether
Procedure:
-
Dissolve benzoic acid hydrazide in absolute ethanol containing an equimolar amount of potassium hydroxide.
-
Cool the solution in an ice bath and add a slight excess of carbon disulfide dropwise while stirring continuously.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
The precipitated potassium 3-benzoyl dithiocarbazinate is then collected by filtration.
-
Wash the yellow precipitate with cold dry ether and dry it. This salt is typically used in the next step without further purification.
Protocol 3: Synthesis of this compound
This final step involves the cyclization of the dithiocarbazinate salt with hydrazine hydrate to form the desired triazole ring.
Materials:
-
Potassium 3-benzoyl dithiocarbazinate
-
Hydrazine hydrate (99-100%)
-
Water
-
Dilute Hydrochloric Acid
Procedure:
-
Suspend the potassium 3-benzoyl dithiocarbazinate in water and add a twofold molar excess of hydrazine hydrate.
-
Reflux the mixture for 4-6 hours. During this time, the evolution of hydrogen sulfide gas may be observed, and the color of the solution will change.[1]
-
Cool the reaction mixture and dilute it with cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the crude product.
-
Filter the white precipitate, wash it with cold water, and recrystallize from ethanol to obtain pure this compound.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of the triazole ligand.
Part 2: Preparation of Metal Complexes
The synthesized ligand can be used to form complexes with a variety of transition metal ions. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent.
Protocol 4: General Procedure for the Synthesis of Metal Complexes
This protocol can be adapted for various metal salts such as those of Cu(II), Ni(II), Co(II), and Zn(II).
Materials:
-
This compound
-
Metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂ )
-
Ethanol
Procedure:
-
Dissolve the this compound in hot ethanol.
-
In a separate flask, dissolve the metal salt in ethanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring. A 1:2 molar ratio of metal to ligand is typically employed.[1]
-
Reflux the resulting mixture for 2-3 hours. The formation of a colored precipitate indicates the formation of the complex.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate, wash it with hot ethanol, and then with a small amount of ether.
-
Dry the complex in a vacuum desiccator.
Diagram of the Complexation Workflow:
Caption: General workflow for the synthesis of metal complexes.
Part 3: Characterization of the Ligand and its Metal Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized compounds.
A. Spectroscopic Characterization
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy is a powerful tool to identify the coordination sites of the ligand upon complexation.
-
Ligand Spectrum: The FT-IR spectrum of the free ligand is expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3250-3350 cm⁻¹), the S-H stretching of the thiol group (around 2550-2600 cm⁻¹), and the C=N stretching of the triazole ring (around 1600-1650 cm⁻¹).[1]
-
Complex Spectra: Upon complexation, significant changes in the FT-IR spectrum are observed:
-
The disappearance of the S-H stretching band indicates the deprotonation of the thiol group and its coordination to the metal ion.
-
A shift in the N-H stretching and bending vibrations suggests the involvement of the amino group in coordination.
-
The appearance of new bands at lower frequencies (typically below 500 cm⁻¹) can be attributed to the formation of M-N and M-S bonds.
-
Table 1: Typical FT-IR Spectral Data (cm⁻¹)
| Functional Group | Ligand | Metal Complex | Interpretation |
| ν(N-H) of NH₂ | ~3250-3350 | Shifted | Coordination of the amino group |
| ν(S-H) | ~2550-2600 | Absent | Deprotonation and coordination of the thiol group |
| ν(C=N) | ~1600-1650 | Shifted | Involvement of the triazole ring nitrogen in coordination |
| ν(M-N) | - | ~400-500 | Formation of a metal-nitrogen bond |
| ν(M-S) | - | ~300-400 | Formation of a metal-sulfur bond |
2. ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:
¹H-NMR spectroscopy provides valuable information about the structure of the ligand and how it changes upon complexation, particularly for diamagnetic complexes (e.g., Zn(II)).
-
Ligand Spectrum: The ¹H-NMR spectrum of the ligand in a suitable deuterated solvent (e.g., DMSO-d₆) will show signals corresponding to the aromatic protons of the phenyl group, the protons of the amino group, and the proton of the thiol group. The thiol proton (S-H) typically appears as a broad singlet at a downfield chemical shift (around 13-14 ppm).[1] The amino protons (NH₂) will also appear as a singlet.[1]
-
Complex Spectra:
3. UV-Visible Spectroscopy:
UV-Visible spectroscopy is useful for studying the electronic transitions in the complexes and can provide information about their geometry.
-
Ligand Spectrum: The UV-Vis spectrum of the ligand typically shows absorption bands in the UV region corresponding to π → π* and n → π* transitions within the aromatic and triazole rings.
-
Complex Spectra: The spectra of the complexes will show the ligand-based transitions, which may be shifted upon coordination. Additionally, for transition metal complexes with d-electrons (e.g., Cu(II), Ni(II), Co(II)), d-d electronic transitions may be observed in the visible region. The position and intensity of these bands can help in proposing the geometry of the complexes (e.g., octahedral, tetrahedral, or square planar).[4][5]
B. Thermal Analysis
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. The decomposition pattern can also provide information about the composition of the complex.
Part 4: Potential Applications
The metal complexes of this compound and its derivatives have shown promising biological activities.
-
Antimicrobial and Antifungal Activity: Many of these complexes exhibit enhanced antimicrobial and antifungal activity compared to the free ligand.[6][7][8] The increased lipophilicity of the complexes allows for better penetration through the cell walls of microorganisms.
-
Anticancer Activity: Some of these metal complexes have been investigated for their cytotoxic effects against various cancer cell lines.[1] The mechanism of action is often related to their ability to bind to DNA and inhibit its replication.
Table 2: Example of Biological Activity Data
| Compound | Organism | Zone of Inhibition (mm) |
| Ligand | E. coli | 8 |
| Cu(II) Complex | E. coli | 15 |
| Ligand | S. aureus | 10 |
| Cu(II) Complex | S. aureus | 18 |
| Ligand | C. albicans | 7 |
| Cu(II) Complex | C. albicans | 14 |
Note: The data in this table is illustrative and will vary depending on the specific metal complex and the experimental conditions.
Conclusion
This guide provides a comprehensive framework for the synthesis and characterization of metal complexes of this compound. The protocols are designed to be robust and adaptable for various research applications. The detailed characterization techniques are crucial for confirming the successful synthesis and for elucidating the coordination behavior of the ligand. The promising biological activities of these complexes highlight their potential in the development of new therapeutic agents. Researchers and drug development professionals can use this guide as a starting point for exploring the rich coordination chemistry and pharmacological potential of this versatile triazole scaffold.
References
- Bachay, I. A., & Naser, N. H. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo.
- Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry.
- Yousif, E., Majeed, A., & Al-Sammarrae, A. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. SpringerPlus, 2(1), 510.
- Gumrukcuoglu, N., & Uslu, B. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
- Yousif, E., Majeed, A., & Al-Sammarrae, A. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol.
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][3][6]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 253-264.
- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
- New Mononuclear Cu(II) Complexes and 1D Chains with 4-Amino-4H-1,2,4-triazole.
- Antimicrobial Agents Based on Metal Complexes: Present Situ
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
- Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ScienceOpen.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
- Sharma, B. P., Adhikari, J., Panthi, K. P., Pandey, S. K., Ahamad, A., & Sharma, M. L. (2023). Chemical Synthesis, Characterization, and Computational Investigation of Two Schiff Bases Derived From 3-(2-Hydroxyphenyl)-4-amino-4H-1,2,4-triazole-5- thiol and Their Corresponding Oxovanadium(IV) Complexes. Journal of Nepal Chemical Society, 43(2), 1-14.
- Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Synthesis and X-ray Structure Analysis of the Polymeric [Ag 2 (4-Amino-4H-1,2,4-triazole) 2 (NO 3)] n (NO 3)
-
Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][3][6] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.
- SYNTHESIS AND CHARACTERIZATION OF 4- (4′-METHOXY) BENZYLIDENE AMINO-5- PHENYL-3-MERCAPTO-1, 2, 4-TRIAZOLE AND ITS COMPLEXES WITH Cu(II), Mn(II). International Journal of Research and Analytical Reviews.
- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
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Application Note: A Protocol for the Synthesis of Biologically Active Thiazolidinone Derivatives from 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Introduction
The convergence of different pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry for the development of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. Among the vast landscape of heterocyclic compounds, the 1,2,4-triazole and 4-thiazolidinone rings stand out as "wonder nuclei" due to their presence in a wide array of drugs.[1] Triazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antifungal, anti-inflammatory, and antimicrobial properties.[2][3] Similarly, the 4-thiazolidinone scaffold is a core structure in various biologically active compounds, demonstrating antimicrobial, anticancer, and antidiabetic activities.[4][5]
This application note provides a comprehensive and validated guide for the synthesis of hybrid molecules incorporating both the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol core and a thiazolidinone ring. We will delve into the causal logic behind the synthetic strategy, provide detailed, step-by-step protocols, and discuss the characterization of the resulting compounds. The methodology is designed to be robust and adaptable, enabling researchers in drug discovery and organic synthesis to generate libraries of novel thiazolidinone derivatives for biological screening.
Core Concepts & Synthetic Rationale
The synthetic pathway is a logical multi-step process designed for efficiency and modularity. The key is the strategic construction of an intermediate Schiff base, which allows for the introduction of chemical diversity before the final cyclization to the target thiazolidinone.
-
The Triazole Precursor: The starting point, this compound, is an ideal scaffold. Its primary amino group (-NH₂) at the 4-position is a potent nucleophile, perfectly suited for condensation reactions. The thiol (-SH) group at the 3-position is crucial for the molecule's biological activity and can exist in equilibrium with its thione tautomer.
-
Schiff Base Formation: The reaction between the primary amino group of the triazole and the carbonyl group of an aromatic aldehyde forms an imine or Schiff base (-N=CH-). This is a classic condensation reaction.[6][7] This step is pivotal as it allows for the introduction of various substituted aryl groups into the final structure, which is a key strategy for tuning the biological activity of the molecule. The choice of aldehyde directly influences the steric and electronic properties of the final product.
-
Thiazolidinone Ring Cyclization: The final and defining step is the cyclocondensation of the Schiff base with thioglycolic acid (mercaptoacetic acid). The mechanism involves two key nucleophilic attacks:
-
First, the sulfur atom of thioglycolic acid attacks the electrophilic carbon of the imine.[8]
-
This is followed by an intramolecular cyclization, where the imine's nitrogen atom attacks the carbonyl carbon of the thioglycolic acid moiety. A molecule of water is eliminated, resulting in the stable, five-membered 4-thiazolidinone ring.[6][8]
-
The overall synthetic workflow is a robust method for creating a diverse library of compounds from a common intermediate.
Caption: Overall synthetic workflow for thiazolidinone derivatives.
Detailed Experimental Protocols
Materials and General Methods: All reagents and solvents should be of analytical grade and used as received unless otherwise specified.[9] Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Part A: Synthesis of this compound (3)
This three-step procedure reliably produces the key triazole intermediate.
A1: Synthesis of Benzoic Acid Hydrazide (1)
-
To a solution of methyl benzoate (0.1 mol) in absolute ethanol (50 mL), add hydrazine hydrate (99%, 0.2 mol).
-
Reflux the reaction mixture for 4-6 hours. The progress can be monitored by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting white precipitate, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain pure benzoic acid hydrazide.
A2: Synthesis of Potassium Dithiocarbazinate Salt (2)
-
Dissolve benzoic acid hydrazide (1) (0.1 mol) in a cold solution of potassium hydroxide (0.15 mol) in absolute ethanol (100 mL).
-
Cool the solution in an ice bath and add carbon disulfide (CS₂) (0.12 mol) dropwise with constant stirring.
-
Continue stirring the mixture at room temperature for 12-18 hours.
-
Dilute the mixture with dry ether and filter the precipitated potassium salt. Wash with ether and dry in a desiccator.[6][10] This salt is typically used in the next step without further purification.
A3: Cyclization to this compound (3)
-
Reflux a suspension of the potassium dithiocarbazinate salt (2) (0.1 mol) and hydrazine hydrate (99%, 0.2 mol) in water (40 mL) for 3-4 hours.[11]
-
During reflux, the color of the mixture changes, and hydrogen sulfide gas is evolved (use a fume hood).
-
Once the reaction is complete (the evolution of H₂S ceases), cool the solution and dilute with cold water.
-
Acidify the solution carefully with concentrated HCl or acetic acid to precipitate the product.
-
Filter the white solid, wash with cold water, and recrystallize from ethanol to yield the pure triazole precursor (3).[6][11]
Part B: General Protocol for Synthesis of Schiff Bases (4a-c)
This protocol describes the condensation of the triazole precursor with a representative aromatic aldehyde.
-
Dissolve this compound (3) (0.01 mol) in ethanol (25 mL).
-
To this solution, add the desired substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (0.01 mol) and a few drops of glacial acetic acid as a catalyst.
-
After cooling, the precipitate formed is filtered, washed with cold ethanol, and dried.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Expert Insight: The addition of a catalytic amount of acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the rate of nucleophilic attack by the amino group.
Part C: General Protocol for Synthesis of Thiazolidinone Derivatives (5a-c)
This is the final cyclization step to form the target compounds.
-
In a round-bottom flask, dissolve the Schiff base (4a, 4b, or 4c) (0.01 mol) in a suitable solvent like dry benzene or dioxane (30 mL).
-
Add thioglycolic acid (0.012 mol) to the solution. A small amount of anhydrous ZnCl₂ can be added as a catalyst.
-
After completion of the reaction, evaporate the solvent under reduced pressure.
-
Wash the resulting residue with a saturated sodium bicarbonate solution to remove excess thioglycolic acid, and then with water.
-
Filter the solid product, dry it, and recrystallize from ethanol or an appropriate solvent.
Expert Insight: The use of a dry, aprotic solvent is crucial. Water can hydrolyze the imine bond of the Schiff base, leading to lower yields of the desired thiazolidinone.
Caption: Mechanism of thiazolidinone ring formation.
Characterization and Data Analysis
Confirmation of the synthesized structures is achieved through standard spectroscopic methods. The transition from precursor to Schiff base and finally to the thiazolidinone is marked by distinct changes in the spectra.
| Compound Type | Key FTIR Peaks (cm⁻¹) | Key ¹H-NMR Signals (δ, ppm) |
| Triazole (3) | 3300-3450 (N-H str. of NH₂), 2595 (S-H str.), 1615 (C=N str.) | 5.7-5.9 (s, 2H, -NH₂), 7.4-8.1 (m, 5H, Ar-H), 13.7-14.0 (s, 1H, -SH)[10][11] |
| Schiff Base (4) | 3200-3300 (N-H str.), 2590 (S-H str.), 1616-1621 (C=N, imine) | Absence of -NH₂ signal. 8.9-9.2 (s, 1H, -N=CH-), 7.3-8.5 (m, Ar-H), 13.8 (s, 1H, -SH)[6] |
| Thiazolidinone (5) | 3200-3300 (N-H str.), 1702-1718 (C=O str. of thiazolidinone), 670-695 (C-S-C) | 3.8-4.0 (s, 2H, -S-CH₂-CO-), 5.8-6.0 (s, 1H, N-CH-S), 7.3-8.5 (m, Ar-H)[6] |
Data Interpretation:
-
FTIR: The disappearance of the characteristic N-H stretching bands of the primary amine group from compound 3 and the appearance of a C=N stretching band around 1620 cm⁻¹ confirms the formation of the Schiff base 4 .[6] Subsequently, the appearance of a strong carbonyl (C=O) absorption band between 1702-1718 cm⁻¹ is definitive proof of the successful cyclization to the thiazolidinone ring 5 .[6]
-
¹H-NMR: In the ¹H-NMR spectrum, the singlet corresponding to the two protons of the -NH₂ group in the triazole precursor vanishes upon formation of the Schiff base. A new singlet appears in the downfield region (8.9-9.2 ppm), which is characteristic of the azomethine proton (-N=CH-).[6] Upon cyclization to the thiazolidinone, this azomethine proton signal shifts upfield, and a new singlet corresponding to the methylene protons (-S-CH₂-) of the thiazolidinone ring appears around 3.8-4.0 ppm.[6]
Applications and Biological Significance
The synthesized triazole-thiazolidinone hybrids are scaffolds of significant interest for drug discovery. Numerous studies have demonstrated their potential as:
-
Antimicrobial Agents: These compounds have shown promising activity against various bacterial and fungal strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[6][12]
-
Antioxidant Agents: The presence of the thiol group and the heterocyclic rings can contribute to free radical scavenging activity.[10]
-
Antidiabetic Agents: Certain derivatives have been investigated as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications.[4]
This synthetic protocol provides a direct and versatile route to novel compounds that can be screened for a wide range of biological activities, contributing to the development of new therapeutic leads.
Conclusion
This application note details a reliable and reproducible multi-step synthesis for novel thiazolidinone derivatives starting from this compound. By explaining the rationale behind each synthetic transformation and providing step-by-step protocols, this guide serves as a valuable resource for researchers. The modularity of the Schiff base formation step allows for the creation of diverse chemical libraries, making this method highly applicable to drug discovery and medicinal chemistry programs aimed at developing new agents with enhanced biological profiles.
References
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Nashaan, F. A., & Al-Rawi, M. S. (2023). Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole. Chemical Methodologies, 7(2), 106-111. Available at: [Link]
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ResearchGate. (2022). Design, Synthesis, and Biological Activity of New Thiazolidine-4- One Derived from Symmetrical 4-Amino-1,2,4-Triazole. ResearchGate. Available at: [Link]
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Kumar, R., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(1), 198. Available at: [Link]
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Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 396-403. Available at: [Link]
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Ahmad, I., et al. (2023). Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties. Molecules, 28(11), 4353. Available at: [Link]
-
Al-Masoudi, W. A. M., & Al-Sultani, A. A. K. (2019). Synthesis, characterization and antimicrobial activity of some novel this compound derivatives. Journal of Pharmaceutical Sciences and Research, 11(1), 1-6. Available at: [Link]
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Al-Masoudi, W. A. M. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 204-212. Available at: [Link]
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Bachay, I. A., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. Available at: [Link]
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Semantic Scholar. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[2][8][9]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. Available at: [Link]
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Al-Sultani, A. A. K., & Al-Masoudi, W. A. M. (2019). Synthesis, characterization and antimicrobial activity of some novel this compound derivatives. ResearchGate. Available at: [Link]
-
Salman, B. S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006. Available at: [Link]
-
Karageorgou, M., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 29(11), 2496. Available at: [Link]
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Prachand, S. (2014). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][8][9] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]
-
ISC E-journals. (2023). design, synthesis, and biological activity of new thiazolidine-4-one derived from symmetrical 4-amino-1,2,4-triazole. ISC E-journals. Available at: [Link]
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Knysh, E. H., et al. (2016). The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. Current issues in pharmacy and medicine: science and practice, 9(2), 20-25. Available at: [Link]
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Application Notes and Protocols for Antimicrobial Screening of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Compounds
Introduction: The Therapeutic Potential of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
The global challenge of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The 1,2,4-triazole nucleus is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities, including antimicrobial, antifungal, and antiviral properties.[1][2] Specifically, derivatives of this compound have demonstrated promising activity against a range of pathogenic bacteria and fungi.[3][4][5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for the antimicrobial screening of this important class of compounds.
The rationale for focusing on these triazole derivatives lies in their established mechanism of action, particularly as antifungal agents. Triazoles are known to inhibit the cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][9][10][11][12] Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.[8][11] In bacteria, the mechanisms can be more varied, with some triazole hybrids inhibiting essential enzymes like dihydrofolate reductase (DHFR) or disrupting the bacterial cell wall.[13][14]
These application notes are designed to provide not just procedural steps, but also the underlying scientific principles, ensuring that the screening process is robust, reproducible, and yields meaningful data for the advancement of new antimicrobial drug candidates.
Part 1: Preliminary Antimicrobial Activity Assessment - Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary screening technique to qualitatively assess the antimicrobial activity of a compound.[15][16][17] Its principle is based on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a zone of inhibition around the well indicates the antimicrobial potential of the compound.[15][18]
Causality Behind Experimental Choices:
-
Choice of Agar: Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it has good reproducibility and low concentrations of inhibitors for common antibiotics.[19] For fungi, Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) are commonly used.
-
Inoculum Standardization: The turbidity of the microbial suspension is standardized to a 0.5 McFarland standard to ensure a consistent number of viable cells (approximately 1.5 x 10^8 CFU/mL) is used in each assay.[20] This is critical for the reproducibility of the results.
-
Well Diameter: A standardized well diameter (e.g., 6 mm) is used to ensure uniform diffusion of the test compound.[15]
Step-by-Step Protocol for Agar Well Diffusion Assay:
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and sterilize by autoclaving.
-
Plate Preparation: Aseptically pour approximately 20-25 mL of the molten agar into sterile Petri dishes (100 mm) and allow it to solidify in a laminar flow hood.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the test microorganism, pick a few colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
-
Inoculation of Plates:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Evenly streak the entire surface of the agar plate with the swab in three different directions to ensure confluent growth.
-
-
Well Creation:
-
Using a sterile cork borer (6 mm diameter), punch equidistant wells in the inoculated agar.
-
Carefully remove the agar plugs from the wells.
-
-
Application of Test Compound:
-
Prepare stock solutions of the this compound compounds in a suitable solvent (e.g., DMSO).
-
Pipette a fixed volume (e.g., 100 µL) of the test compound solution into each well.
-
-
Controls:
-
Positive Control: Use a standard antibiotic or antifungal agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) at a known concentration.
-
Negative Control: Use the solvent (e.g., DMSO) alone to ensure it does not have any antimicrobial activity.
-
-
Incubation:
-
Allow the plates to stand for at least 30 minutes to allow for diffusion of the compounds.[15]
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
-
Data Collection:
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
-
Record the results. A larger zone of inhibition generally indicates higher antimicrobial activity.
-
Data Presentation: Agar Well Diffusion Assay Results
| Compound ID | Test Microorganism | Concentration (µg/mL) | Zone of Inhibition (mm) |
| Triazole-A | Staphylococcus aureus | 100 | 18 |
| Triazole-A | Escherichia coli | 100 | 14 |
| Triazole-A | Candida albicans | 100 | 22 |
| Triazole-B | Staphylococcus aureus | 100 | 12 |
| Triazole-B | Escherichia coli | 100 | 9 |
| Triazole-B | Candida albicans | 100 | 15 |
| Ciprofloxacin | Staphylococcus aureus | 10 | 25 |
| Ciprofloxacin | Escherichia coli | 10 | 28 |
| Fluconazole | Candida albicans | 25 | 24 |
| DMSO | Staphylococcus aureus | - | 0 |
| DMSO | Escherichia coli | - | 0 |
| DMSO | Candida albicans | - | 0 |
Part 2: Quantitative Antimicrobial Susceptibility Testing - Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23][24] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism in a liquid medium after a specified incubation period.[20][22][23] This method is considered the gold standard for susceptibility testing and is crucial for evaluating the potency of new antimicrobial agents.[25][26]
Causality Behind Experimental Choices:
-
96-Well Plate Format: This format allows for the simultaneous testing of multiple concentrations of several compounds, making it a high-throughput and efficient method.[22][23]
-
Serial Dilutions: A two-fold serial dilution is commonly used to create a logarithmic concentration gradient of the test compound, which allows for a precise determination of the MIC value.[23]
-
Growth and Sterility Controls: These are essential for validating the assay. The growth control ensures that the microorganism is viable in the test medium, while the sterility control confirms that the medium is not contaminated.[22]
Step-by-Step Protocol for Broth Microdilution Assay:
-
Preparation of Reagents:
-
Prepare a sterile 2x concentrated broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.[19]
-
-
Preparation of Microtiter Plates:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells except the first column.
-
In the first column, add 100 µL of the test compound solution (at the highest desired concentration).
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column. The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Inoculation:
-
Add 50 µL of the diluted inoculum to all wells except the sterility control wells.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
-
MIC Determination:
Data Presentation: MIC Values for Triazole Compounds
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Triazole-A | 16 | 32 | 4 |
| Triazole-B | 64 | >128 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 2 |
NA: Not Applicable
Part 3: Determination of Bactericidal/Fungicidal Activity - MBC/MFC Assay
While the MIC indicates the concentration that inhibits microbial growth, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial population.[27][28][29][30] This assay is a crucial follow-up to the MIC determination to understand whether a compound is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the organism).
Causality Behind Experimental Choices:
-
Subculturing from Non-Turbid Wells: By taking an aliquot from the wells that showed no visible growth in the MIC assay and plating it on a fresh, antibiotic-free agar medium, we can determine if the microorganisms were killed or merely inhibited.[28][30]
-
99.9% Kill Threshold: This is the standard definition for bactericidal/fungicidal activity and provides a stringent measure of the compound's killing efficacy.[28][30]
Step-by-Step Protocol for MBC/MFC Determination:
-
Following MIC Determination: Use the 96-well plates from the completed MIC assay.
-
Subculturing:
-
From each well that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate (MHA for bacteria, SDA for fungi).
-
-
Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.
-
MBC/MFC Determination:
Data Presentation: MBC/MFC Values and Interpretation
| Compound ID | Test Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Triazole-A | S. aureus | 16 | 32 | 2 | Bactericidal |
| Triazole-A | C. albicans | 4 | 8 | 2 | Fungicidal |
| Triazole-B | S. aureus | 64 | >256 | >4 | Bacteriostatic |
Note: A compound is generally considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC.[30]
Visualization of Experimental Workflows
Diagram 1: Agar Well Diffusion Assay Workflow
Caption: Workflow for the Agar Well Diffusion Assay.
Diagram 2: Broth Microdilution (MIC) and MBC/MFC Workflow
Caption: Integrated workflow for MIC and MBC/MFC determination.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the initial antimicrobial screening of this compound compounds. By following these standardized methods, researchers can obtain reliable and comparable data on the antimicrobial and antifungal potential of their synthesized derivatives. Promising compounds identified through this screening cascade can then be advanced to further studies, including mechanism of action elucidation, toxicity profiling, and in vivo efficacy studies. The ultimate goal is to contribute to the pipeline of new antimicrobial agents to combat the growing threat of drug-resistant infections.
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Application Note & Protocols: Evaluating the Anticancer Potential of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Metal Complexes on Breast Cancer Cell Lines
Abstract
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including notable anticancer potential.[1][2] Chelation of these heterocyclic ligands with transition metal ions can significantly enhance their biological efficacy, often due to mechanisms involving increased cellular uptake and interaction with biological targets.[3][4] This guide provides a comprehensive framework for the synthesis, characterization, and systematic evaluation of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol metal complexes against clinically relevant breast cancer cell lines. We present detailed, field-proven protocols for assessing cytotoxicity and elucidating the underlying apoptotic mechanisms, designed for researchers in oncology and drug development.
Section 1: Synthesis & Characterization of Triazole-Metal Complexes
The foundational step in this investigation is the reproducible synthesis of the core ligand and its subsequent metal complexes. The purity and structural integrity of these compounds are paramount for reliable biological data.
Rationale for Synthesis
The synthesis of this compound (APTT) involves a multi-step process starting from benzoic acid hydrazide.[5] This ligand is then chelated with various divalent transition metal ions (e.g., Ni(II), Co(II), Cu(II), Zn(II), Cd(II)). The coordination of the metal ion to the ligand, often through nitrogen and sulfur atoms, can create a complex with enhanced lipophilicity and altered electronic properties, potentially leading to greater cytotoxicity compared to the ligand alone.[6][7]
Protocol 1.1: Synthesis of Ligand and Metal Complexes
Part A: Synthesis of this compound (III)
This procedure follows established methods for creating the triazole nucleus.[5][8]
-
Synthesis of Benzohydrazide (I): React Ethyl benzoate with hydrazine monohydrate.[8]
-
Formation of Potassium Dithiocarbazinate (II): React Benzohydrazide (I) with carbon disulfide in an alkaline ethanolic solution (e.g., using potassium hydroxide).[5][8] The mixture is typically stirred for several hours, after which the potassium salt precipitates and can be collected by filtration.[8]
-
Cyclization to Form the Triazole Ligand (III): The potassium dithiocarbazinate salt (II) is refluxed with an excess of hydrazine hydrate (99%) for several hours.[5][8] Upon cooling, the desired this compound product precipitates, which is then filtered, washed, and recrystallized from a suitable solvent like ethanol.
Part B: Synthesis of Metal Complexes (IVa-e)
This is a general protocol for complexation.[8][9]
-
Prepare an ethanolic solution of the synthesized ligand (III).
-
In a separate flask, prepare an ethanolic solution of the desired metal salt (e.g., NiCl₂, CoCl₂, Zn(OAc)₂, Cd(OAc)₂) in a 1:2 metal-to-ligand molar ratio.[8][9]
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux the reaction mixture for approximately 2-3 hours.[8][9]
-
Allow the solution to cool to room temperature, which typically induces the precipitation of the colored metal complex.
-
Collect the solid product by filtration, wash with hot ethanol to remove unreacted starting materials, and dry.[8]
Physicochemical Characterization
Confirming the structure and coordination is a critical quality control step. The formation of the complexes can be verified using a suite of spectroscopic and analytical techniques.[10][11][12]
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To identify functional groups and confirm coordination sites. | Shift in the vibrational frequencies of C=N, N-N, and C-S groups upon complexation. Appearance of new bands corresponding to M-N and M-S bonds.[13] |
| ¹H-NMR Spectroscopy | To confirm the structure of the ligand and observe changes upon complexation. | The spectrum of the free ligand should show characteristic peaks for NH₂, SH, and aromatic protons. Upon complexation, these peaks may shift or broaden, indicating coordination with the metal ion.[8] |
| UV-Vis Spectroscopy | To study electronic transitions and confirm complex formation. | The ligand will show π-π* and n-π* transitions. The complexes will exhibit these bands with a potential shift (bathochromic or hypsochromic) and may show additional d-d transition bands characteristic of the metal ion's geometry (e.g., octahedral or tetrahedral).[12] |
| Elemental Analysis | To determine the empirical formula and metal-to-ligand ratio. | The experimental percentages of C, H, N, and S should match the calculated values for the proposed complex structure, typically confirming a 1:2 metal-to-ligand stoichiometry.[13] |
Section 2: In Vitro Cytotoxicity Screening
The primary evaluation of anticancer potential involves determining the concentration-dependent cytotoxicity of the synthesized complexes against breast cancer cells.
Rationale for Experimental Design
The MTT assay is a robust and widely used colorimetric method to assess cell viability.[14][15] It measures the metabolic activity of mitochondrial dehydrogenase enzymes, which are active only in living cells.[14] These enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[15][16] We recommend using at least two breast cancer cell lines to assess broader applicability:
-
MCF-7: An estrogen receptor-positive (ER+) cell line, representing hormone-dependent breast cancer.[17][18]
-
MDA-MB-231 or MDA-MB-468: Triple-negative breast cancer (TNBC) cell lines, which are typically more aggressive and lack targeted therapies.[3][10][19]
Protocol 2.1: MTT Assay for Cell Viability
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[20]
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed 1 x 10⁴ cells/well in 100 µL of complete medium into a 96-well plate.[3][21] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the ligand and metal complexes in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 400 µM).[3]
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with DMSO, equivalent concentration to the highest dose) and a "no-treatment control" (medium only).
-
MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh serum-free medium and 20-28 µL of MTT solution (5 mg/mL) to each well.[20][21] Incubate for 3-4 hours at 37°C, protected from light.[20]
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100-130 µL of DMSO to each well to dissolve the crystals.[20][21] Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[21]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at a test wavelength of 492-570 nm using a microplate reader.[20][21] A reference wavelength of ~620 nm can be used to subtract background noise.[22]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
-
Plot % Viability against the log of the compound concentration.
-
Determine the IC₅₀ value , which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.
Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for determining the IC₅₀ values of triazole-metal complexes using the MTT assay.
Section 3: Mechanistic Studies - Apoptosis Induction
Once a compound demonstrates significant cytotoxicity (i.e., a low IC₅₀ value), the next step is to understand how it kills the cancer cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it minimizes inflammation.
Rationale for Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This is the gold standard for detecting apoptosis via flow cytometry. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[23][24] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. PI is a DNA-binding dye that is excluded by cells with an intact membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of four cell populations:
-
Viable: Annexin V- / PI-
-
Early Apoptotic: Annexin V+ / PI-
-
Late Apoptotic/Necrotic: Annexin V+ / PI+
-
Necrotic: Annexin V- / PI+[23]
-
-
Caspase-3/7 Activity Assay: Caspases are a family of proteases that execute the apoptotic program. Caspase-3 and Caspase-7 are the key "executioner" caspases.[25] Measuring their activity provides direct biochemical evidence that apoptosis is occurring via the canonical caspase cascade.[26]
Protocol 3.1: Apoptosis Detection by Annexin V-FITC/PI Staining
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells (e.g., 2-5 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test complex at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To collect adherent cells, wash with cold PBS, then detach using Trypsin-EDTA. Combine all cells from each well.[27]
-
Centrifuge the cell suspension at ~500 x g for 5 minutes. Discard the supernatant.
-
Wash the cells once with cold PBS and centrifuge again.[24]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[23]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark to prevent photobleaching.[23]
-
Sample Acquisition: Add 400 µL of 1X Binding Buffer to each tube.[23] Analyze the samples immediately using a flow cytometer.
Protocol 3.2: Measurement of Caspase-3/7 Activity
This protocol is based on a luminescent "add-mix-measure" assay format, such as the Caspase-Glo® 3/7 Assay.[26][28]
Materials:
-
White-walled, clear-bottom 96-well plates (for luminescence)
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
Luminometer plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described for the MTT assay (Protocol 2.1, steps 1-4).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[28] Allow it to equilibrate to room temperature.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. The reagent contains a substrate for caspase-3/7 and luciferase, and also lyses the cells.[26]
-
Mix the contents by placing the plate on an orbital shaker for 30 seconds to 2 minutes.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[28]
Section 4: Elucidating the Apoptotic Pathway
To further refine the mechanism of action, it is crucial to investigate the upstream regulators of caspase activation. The intrinsic (or mitochondrial) pathway of apoptosis is a common target for anticancer drugs and is regulated by the Bcl-2 family of proteins.
Rationale for Bcl-2 Family Analysis
The Bcl-2 protein family consists of pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[29] The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis.[30] An increase in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade.[31] Analyzing the expression levels of these proteins via Western Blot can confirm the involvement of the intrinsic apoptotic pathway.
Protocol 4.1: Western Blot Analysis of Bax and Bcl-2
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure (Abbreviated):
-
Protein Extraction: Treat cells in 6-well plates as previously described. Lyse the cells on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the Bax and Bcl-2 signals to the β-actin signal and calculate the Bax/Bcl-2 ratio for each treatment condition.
Visualization: Proposed Apoptotic Signaling Pathway
Caption: Proposed intrinsic apoptosis pathway activated by triazole-metal complexes in breast cancer cells.
Section 5: Summary of Expected Outcomes
This systematic approach provides a multi-faceted evaluation of the anticancer potential of novel this compound metal complexes.
| Assay | Expected Outcome for Active Compound | Interpretation |
| MTT Assay | Low IC₅₀ value (micromolar or sub-micromolar range) | The complex is potently cytotoxic to breast cancer cells. |
| Annexin V/PI | Dose-dependent increase in the Annexin V+/PI- (early apoptotic) and Annexin V+/PI+ (late apoptotic) populations. | The primary mode of cell death induced by the complex is apoptosis. |
| Caspase-3/7 Assay | Dose-dependent increase in luminescence signal. | The apoptotic cell death is mediated through the activation of executioner caspases. |
| Western Blot | Increased expression of Bax and/or decreased expression of Bcl-2, leading to an elevated Bax/Bcl-2 ratio. | The complex triggers the intrinsic (mitochondrial) pathway of apoptosis. |
By following these detailed protocols, researchers can generate robust, reproducible data to validate the therapeutic potential of these novel metal-based compounds, paving the way for further preclinical development.
References
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Application Notes & Protocols: A Comprehensive Guide to Investigating 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor for Mild Steel
Abstract: This document provides an in-depth guide for researchers and scientists on the comprehensive evaluation of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT) as a corrosion inhibitor for mild steel, particularly in acidic environments. These notes integrate theoretical principles with validated, step-by-step experimental protocols, covering inhibitor synthesis, computational evaluation, electrochemical analysis, surface characterization, and data interpretation. The causality behind experimental choices is emphasized to ensure a robust and scientifically sound investigation.
Foundational Principles: Why APTT is a Potent Corrosion Inhibitor
Corrosion is an electrochemical process that causes the degradation of metallic materials. The use of organic inhibitors is a primary strategy to mitigate corrosion, especially in industries like oil and gas, chemical processing, and desalination.[1] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic (metal dissolution) and/or cathodic (e.g., hydrogen evolution) reactions.
This compound (APTT) is a heterocyclic compound of significant interest. Its efficacy stems from its molecular structure:
-
Multiple Heteroatoms: The presence of nitrogen (N) and sulfur (S) atoms with lone pairs of electrons facilitates strong coordination with the vacant d-orbitals of iron atoms on the mild steel surface.
-
π-Electron Systems: The triazole and phenyl rings provide a source of π-electrons, which enhance the adsorption process.
-
Functional Groups: The amino (-NH₂) and thiol (-SH) groups act as additional active centers for adsorption.[2]
This combination of features allows APTT to form a stable, dense, and effective protective film on the steel surface.
Inhibitor Preparation: Synthesis of APTT
A reliable and reproducible synthesis is the first step in any inhibitor investigation. The following protocol outlines a common and effective method for synthesizing APTT.[3][4][5][6]
Protocol 2.1: Synthesis of this compound
Rationale: This multi-step synthesis first creates a potassium dithiocarbazinate salt from benzoic acid hydrazide. This intermediate is then cyclized with hydrazine hydrate to form the final triazole-thiol ring structure. Each step is designed for high yield and purity.
Materials:
-
Benzoic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrazine hydrate (99%)
-
Hydrochloric acid (HCl, concentrated)
-
Anhydrous ether
-
Distilled water
Procedure:
-
Step 1: Preparation of Potassium 3-benzoyl dithiocarbazinate.
-
Dissolve benzoic acid hydrazide in absolute ethanol.
-
Add a solution of potassium hydroxide in absolute ethanol to the mixture.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise with constant stirring.
-
Continue stirring for several hours at room temperature.
-
The precipitated potassium dithiocarbazinate derivative is collected by filtration, washed with anhydrous ether, and dried.[6] This salt can be used in the next step without further purification.
-
-
Step 2: Cyclization to form APTT.
-
Reflux a mixture of the potassium salt from Step 1, hydrazine hydrate, and water for approximately 3-4 hours.[6] The reaction progress can be monitored by the evolution of hydrogen sulfide gas and a color change in the solution.
-
After reflux, cool the reaction mixture and dilute it with cold water.
-
Acidify the solution carefully with a few drops of concentrated HCl to precipitate the crude product.
-
Filter the white precipitate, wash it thoroughly with cold water, and dry.
-
Step 3: Recrystallization.
-
Recrystallize the crude product from ethanol to obtain pure, white crystals of this compound.
-
-
Step 4: Characterization.
Theoretical Framework: Predicting Inhibition Efficacy
Before extensive experimental work, quantum chemical calculations based on Density Functional Theory (DFT) can provide invaluable insights into the inhibitor's potential efficacy and mechanism.[2][7] These calculations correlate the molecular structure of the inhibitor with its protective properties.
Core Concept: A good inhibitor molecule should readily donate electrons to the vacant d-orbitals of the metal (Fe) to form a coordinate bond, and potentially accept electrons from the metal into its own anti-bonding orbitals.
Key Quantum Chemical Parameters:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. A higher E_HOMO value indicates a greater tendency to donate electrons, leading to better inhibition efficiency.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule. A lower E_LUMO value suggests a greater ability to accept electrons.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with higher inhibition efficiency.[7]
-
Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.
-
Mulliken Population Analysis: This analysis helps identify the specific atoms (e.g., N, S) that are the most likely sites for bonding to the metal surface by determining their charge distribution.[8]
Caption: Workflow for theoretical inhibitor evaluation using DFT.
Experimental Evaluation: Core Protocols
A multi-faceted experimental approach is necessary to validate the inhibitor's performance and elucidate its mechanism.
Gravimetric (Weight Loss) Method
Rationale: This is the most direct method for determining the corrosion rate. It provides an average rate over the entire immersion period and is excellent for initial screening and for studies as a function of inhibitor concentration and temperature.[9][10]
Protocol 4.1.1: Weight Loss Measurement
-
Specimen Preparation:
-
Use mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Mechanically polish the coupons with successively finer grades of emery paper (e.g., up to 1200 grit).
-
Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.[11]
-
Accurately weigh each coupon to four decimal places (W_initial).
-
-
Immersion Test:
-
Prepare the corrosive medium (e.g., 1.0 M HCl or 0.5 M H₂SO₄).
-
Prepare a series of test solutions containing different concentrations of APTT. Include a blank solution (no inhibitor) as a control.
-
Completely immerse the prepared coupons in the test solutions for a specified duration (e.g., 6, 12, or 24 hours) at a constant temperature.
-
-
Post-Immersion Cleaning:
-
Carefully remove the coupons from the solutions.
-
Clean them according to standard procedures (e.g., ASTM G1-03), which typically involves scrubbing with a soft brush in a solution containing inhibited acid to remove corrosion products without removing significant base metal.
-
Rinse with distilled water and acetone, dry, and re-weigh (W_final).
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) Where:
-
K = constant (8.76 × 10⁴)
-
ΔW = Mass loss in grams (W_initial - W_final)
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of mild steel in g/cm³ (approx. 7.85)
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where CR_blank is the corrosion rate in the absence of inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.[12]
-
Electrochemical Methods
Rationale: Electrochemical techniques provide rapid results and offer deep mechanistic insights into the corrosion process and the inhibitor's mode of action.[13] A standard three-electrode cell is used, comprising the mild steel specimen as the working electrode (WE), a platinum or graphite counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).
Protocol 4.2.1: Potentiodynamic Polarization (PDP)
-
Setup: Assemble the three-electrode cell with the test solution. Allow the working electrode to stabilize for about 30-60 minutes until a steady open circuit potential (OCP) is reached.
-
Measurement: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).[14]
-
Data Analysis:
-
Plot the potential (E) versus the log of the current density (log i). This is the Tafel plot.
-
Extrapolate the linear (Tafel) regions of the cathodic and anodic curves back to their intersection point. The potential at this point is the corrosion potential (E_corr), and the current density is the corrosion current density (i_corr).[15]
-
Interpretation:
-
A significant decrease in i_corr in the presence of APTT indicates effective inhibition.
-
If the E_corr value shifts significantly (> 85 mV) in the positive (anodic) or negative (cathodic) direction, the inhibitor is classified as anodic or cathodic, respectively. If the shift is minimal, it is a mixed-type inhibitor.[2] APTT is typically found to be a mixed-type inhibitor.
-
-
Calculation: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100
-
Protocol 4.2.2: Electrochemical Impedance Spectroscopy (EIS)
-
Setup: Use the same three-electrode setup and allow the system to stabilize at its OCP.
-
Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[16][17]
-
Data Analysis:
-
Plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode (impedance and phase angle vs. frequency) formats.
-
For mild steel in acid, the Nyquist plot typically shows a single depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct).
-
Fit the data to an appropriate equivalent electrical circuit (EEC) to extract quantitative values. A simple Randles circuit is often a good starting point.
-
Interpretation:
-
Charge Transfer Resistance (R_ct): This is inversely proportional to the corrosion rate. A significant increase in R_ct in the presence of APTT indicates the formation of an insulating protective layer.[1][18]
-
Double Layer Capacitance (C_dl): This value typically decreases in the presence of an inhibitor. This is due to the adsorption of the organic molecules, which displaces water molecules and decreases the local dielectric constant and/or increases the thickness of the electrical double layer.
-
-
Calculation: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100
-
Caption: A common Randles circuit used to model EIS data.
Surface Analysis Techniques
Rationale: These methods provide direct visual and compositional evidence of the inhibitor's action on the mild steel surface.[19]
-
Scanning Electron Microscopy (SEM): Immerse mild steel coupons in the corrosive medium with and without APTT. After immersion, SEM analysis of the surface will reveal a smooth, protected surface in the presence of the inhibitor, compared to a heavily damaged and pitted surface for the blank sample.[20]
-
Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical information and can quantify the surface roughness. A significant decrease in the average surface roughness in the presence of APTT confirms the formation of a uniform, protective film.[21]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental and chemical state information. Analysis of the steel surface after immersion in the inhibited solution can confirm the presence of N and S, providing direct evidence of APTT adsorption.[22]
Data Interpretation: Adsorption Behavior
Understanding how APTT adsorbs is key to understanding its mechanism. This is achieved by fitting the experimental data to various adsorption isotherm models.
Protocol 5.1: Adsorption Isotherm Analysis
-
Calculate Surface Coverage (θ): Obtain the degree of surface coverage (θ) at different inhibitor concentrations from the inhibition efficiency values (θ = IE% / 100), using data from any of the methods described above.
-
Fit to Isotherms: Plot the data according to the linearized forms of various isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir isotherm is commonly used and assumes monolayer adsorption on a homogeneous surface.[23][24][25]
-
Langmuir Isotherm: C / θ = 1/K_ads + C
-
Plot C / θ versus C. If a straight line is obtained, the adsorption follows the Langmuir model.
-
-
Calculate Thermodynamic Parameters:
-
The equilibrium constant of adsorption (K_ads) can be determined from the intercept of the Langmuir plot.
-
The standard free energy of adsorption (ΔG°_ads) can then be calculated: ΔG°_ads = -RT ln(55.5 K_ads) Where R is the gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution.
-
Interpretation:
-
Generally, ΔG°_ads values around -20 kJ/mol or less negative are indicative of physisorption (electrostatic interactions).
-
Values around -40 kJ/mol or more negative suggest chemisorption (coordinate bond formation).[2] APTT often exhibits values indicative of a mixed-mode or predominantly chemisorption process.
-
-
Data Presentation
Organizing quantitative data into tables allows for clear comparison and interpretation.
Table 1: Example Data from Potentiodynamic Polarization
| Concentration (mM) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% |
| Blank | -450 | 500 | 70 | 120 | - |
| 0.1 | -445 | 150 | 68 | 115 | 70.0 |
| 0.5 | -440 | 75 | 65 | 110 | 85.0 |
| 1.0 | -438 | 40 | 63 | 108 | 92.0 |
Table 2: Example Data from Electrochemical Impedance Spectroscopy
| Concentration (mM) | R_ct (Ω·cm²) | C_dl (μF/cm²) | IE% |
| Blank | 50 | 200 | - |
| 0.1 | 180 | 90 | 72.2 |
| 0.5 | 450 | 65 | 88.9 |
| 1.0 | 950 | 50 | 94.7 |
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Ituen, E., Akaranta, O., & James, A. (2017). Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. Chemical Science International Journal, 18(1), 1-34. [Link]
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Cruz-Yusta, M., et al. (2007). Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. Corrosion Science, 49(7), 2829-2845. [Link]
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Tan, Y., et al. (2023). Investigation of CO2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. Corrosion, 79(3), 263-278. [Link]
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Musa, A. Y., et al. (2010). Adsorption Kinetics of 4-Amino-5-Phenyl-4H-1, 2, 4-Triazole-3-Thiol on Mild Steel Surface. Journal of Applied Sciences, 10(3), 223-227. [Link]
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Pal, A., et al. (2021). Quantifying corrosion inhibition on mild steel surface using run length statistics-based texture analysis. Philosophical Magazine, 101(12), 1409-1428. [Link]
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Liu, T., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports, 12(1), 15263. [Link]
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Singh, A., et al. (2012). The role of drug as corrosion inhibitor for mild steel surface characterization by SEM, AFM, and FTIR. Pigment & Resin Technology, 41(3), 161-169. [Link]
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Verma, C., et al. (2020). Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors. ResearchGate. [Link]
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U-Beck, A., et al. (2021). Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. ACS Omega, 6(2), 1481-1492. [Link]
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Musa, A. Y., et al. (2011). Inhibition of galvanic corrosion by 4-amino-5-phenyl-4H-1, 2, 4-trizole-3-thiol. Journal of the Taiwan Institute of Chemical Engineers, 42(4), 652-656. [Link]
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Lgaz, H., et al. (2018). Potentiodynamic polarization curves of corrosion inhibition of mild steel in 1 M HCl in the absence and presence of different concentrations of ionic liquids. ResearchGate. [Link]
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Hernandez, E. R. (2022). Exact calculation of corrosion rates by the weight-loss method. Experimental Results, 3, e13. [Link]
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Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). VLCI. [Link]
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Sivakumar, V., et al. (2018). Corrosion inhibition Efficiency values calculated from the weight loss measurements. ResearchGate. [Link]
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Wang, C.-J., et al. (2024). Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. ResearchGate. [Link]
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Al-Ahmed, A., et al. (2023). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports, 13(1), 11183. [Link]
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Ye, L. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Zerust Excor. [Link]
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Singh, A., et al. (2015). WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. ResearchGate. [Link]
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Potentiodynamic polarization methods. (n.d.). The Ohio State University. [Link]
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Zarrouk, A., et al. (2014). Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide. International Journal of Electrochemical Science, 9, 3139-3162. [Link]
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Guellil, T., et al. (2015). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution containing propolis extract. Der Pharma Chemica, 7(10), 389-395. [Link]
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El-Sayed, A. (2014). Enhanced 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol Inhibition of Corrosion of Mild Steel in 0.5 M H2SO4 by Cu(II). ResearchGate. [Link]
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Al-Ahmed, A., et al. (2023). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. ResearchGate. [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Abstract
This document details the development and subsequent validation of a precise, accurate, and robust stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. The method is designed for use in quality control, stability studies, and research environments. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating the method's suitability for its intended purpose[1][2][3].
Introduction: The Analytical Imperative
This compound is a heterocyclic compound belonging to the triazole class. Triazole derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and antifungal properties[4][5][6]. As with any potential active pharmaceutical ingredient (API), a reliable and validated analytical method for quantification is paramount. It ensures the integrity of data in preclinical and clinical development, guarantees the quality of the final drug product, and is a critical component of regulatory submissions.
The structure of the analyte, featuring a polar triazole core, an amino group, and a thiol group, presents a moderate analytical challenge, particularly for retention in traditional reversed-phase chromatography[7]. This application note addresses this challenge by providing a systematic approach to method development and a comprehensive validation protocol.
Foundational Principles: Method Development Strategy
The primary objective was to develop a method that is not only accurate and precise but also stability-indicating. A stability-indicating method is capable of unequivocally assessing the drug substance in the presence of its potential degradation products, a critical requirement for stability studies[8].
Rationale for Chromatographic Mode Selection
Given the polar nature of this compound, several chromatographic modes were considered:
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode in pharmaceutical analysis due to its robustness and reproducibility. While highly polar compounds can be difficult to retain on nonpolar stationary phases like C18, this can be overcome by using highly aqueous mobile phases, adjusting the mobile phase pH to control the analyte's ionization state, or using columns with polar modifications (e.g., polar-endcapped C18 or Phenyl phases)[9][10]. We selected RP-HPLC for its versatility and widespread availability.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining very polar analytes that are unretained in RP-HPLC[10][11]. It uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of a non-polar organic solvent. While effective, HILIC can sometimes require longer equilibration times and careful control of mobile phase water content. For this application, a robust RP-HPLC method was prioritized.
Optimization of Chromatographic Conditions
The method was optimized by systematically evaluating the stationary phase, mobile phase composition (organic modifier, pH, and buffer strength), column temperature, and detector wavelength. The final optimized conditions are presented in Table 1.
-
Stationary Phase: A Phenyl-Hexyl column was chosen. The phenyl group's pi-pi interactions with the analyte's phenyl ring provide an alternative retention mechanism to the hydrophobic interactions of a standard C18 phase, enhancing selectivity for aromatic compounds.
-
Mobile Phase: A gradient elution was selected to ensure a reasonable run time while providing adequate separation of the main peak from any potential impurities or degradants. Acetonitrile was chosen as the organic modifier for its low UV cutoff and viscosity. A phosphate buffer was used to maintain a consistent pH of 6.8, ensuring the analyte is in a consistent, primarily neutral state, leading to reproducible retention and symmetrical peak shape.
-
Detection: The analyte possesses a strong chromophore (the phenyl-triazole system). A UV scan revealed a maximum absorbance at 258 nm, which was selected for quantification to maximize sensitivity.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 6.8 with 2M KOH |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min (10% B), 2-10 min (10% to 70% B), 10-12 min (70% B), 12-12.1 min (70% to 10% B), 12.1-15 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 258 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (80:20 v/v) |
| Run Time | 15 minutes |
Method Validation: A Rigorous Protocol
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for quantitative analysis[2][3][12]. The validation encompassed specificity, linearity, range, accuracy, precision, limit of quantitation, and robustness.
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Application Notes and Protocols: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol for Heavy Metal Detection
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT) as a versatile ligand for the detection of heavy metals. Heavy metal contamination of environmental and biological systems represents a significant threat to public health, necessitating the development of robust, sensitive, and selective detection methodologies. APTT, a heterocyclic compound featuring multiple coordination sites, has emerged as a promising candidate for this purpose. This guide details the underlying principles of APTT-based heavy metal sensing, provides step-by-step protocols for both colorimetric and electrochemical detection methods, and offers insights into experimental design and data interpretation. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction: The Challenge of Heavy Metal Detection and the Role of Triazole Ligands
Heavy metals, such as mercury (Hg), lead (Pb), cadmium (Cd), and chromium (Cr), are persistent environmental pollutants that can accumulate in biological tissues, leading to a range of adverse health effects. Their detection at trace levels is therefore of paramount importance. Traditional analytical techniques, while accurate, often require sophisticated instrumentation and laborious sample preparation. Consequently, there is a growing demand for simpler, more rapid, and cost-effective sensing platforms.
Chelating ligands, molecules capable of forming stable complexes with metal ions, are at the heart of many chemical sensors. The 1,2,4-triazole scaffold has garnered significant attention in medicinal chemistry and materials science due to its unique structural and electronic properties.[1][2] Specifically, derivatives such as this compound (APTT) are excellent candidates for heavy metal sensing. APTT possesses a rich coordination chemistry, with the thiol group (-SH), the amino group (-NH2), and the nitrogen atoms of the triazole ring all available for binding to metal ions.[3] This multi-dentate coordination capability can lead to high-affinity and selective interactions with specific heavy metals.
This guide will focus on two primary applications of APTT in heavy metal detection:
-
Colorimetric Sensing: Based on the change in the visible absorption spectrum of a solution upon complexation of the target metal ion.
-
Electrochemical Sensing: Involving the use of an APTT-modified electrode to detect changes in electrochemical signals upon metal ion binding.
Physicochemical Properties and Synthesis Overview of APTT
2.1. Structure and Properties
-
Chemical Name: this compound
-
CAS Number: 22706-11-2
-
Molecular Formula: C₈H₈N₄S
-
Molecular Weight: 192.24 g/mol
-
Appearance: Typically a solid
The key to APTT's utility as a heavy metal ligand lies in its molecular structure, which features a combination of hard and soft donor atoms. The nitrogen atoms of the amino group and the triazole ring are considered "hard" donors, while the sulfur atom of the thiol group is a "soft" donor. This combination allows for versatile coordination with a range of heavy metal ions, which often exhibit borderline hard/soft acid characteristics.
2.2. Synthesis Overview
APTT can be synthesized through a multi-step process. A common route involves the initial synthesis of benzoic acid hydrazide, which is then reacted with carbon disulfide in an alkaline solution to form a potassium dithiocarbazinate salt.[4][5][6] This intermediate is subsequently cyclized with hydrazine hydrate to yield the final this compound product.[4][5][6] While the full synthetic procedure is beyond the scope of this application note, a generalized reaction scheme is presented in Figure 1. For detailed synthetic protocols, readers are referred to the primary literature.[3][4]
Figure 1: Generalized synthesis pathway for this compound.
Principle of Heavy Metal Detection
The detection of heavy metals using APTT is predicated on the formation of a stable coordination complex between the ligand and the metal ion. The thiol (-SH) group is particularly significant, as it can be deprotonated to form a thiolate (-S⁻), which is a strong binder for soft metal ions like Hg(II) and Pb(II). The amino group and triazole nitrogens also participate in chelation, enhancing the stability and selectivity of the complex.
This binding event can be transduced into a measurable signal in several ways:
-
Colorimetric Detection: The formation of the metal-ligand complex can alter the electronic structure of the system, leading to a change in its light absorption properties. This can result in a visible color change or a shift in the absorption maximum that can be quantified using a UV-Vis spectrophotometer. For instance, APTT functionalized on gold nanoparticles can induce their aggregation in the presence of certain metal ions, leading to a distinct color change from red to blue.[7][8]
-
Electrochemical Detection: When APTT is immobilized on an electrode surface, the binding of a heavy metal ion can alter the electron transfer properties at the electrode-solution interface. This can be detected as a change in current or potential using techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). The metal ion can either facilitate or hinder electron transfer, providing a measurable signal that is proportional to its concentration.
Figure 2: Conceptual diagram of a heavy metal ion (M²⁺) chelated by the sulfur and nitrogen donor atoms of APTT.
Application Note 1: Colorimetric Detection of Cr(III) Ions
This protocol describes a method for the colorimetric detection of Chromium(III) ions using APTT-functionalized gold nanoparticles (AuNPs). The principle is based on the aggregation of AuNPs induced by the selective interaction between Cr(III) and the APTT on the nanoparticle surface, resulting in a color change from red to blue.[7][8]
4.1. Materials and Reagents
-
This compound (APTT)
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
Chromium(III) standard solution (1000 ppm)
-
Other metal salt solutions for selectivity studies (e.g., KCl, NaCl, FeCl₃, NiCl₂, CuCl₂, CoCl₂, ZnCl₂, BaCl₂, CaCl₂, MgCl₂, CdCl₂, Pb(NO₃)₂, HgCl₂)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Phosphate buffer solutions (for pH adjustment)
4.2. Instrumentation
-
UV-Vis Spectrophotometer
-
pH meter
-
Transmission Electron Microscope (TEM) for nanoparticle characterization (optional)
4.3. Protocol
Step 1: Synthesis of Gold Nanoparticles (AuNPs)
-
Add 100 mL of 0.01% (w/v) HAuCl₄ solution to a clean flask and bring to a boil with vigorous stirring.
-
Rapidly add 2 mL of 1% (w/v) trisodium citrate solution.
-
Continue boiling and stirring until the solution color changes from yellow to deep red.
-
Cool the solution to room temperature.
Step 2: Functionalization of AuNPs with APTT
-
Prepare a 1 mM stock solution of APTT in ethanol.
-
Add 100 µL of the APTT stock solution to 10 mL of the prepared AuNP solution.
-
Stir the mixture for at least 2 hours at room temperature to allow for self-assembly of APTT on the AuNP surface.
Step 3: Colorimetric Assay
-
Prepare a series of Cr(III) standard solutions with varying concentrations (e.g., 0.1 µM to 10 µM) by diluting the stock solution in DI water.
-
In separate cuvettes, add 1 mL of the APTT-functionalized AuNP solution.
-
Add 100 µL of the corresponding Cr(III) standard solution to each cuvette.
-
For the blank, add 100 µL of DI water.
-
Adjust the pH of the solutions to the optimal range (typically pH 3-5) using a phosphate buffer.[8]
-
Allow the solutions to incubate for a few minutes and observe any color change.
-
Measure the UV-Vis absorption spectra of each solution from 400 nm to 800 nm.
4.4. Data Analysis
-
Record the absorbance at 525 nm (A₅₂₅, corresponding to dispersed AuNPs) and 650 nm (A₆₅₀, corresponding to aggregated AuNPs).
-
Calculate the absorbance ratio (A₆₅₀/A₅₂₅) for each Cr(III) concentration.
-
Plot the absorbance ratio (A₆₅₀/A₅₂₅) against the concentration of Cr(III) to generate a calibration curve.
-
Determine the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
Figure 4: Workflow for the electrochemical detection of heavy metals using an APTT-modified electrode.
Selectivity and Interference
A critical aspect of any chemical sensor is its selectivity towards the target analyte in the presence of other potentially interfering species. For APTT-based sensors, it is essential to evaluate the response to a range of common metal ions.
Protocol for Interference Study:
-
Prepare a solution of the target heavy metal ion at a fixed concentration.
-
Prepare solutions of potential interfering ions at concentrations significantly higher (e.g., 10-fold or 100-fold) than the target analyte.
-
Measure the analytical signal (e.g., absorbance ratio or peak current) of the target analyte alone.
-
Measure the analytical signal in the presence of each interfering ion.
-
If the signal changes by less than a predetermined threshold (e.g., ±5%), the interference is considered negligible.
APTT and its derivatives have shown good selectivity for certain heavy metals, which is attributed to the specific coordination preferences of the metal ions for the sulfur and nitrogen donor atoms. [8][9]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Colorimetric: No color change upon addition of target metal | Incorrect pH; Inactive ligand; Insufficient metal concentration | Optimize pH of the solution; Use a fresh batch of APTT; Check the concentration of the metal standard. |
| Colorimetric: Non-specific aggregation of AuNPs | High ionic strength of the sample; Unstable AuNP-APTT conjugate | Dilute the sample; Ensure proper functionalization time and conditions for APTT on AuNPs. |
| Electrochemical: Low or no stripping peak | Poor electrode modification; Incorrect accumulation potential or time; Inactive electrode surface | Optimize the modification procedure; Adjust accumulation parameters; Re-polish and clean the electrode surface thoroughly. |
| Electrochemical: High background current | Contaminated supporting electrolyte; Electrode surface fouling | Use high-purity water and reagents; Clean the electrode between measurements. |
Conclusion
This compound is a highly versatile and effective ligand for the development of heavy metal sensors. Its rich coordination chemistry, stemming from multiple sulfur and nitrogen donor atoms, allows for strong and often selective binding to target metal ions. This guide has provided detailed protocols for both colorimetric and electrochemical detection methods, demonstrating the practical utility of APTT in this important analytical field. By understanding the underlying principles and carefully controlling experimental parameters, researchers can leverage the unique properties of APTT to create sensitive and reliable sensors for monitoring heavy metal contamination in a variety of matrices. Further research into novel derivatives of the 1,2,4-triazole-3-thiol scaffold promises to yield even more advanced and selective sensing platforms in the future.
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Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [3][4][10]triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. Retrieved from [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. Retrieved from [Link]
-
Highly selective and sensitive colorimetric determination of Cr 3+ ion by 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol functionalized Au nanoparticles. (n.d.). ResearchGate. Retrieved from [Link]
-
Ferrocenyl-triazole complexes and their use in heavy metal cation sensing. (2024). RSC Advances. Retrieved from [Link]
-
Highly selective and sensitive colorimetric determination of Cr3+ ion by 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol functionalized Au nanoparticles. (2018). PubMed. Retrieved from [Link]
-
Exploring The Synthesis of 1,2,4-Triazole Derivatives: A Comprehensive Review. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (2024). National Institutes of Health. Retrieved from [Link]
-
A Review on 1, 2, 4 - Triazoles. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]
-
A Comprehensive review on 1, 2,4 Triazole. (n.d.). Retrieved from [Link]
-
This compound (97%). (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Electrodeposition and Characterization of Poly 3-Amino-1,2,4-Triazole-5-Thiol Films on Brass Electrode in 0.1 M Methanol. (2022). MDPI. Retrieved from [Link]
Sources
- 1. japer.in [japer.in]
- 2. ijprajournal.com [ijprajournal.com]
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- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 8. Highly selective and sensitive colorimetric determination of Cr3+ ion by 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol functionalized Au nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimization of reaction parameters for the synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for the synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and optimized synthesis.
Overview of the Synthesis
The synthesis of this compound is a well-established multi-step process. The primary route involves two key transformations:
-
Formation of Potassium 3-benzoyl-dithiocarbazate: This initial step involves the reaction of benzoic acid hydrazide with carbon disulfide in the presence of a strong base, typically potassium hydroxide, in an alcoholic solvent. The success of this step is highly dependent on anhydrous conditions to prevent side reactions.
-
Cyclization to form the Triazole Ring: The intermediate potassium salt is then cyclized using hydrazine hydrate. This reaction is typically performed under reflux conditions and results in the formation of the desired this compound following acidification.
This synthetic pathway is valued for its reliability and the accessibility of its starting materials. However, careful control of reaction parameters is crucial for achieving high yield and purity.
Experimental Protocol: A Validated Step-by-Step Methodology
This protocol provides a detailed procedure for the synthesis of this compound.
Part 1: Synthesis of Potassium 3-benzoyl-dithiocarbazate
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve potassium hydroxide (0.15 mol) in absolute ethanol (100 mL). Cool the solution to 0-5 °C in an ice bath.
-
Addition of Benzoic Acid Hydrazide: To the cooled solution, add benzoic acid hydrazide (0.1 mol) portion-wise with continuous stirring. Ensure the temperature remains below 10 °C.
-
Addition of Carbon Disulfide: Slowly add carbon disulfide (0.1 mol) dropwise to the reaction mixture. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 12-18 hours. A pale yellow precipitate of potassium 3-benzoyl-dithiocarbazate will form.
-
Isolation: Collect the precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum. The product can be used in the next step without further purification.
Part 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the potassium 3-benzoyl-dithiocarbazate (0.05 mol) in water (50 mL).
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (0.1 mol) to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The evolution of hydrogen sulfide gas may be observed (use a lead acetate paper test for confirmation). The color of the reaction mixture will typically change.
-
Precipitation: After cooling the reaction mixture to room temperature, pour it into cold water (200 mL).
-
Acidification: Acidify the solution with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of a white solid.
-
Purification: Filter the crude product, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure this compound.[1][2][3]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and provides practical solutions.
Question 1: My yield of the final product is consistently low. What are the likely causes?
Answer: Low yields can stem from several factors throughout the two-step synthesis. Here’s a systematic approach to troubleshooting:
-
Step 1 (Dithiocarbazate Formation):
-
Moisture Contamination: The presence of water during the formation of the potassium salt is a primary cause of low yields. Potassium hydroxide is hygroscopic, and the ethanol used should be anhydrous. Water can react with carbon disulfide and the dithiocarbazate intermediate, leading to byproducts. Ensure all glassware is oven-dried and reagents are handled under anhydrous conditions where possible.
-
Incomplete Reaction: Insufficient reaction time or inadequate stirring can lead to incomplete formation of the potassium salt. Ensure the mixture is stirred vigorously for the recommended duration.
-
-
Step 2 (Cyclization):
-
Insufficient Reflux: The cyclization reaction requires sufficient thermal energy. Ensure the reaction is refluxing at the appropriate temperature for the specified time. A weak reflux may lead to an incomplete reaction.
-
Loss of Intermediate: The potassium salt intermediate should be handled carefully to avoid mechanical losses during transfer.
-
Improper Acidification: The final product is precipitated by acidification. Ensure the pH is sufficiently acidic to cause complete precipitation. Check the pH with litmus paper or a pH meter.
-
Question 2: The color of my reaction mixture during cyclization did not change as expected. What does this indicate?
Answer: The color change during the cyclization step is a good visual indicator of the reaction's progress. A lack of the expected color change (e.g., to green) could suggest:
-
Poor Quality Intermediate: The potassium 3-benzoyl-dithiocarbazate from the first step may be impure or degraded.
-
Incorrect Stoichiometry: An incorrect molar ratio of the potassium salt to hydrazine hydrate can affect the reaction. Double-check your calculations and measurements.
-
Low Reaction Temperature: As mentioned, an inadequate reflux temperature will slow down or prevent the reaction.
Question 3: I am observing an oily product instead of a solid precipitate after acidification. What should I do?
Answer: The formation of an oil suggests the presence of impurities or that the product is not crystallizing properly under the current conditions.
-
Purification Strategy: Try to extract the oily product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and then evaporate the solvent. The resulting residue may solidify upon standing or can be further purified by column chromatography.
-
Recrystallization Issues: If you obtain a solid that oils out during recrystallization, it may be due to a supersaturated solution or the presence of impurities that inhibit crystallization. Try adding a small seed crystal or scratching the inside of the flask with a glass rod to induce crystallization. You can also try a different recrystallization solvent or a solvent pair.
Question 4: How can I confirm the identity and purity of my final product?
Answer: A combination of analytical techniques should be used for comprehensive characterization:
-
Melting Point: The melting point of this compound is reported to be in the range of 198-200°C.[1] A sharp melting point close to the literature value is a good indicator of purity.
-
FTIR Spectroscopy: Look for characteristic peaks corresponding to the functional groups present in the molecule. Key absorptions include N-H stretching (for the amino group), S-H stretching (thiol group), and C=N stretching (triazole ring).
-
NMR Spectroscopy (¹H and ¹³C): This will provide detailed structural information. The ¹H NMR spectrum should show signals for the amino protons, the aromatic protons of the phenyl group, and the thiol proton. The ¹³C NMR will confirm the carbon framework.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high degree of purity.
Optimization of Reaction Parameters
To maximize the yield and purity of this compound, consider optimizing the following parameters:
| Parameter | Recommended Condition | Rationale & Potential Impact |
| Solvent (Step 1) | Absolute Ethanol | Anhydrous conditions are critical to prevent hydrolysis of carbon disulfide and the dithiocarbazate intermediate, which would lower the yield.[4] |
| Temperature (Step 1) | 0-5 °C during addition, then room temp. | Low temperature during the initial exothermic reaction controls the rate and minimizes side reactions. Subsequent stirring at room temperature allows the reaction to go to completion. |
| Molar Ratio (Step 2) | 1:2 (Potassium salt : Hydrazine hydrate) | An excess of hydrazine hydrate helps to drive the cyclization reaction to completion.[2] |
| Reflux Time (Step 2) | 3-4 hours | Sufficient time is required for the cyclization to complete. Inadequate reflux time will result in a lower yield. Monitoring the reaction by TLC can help determine the optimal time. |
| Purification Solvent | Ethanol | Ethanol is a commonly used and effective solvent for recrystallizing the final product to achieve high purity.[1][2] |
Visualizing the Workflow and Troubleshooting
Experimental Workflow Diagram
Caption: A flowchart of the two-step synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
-
Synthesis, characterization and antimicrobial activity of some novel this compound derivatives. Istanbul University Press. Available at: [Link]
-
Synthesis and evaluation of 4-amino-5-phenyl-4H-[5][6][7]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. Available at: [Link]
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available at: [Link]
-
Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel this compound derivatives. ResearchGate. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Effective Purification Methods for 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (C₈H₈N₄S). This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile heterocyclic compound. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your research.
Section 1: Foundational Knowledge & Initial Assessment
Before attempting any purification, a solid understanding of the molecule's properties and a baseline assessment of your crude material are paramount.
FAQ 1: What are the critical chemical properties of this compound that influence its purification?
Understanding the inherent characteristics of your target compound is the first step to designing a rational purification strategy. Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Significance for Purification & Analysis |
| Molecular Formula | C₈H₈N₄S | Used for mass spectrometry confirmation. |
| Molecular Weight | 192.24 g/mol [1] | Essential for calculating molar quantities and reaction yields. |
| CAS Number | 22706-11-2[1] | For unambiguous identification. |
| Melting Point | 198-200 °C[2] | A sharp melting point in this range is a good indicator of purity. |
| Appearance | White to off-white powder[2][3] | Discoloration (e.g., yellow) indicates impurities from the synthesis. |
| Solubility | High: Water[1], DMSO[3], DMF[1]. Moderate: Hot Ethanol[3][4]. | Crucial for selecting precipitation and recrystallization solvents. High polarity can make standard chromatography challenging. |
The Thiol-Thione Tautomerism: A Critical Consideration
A key feature of this molecule is its existence in a tautomeric equilibrium between the thiol form and the thione form (4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione).[1] Under neutral conditions, the thione form is thermodynamically more stable and predominates (~97%).[1] This is not an impurity, but an intrinsic property.
-
Why this matters: The presence of both tautomers can complicate spectral analysis. However, the equilibrium is rapid, and you will typically observe averaged signals or signals corresponding to the major tautomer. For instance, in ¹H NMR, the proton on the nitrogen of the thione ring and the proton on the sulfur of the thiol ring both appear far downfield (~13-14 ppm), but they represent different tautomeric forms.[3][5]
FAQ 2: How should I perform an initial purity assessment of my crude product?
Never proceed with purification blind. A quick assessment will inform your strategy and tell you how aggressive your purification needs to be.
Recommended Workflow for Initial Purity Assessment:
-
Visual Inspection: Note the color and homogeneity of your crude solid.
-
Melting Point: Determine the melting range. A broad or depressed range (<195 °C) signifies significant impurities.
-
Thin-Layer Chromatography (TLC): This is the fastest way to visualize the number of components.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: Start with a moderately polar system like Ethyl Acetate/Hexane (e.g., 7:3) or Dichloromethane/Methanol (e.g., 9.5:0.5).
-
Visualization: UV light (254 nm)[6].
-
-
¹H NMR Spectroscopy: Dissolve a small sample in DMSO-d₆. This will give you the clearest picture of impurities, especially unreacted starting materials.[3]
Caption: Initial workflow for assessing crude product purity.
Section 2: Common Purification Issues & Troubleshooting
This section addresses the most frequent challenges encountered after synthesizing the title compound.
FAQ 3: My crude product is discolored (yellow/green). What causes this and how can I fix it?
Discoloration is a common issue stemming directly from the synthetic route.
-
Causality: The synthesis typically involves the cyclization of a potassium dithiocarbazinate salt with hydrazine hydrate.[4][7][8] The reaction mixture is often described as turning green during the process.[2] A yellow tint in the final product often points to residual, unreacted potassium salt or other sulfur-containing chromophoric byproducts.
-
Solution: Purification by Acid-Base Precipitation with Charcoal Treatment. This method leverages the compound's amphoteric nature and is highly effective for removing both baseline and colored impurities.
Protocol 1: Purification by Acid-Base Precipitation & Decolorization
-
Dissolution: Dissolve the crude product in a minimum amount of dilute aqueous base (e.g., 1M NaOH) with stirring. The compound will deprotonate at the thiol group to form a water-soluble salt.
-
Decolorization: Add a small amount (approx. 1-2% w/w of your crude product) of activated charcoal to the solution.
-
Expert Tip: Do not add excessive charcoal, as it can adsorb your product and reduce the yield.
-
-
Stir & Heat: Gently heat the mixture to ~50-60 °C and stir for 15-20 minutes. This enhances the adsorption of colored impurities onto the charcoal.
-
Filtration: Filter the hot solution through a pad of Celite® or diatomaceous earth to remove the charcoal completely. The resulting filtrate should be colorless or significantly lighter.
-
Precipitation: Cool the filtrate in an ice bath. While stirring vigorously, slowly add dilute acid (e.g., 1M HCl) dropwise until the solution becomes acidic (pH ~5-6).[2][3]
-
Isolation: A fine white precipitate of the purified product will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collection & Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (2-3 times) to remove any inorganic salts.[3]
-
Drying: Dry the purified product under vacuum.
FAQ 4: My recrystallization from ethanol gives a low yield or an oily product. How can I optimize this?
"Oiling out" during recrystallization is a classic sign that either the solvent is not ideal or that impurities are depressing the melting point and interfering with crystal lattice formation.[9] Ethanol is a commonly cited solvent, but its effectiveness can be highly dependent on the purity of the crude material.[3][4]
Caption: Decision tree for troubleshooting recrystallization.
Protocol 2: Optimized Recrystallization from Ethanol
-
Pre-Purification: For best results, first perform the acid-base precipitation (Protocol 1). This removes many of the impurities that hinder crystallization.
-
Dissolution: Place the product in an Erlenmeyer flask. Add a minimal amount of absolute ethanol and heat the mixture to reflux with stirring until the solid is fully dissolved. Add ethanol dropwise until you get a clear solution.
-
Hot Filtration (Optional): If any insoluble material remains at reflux, perform a hot filtration to remove it.
-
Cooling (Critical Step): This must be done slowly. First, allow the flask to cool to room temperature undisturbed. Then, transfer the flask to an ice bath for at least 1 hour to maximize crystal formation. Rapid cooling often leads to the precipitation of impurities and smaller crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities clinging to the crystal surface.
-
Drying: Dry the crystals under high vacuum.
Section 3: Advanced Purification & Final Confirmation
FAQ 5: I've tried precipitation and recrystallization, but my product is still not pure enough. What is the next step?
If significant impurities remain, especially those with similar polarity and structure, column chromatography is the next logical step. Due to the compound's high polarity, standard silica gel chromatography requires careful solvent selection.
-
Method 1: Normal-Phase Chromatography (Silica Gel)
-
Challenge: The polar amino and thiol/thione groups can cause significant streaking on silica gel.
-
Solution: Use a polar eluent system. Start with Dichloromethane and gradually increase the percentage of Methanol (e.g., from 0% to 5%). Adding a small amount of acetic acid (0.1%) to the mobile phase can sometimes improve peak shape for acidic compounds.
-
-
Method 2: Reverse-Phase Chromatography (C18 Silica)
-
Rationale: This is often more effective for highly polar compounds.[9] The stationary phase is nonpolar (C18), and a polar mobile phase is used.
-
Eluent System: A gradient of Water and Acetonitrile (or Methanol) is typically used. Both solvents should be modified with a small amount of a buffer or acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the analyte is in a consistent protonation state.
-
FAQ 6: How can I definitively confirm the structure and purity of my final product?
A combination of analytical techniques is required for unambiguous confirmation.
Table 2: Key Spectroscopic Data for Structural Confirmation
| Technique | Solvent | Expected Signals / Features | Purpose |
| ¹H NMR | DMSO-d₆ | ~13.9 ppm (s, 1H, SH/NH); ~7.5-8.0 ppm (m, 5H, Ar-H); ~5.8 ppm (s, 2H, NH₂)[3][10] | Confirms the presence of all key functional groups and the overall carbon skeleton. Purity is assessed by the absence of other signals. |
| FTIR | KBr disc | ~3300-3200 cm⁻¹ (NH₂ stretch); ~2700-2600 cm⁻¹ (weak, S-H stretch); ~1645 cm⁻¹ (C=N stretch)[3][11] | Confirms the presence of key functional groups, particularly the amino and thiol/thione moieties. |
| LC-MS (ESI+) | Acetonitrile/Water | [M+H]⁺ = 193.05 | Confirms the molecular weight and provides a highly sensitive assessment of purity. |
References
-
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]
-
Bachay, I. A., & Naser, N. H. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. Available at: [Link]
-
Hassan, F., & Hameed, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology. Available at: [Link]
-
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]
-
Gumrukcuoglu, N. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]
-
Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][4][7]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. Available at: [Link]
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][4][7]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. Available at: [Link]
-
Yurttaş, L., et al. (2005). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Amerigo Scientific. This compound (97%). Available at: [Link]
-
Hameed, A. A., & Hassan, F. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
-
Hassan, F. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
-
Gierczyk, B., et al. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Spectroscopy. Available at: [Link]
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- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 3. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Istanbul University Press [iupress.istanbul.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for the synthesis of substituted 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Introduction to the Synthesis
The 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The most prevalent synthetic route involves the base-catalyzed intramolecular cyclization of a key intermediate, an acylthiosemicarbazide or a related precursor. While seemingly straightforward, this synthesis is often plagued by challenges such as low yields, competing side reactions, and purification difficulties. This guide will address these issues systematically.
General Reaction Scheme
A common pathway to synthesize the target triazole involves the reaction of a substituted benzoic acid hydrazide with a source of thiocarbonyl, followed by cyclization. A widely used method is the reaction of an aryl carboxylic acid with thiocarbohydrazide.[1]
Caption: General reaction pathway for the synthesis of the target triazole.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.
Problem 1: Low Yield of the Desired this compound
Q: I followed the standard procedure, but my yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields are a frequent challenge and can stem from several factors. Let's break down the possibilities:
-
Incomplete Cyclization: The cyclization of the acylthiosemicarbazide intermediate is a critical step. Insufficiently basic conditions or short reaction times can lead to incomplete conversion.
-
Solution: Ensure the basicity of the medium is adequate. While 2N NaOH is commonly used, for some substrates, a higher concentration or a stronger base like potassium hydroxide might be necessary.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material before workup. Microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes, which can also improve yields by minimizing degradation.
-
-
Side Product Formation: The most significant cause of low yield is often the formation of an isomeric side product, the 2-amino-5-phenyl-1,3,4-thiadiazole. This occurs under acidic conditions.[3]
-
Solution: Strictly maintain alkaline conditions during the cyclization step. If your starting materials or solvents have any acidic impurities, they can catalyze the formation of the undesired thiadiazole. Ensure your glassware is properly cleaned and free of any acidic residue.
-
-
Substituent Effects: The electronic nature of the substituents on the phenyl ring can influence the reaction rate and yield. Electron-withdrawing groups can sometimes make the cyclization more sluggish, while electron-donating groups may facilitate it.
-
Solution: For substrates with strong electron-withdrawing groups, you may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times. However, be cautious as this can also lead to degradation. A systematic optimization of reaction conditions for your specific substrate is recommended.
-
-
Purification Losses: The desired product might be lost during the workup and purification steps.
-
Solution: After acidification to precipitate the product, ensure the pH is optimal for complete precipitation. Chilling the solution can further improve recovery. For recrystallization, a minimal amount of a suitable solvent (e.g., ethanol or an ethanol-water mixture) should be used to avoid significant loss of the product in the mother liquor.[2]
-
Problem 2: Identification of an Unexpected Side Product
Q: My reaction produced a significant amount of a side product. My NMR and IR spectra don't match the expected product. What could it be?
A: The most probable side product is the isomeric 2-amino-5-substituted-phenyl-1,3,4-thiadiazole . This occurs when the cyclization of the acylthiosemicarbazide intermediate proceeds through an acid-catalyzed pathway.
Caption: Influence of reaction medium on the cyclization pathway.
How to Differentiate the Desired Triazole from the Thiadiazole Side Product:
| Technique | This compound (Desired Product) | 2-Amino-5-phenyl-1,3,4-thiadiazole (Side Product) |
| ¹H NMR | Look for a characteristic signal for the -NH₂ protons (often a broad singlet) and a signal for the SH proton (can be broad and may exchange with D₂O).[2] | The -NH₂ protons will also be present, but the overall aromatic region might show different splitting patterns due to the change in the heterocyclic ring. The SH peak will be absent. |
| ¹³C NMR | Expect two distinct signals for the triazole ring carbons. | Expect two distinct signals for the thiadiazole ring carbons, which will have different chemical shifts compared to the triazole. |
| IR | A broad band for N-H stretching of the amino group (around 3300-3100 cm⁻¹) and a weaker S-H stretch (around 2600-2550 cm⁻¹). A C=N stretch will also be present.[2] | Similar N-H stretching for the amino group. The S-H stretch will be absent. The C=N and C-S stretching vibrations will be at characteristic frequencies for the thiadiazole ring.[1][4] |
Problem 3: Difficulty in Purifying the Final Product
Q: My crude product is an oily substance or a sticky solid that is difficult to recrystallize. What purification strategies can I employ?
A: Purification can indeed be challenging. Here are a few approaches:
-
Optimize Recrystallization:
-
Solvent Screening: If ethanol or ethanol-water is not effective, try other solvent systems. A good recrystallization solvent should dissolve the compound when hot but not at room temperature. Consider solvents like methanol, isopropanol, or mixtures with solvents like ethyl acetate or acetone.
-
Trituration: Before recrystallization, try triturating the crude product with a non-polar solvent like hexane or diethyl ether. This can help remove non-polar impurities and may induce crystallization of an oily product.
-
-
Column Chromatography: If recrystallization fails, column chromatography is a viable option.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude product.
-
-
Acid-Base Extraction: Since the thiol group is acidic, you can exploit this for purification.
-
Dissolve the crude product in a suitable organic solvent.
-
Extract with a dilute aqueous base (e.g., 5% NaOH solution). The desired triazole will move to the aqueous layer as its thiolate salt.
-
Separate the aqueous layer and wash it with an organic solvent to remove any neutral impurities.
-
Carefully re-acidify the aqueous layer with a dilute acid (e.g., 10% HCl) to precipitate the purified product.
-
Filter, wash with water, and dry the purified solid.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the cyclization reaction?
A1: The base plays a crucial role in deprotonating the amide nitrogen of the acylthiosemicarbazide intermediate. This increases its nucleophilicity, allowing it to attack the thiocarbonyl carbon, leading to the cyclization and formation of the 1,2,4-triazole ring.
Q2: My product exists as a thione-thiol tautomer. How does this affect its characterization and reactivity?
A2: The thione-thiol tautomerism is an important feature of these compounds. In the solid state and in solution, an equilibrium exists between the thiol (-SH) and thione (C=S) forms. This can sometimes lead to broadened peaks in NMR spectra. For reactions involving the sulfur atom, such as alkylation, the thiol form is the reactive species.
Caption: Thione-thiol tautomerism in this compound.
Q3: Can I use a different starting material instead of thiocarbohydrazide?
A3: Yes, another common route involves the use of thiosemicarbazide. In this case, the benzoic acid is first converted to its corresponding hydrazide, which is then reacted with an isothiocyanate or carbon disulfide to form a thiosemicarbazide derivative, followed by cyclization.[2][5]
Q4: How can I confirm the formation of the acylthiosemicarbazide intermediate?
A4: The intermediate can be isolated and characterized before proceeding to the cyclization step. In its IR spectrum, you would expect to see characteristic peaks for N-H stretching, a C=O stretch (amide I), and a C=S stretch. In the ¹H NMR, you would observe distinct signals for the various N-H protons.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Formation of the Intermediate: A mixture of benzoic acid (0.1 mol) and thiocarbohydrazide (0.1 mol) is heated in an oil bath at 160-170 °C for 2 hours. The resulting fused mass is cooled to room temperature.[6]
-
Cyclization: The crude intermediate is suspended in a 2N sodium hydroxide solution (100 mL) and refluxed for 4-6 hours, or until TLC indicates the consumption of the starting material.[2]
-
Workup and Purification: The reaction mixture is cooled to room temperature and filtered to remove any insoluble impurities. The filtrate is then carefully acidified with dilute hydrochloric acid to a pH of approximately 5-6, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed thoroughly with cold water, and dried. The crude product is then recrystallized from ethanol or an ethanol-water mixture to yield the pure this compound.[2][7]
References
-
CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.). Retrieved from [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). Molecules, 9(10), 854–863. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). Molecules, 28(23), 7851. [Link]
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][3] triazole-3-thiol derivatives and Antifungal activity. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7, 231-236.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). Journal of the Iranian Chemical Society, 19(12), 5239-5255.
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). Molecules, 28(24), 8031. [Link]
- Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (2022). Chemical Methodologies, 6(8), 604-611.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). Molecules, 9(10), 854-863.
- Synthesis, characterization and antimicrobial activity of some novel this compound derivatives. (2023). Istanbul Journal of Pharmacy, 53(3), 294-301.
-
Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][2][3]-triazole-3-thiol derivatives as antimicrobial agents. (2010). Medicinal Chemistry Research, 19(4), 337-349.
- Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo, 2(69), 1-8.
- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). International Journal of Applied Science and Technology, 4(2), 203-210.
- Synthesis, characterization and antimicrobial activity of some novel this compound derivatives. (2023). Istanbul Journal of Pharmacy, 53(3), 294-301.
- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2017). Journal of Chemical and Pharmaceutical Research, 9(10), 108-120.
-
Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. (n.d.). Retrieved from [Link]
- Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021). Current issues in pharmacy and medicine, 14(3), 282-287.
- Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. (2023). Preprints.org.
-
Full article: Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. (2005). Phosphorus, Sulfur, and Silicon and the Related Elements, 180(12), 2773-2780. [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 6. tandfonline.com [tandfonline.com]
- 7. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
Technical Support Center: By-Product Identification in the Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for the synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter unexpected results or by-products during the cyclization reaction. Our goal is to provide field-proven insights and actionable protocols to help you identify, understand, and mitigate the formation of common impurities, ensuring the integrity of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and potential side reactions.
Q1: What is the standard, most reliable synthetic route for this compound?
The most widely adopted method is a two-step process starting from benzoic acid hydrazide.[1][2][3][4] First, benzoic acid hydrazide is reacted with carbon disulfide in an alkaline ethanolic solution (typically using potassium hydroxide) to form a stable potassium dithiocarbazinate salt intermediate.[1][3] This salt is then cyclized by refluxing with hydrazine hydrate in water.[1][5] The reaction progress is often monitored by the evolution of hydrogen sulfide gas.[5] The final product is isolated by cooling the reaction mixture and acidifying it to induce precipitation.[1][5]
Q2: What are the most common potential by-products I should be aware of in this cyclization reaction?
While this synthesis is generally robust, several by-products can arise from incomplete reactions or side reactions involving the thiol group. The most prevalent are:
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Disulfide Dimer: The thiol group (-SH) on the target molecule is susceptible to oxidation, especially during workup if exposed to atmospheric oxygen. This results in the formation of a disulfide-linked dimer: bis-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)disulfide.
-
Uncyclized Intermediate: If the cyclization step is incomplete (due to insufficient reflux time, low temperature, or incorrect stoichiometry), the potassium dithiocarbazinate salt or its protonated form may remain in the crude product.
-
Desulfurized Product: Under excessively harsh conditions (e.g., prolonged heating, presence of certain contaminants), the thiol group may be cleaved, leading to the formation of 4-Amino-5-phenyl-4H-1,2,4-triazole.
Q3: My analytical data seems ambiguous. Is the thiol-thione tautomerism a side reaction?
This is an excellent question. Thiol-thione tautomerism is not a side reaction or an impurity but an intrinsic property of the molecule. The compound can exist in equilibrium between the thiol (-SH) form and the thione (C=S) form (4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione).[6][7] This equilibrium can complicate spectroscopic analysis. For instance, in an IR spectrum, you may observe both a weak S-H stretch (around 2550-2750 cm⁻¹) for the thiol form and a strong C=S stretch (around 1166-1258 cm⁻¹) for the thione form.[6] Similarly, in ¹H NMR, the integration of the labile SH proton may appear lower than expected if a significant portion of the molecule exists as the thione tautomer in the NMR solvent.
Q4: What are the most critical reaction parameters to control to minimize by-product formation?
To ensure high yield and purity, focus on these key parameters:
-
Atmosphere: During the workup and purification stages, particularly after the product has been precipitated, consider using an inert atmosphere (like nitrogen or argon) to minimize the oxidative formation of the disulfide dimer.
-
Reaction Time & Temperature: The cyclization reaction should be refluxed until the evolution of hydrogen sulfide gas ceases.[1][5] Incomplete reflux can leave unreacted starting material. Conversely, unnecessarily prolonged heating at very high temperatures could promote degradation or desulfurization.
-
Purity of Reagents: Ensure high purity of the starting benzoic acid hydrazide, as any impurities can carry through and complicate the reaction and purification.
-
Stoichiometry: Use the correct molar ratio of the potassium salt intermediate to hydrazine hydrate, as specified in established protocols (typically a 1:2 ratio).[1][5]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiment.
Problem 1: My final product yield is significantly low, and the crude material shows multiple spots on a TLC plate.
-
Potential Cause 1: Incomplete Cyclization. The primary cause of low yield is often an incomplete reaction. If you see a highly polar spot (low Rf) corresponding to the dithiocarbazinate salt on your TLC, the reaction did not go to completion.
-
Solution: Ensure the reaction mixture was refluxed until H₂S evolution completely stopped. You can test for H₂S using lead acetate paper. If the reaction was incomplete, you may need to repeat the synthesis with an extended reflux time.
-
-
Potential Cause 2: Oxidative Dimerization. If your crude product contains a significant amount of a less polar species (higher Rf than the product), it is likely the disulfide dimer. This conversion reduces the yield of the desired monomeric thiol.
-
Solution: During the workup (filtration, washing, and drying), minimize the exposure of the wet, precipitated product to air. Working under a stream of nitrogen can be highly effective.
-
Problem 2: I observe a prominent peak in my Mass Spectrum with an m/z around 383 [M+H]⁺, which does not correspond to my target product (MW: 192.24).[8] What is this species?
-
Identification: This mass peak is the definitive signature of the disulfide dimer (bis-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)disulfide).
-
Causality: The molecular weight of the desired thiol is 192.24 g/mol . The disulfide dimer is formed by the joining of two of these molecules with the loss of two hydrogen atoms (2 * 192.24 - 2 = 382.48). The [M+H]⁺ ion would therefore appear at m/z ≈ 383.08. This is a very common by-product resulting from the oxidation of the thiol group. Its presence indicates that the sample was exposed to an oxidizing environment (likely atmospheric oxygen) during workup or storage.
Problem 3: My ¹H NMR spectrum is missing the characteristic downfield singlet for the -SH proton (expected around 13-14 ppm), or its integration is very low.
-
Potential Cause 1: Oxidation to Disulfide. This is the most likely explanation. The formation of the S-S bond in the disulfide dimer eliminates the thiol protons, causing the complete disappearance of this signal. If you suspect this, re-run the mass spectrum to look for the m/z ≈ 383 peak.
-
Potential Cause 2: Thione Tautomer. In certain NMR solvents (like DMSO-d₆), the molecule may predominantly exist as the thione tautomer, which lacks an S-H bond.[5] This would also lead to the absence of the SH signal. Check the IR spectrum for a strong C=S stretch to support this hypothesis.
-
Potential Cause 3: Proton Exchange. The SH proton is acidic and can exchange with residual water in the NMR solvent, leading to signal broadening or disappearance. Using a fresh, anhydrous NMR solvent can help clarify this.
Section 3: Protocols for Identification and Characterization
Use these protocols to monitor your reaction and characterize the final product and any potential by-products.
Protocol 1: TLC Method for Reaction Monitoring and Purity Assessment
-
Stationary Phase: Standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A starting solvent system of 30-50% Ethyl Acetate in Hexane is recommended. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm). The aromatic rings in the product and by-products will be UV active.
-
Expected Results:
-
Potassium Salt (Intermediate): Will remain at the baseline (Rf ≈ 0) due to its high polarity.
-
Target Product (Thiol): Will have a moderate Rf value.
-
Disulfide Dimer (By-product): Will be less polar than the thiol and thus have a higher Rf value.
-
Protocol 2: Spectroscopic Characterization Data
Use the following table to differentiate the target product from its most common by-product, the disulfide dimer.
| Feature | This compound | Bis-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)disulfide | Justification |
| ¹H NMR | SH proton: Singlet, ~13.0-14.0 ppm.[5][9] | Absence of SH proton signal. | The S-H bond is absent in the S-S linked dimer. |
| NH₂ protons: Singlet, ~5.0-5.8 ppm.[5][9] | NH₂ protons still present. | The amino group is unaffected by the oxidation. | |
| IR (cm⁻¹) | S-H stretch: Weak-Medium, ~2550-2750 cm⁻¹.[5][6][9] | Absence of S-H stretch. | Confirms the loss of the thiol functional group. |
| MS (m/z) | [M+H]⁺ ≈ 193.05 | [M+H]⁺ ≈ 383.08 | Mass spectrometry provides definitive evidence of dimerization. |
References
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available from: [Link]
-
Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available from: [Link]
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available from: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel this compound derivatives. ResearchGate. Available from: [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available from: [Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Available from: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available from: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link]
Sources
- 1. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Istanbul University Press [iupress.istanbul.edu.tr]
- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 6. ijsr.net [ijsr.net]
- 7. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. 4-氨基-5-苯基-4H-1,2,4-三唑-3-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
degradation pathways and stability of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol under different conditions
Welcome to the technical support center for 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound. This guide offers a structured question-and-answer format to address specific issues you may encounter, ensuring the integrity and success of your research.
I. Stability and Degradation: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound under various experimental conditions.
Q1: How stable is this compound in aqueous solutions at different pH values?
The stability of this compound in aqueous solutions is significantly influenced by pH. Generally, the 1,2,4-triazole ring is relatively stable. However, the presence of the amino and thiol groups can influence its reactivity. Based on studies of other 1,2,4-triazole fungicides, the hydrolytic stability can be pH-dependent. For instance, some triazole fungicides show longer half-lives in neutral or slightly acidic conditions compared to alkaline conditions.[1][2] The anionic form of the triazole, which is more prevalent at higher pH, can be more reactive.[3]
Q2: What is the expected thermal stability of this compound? Should I be concerned about degradation at elevated temperatures?
Yes, caution should be exercised at elevated temperatures. While many 1,2,4-triazole derivatives exhibit good thermal stability, decomposition will occur at higher temperatures.[4][5] The melting point of this compound is reported to be around 195 °C, with decomposition.[4] For experimental protocols requiring heating, it is advisable to conduct preliminary thermal stability studies, such as Thermogravimetric Analysis (TGA), to determine the decomposition temperature under your specific conditions.
Q3: Is this compound sensitive to light?
Photodegradation is a potential concern for many heterocyclic compounds, including triazoles. Studies on other 1,2,4-triazole fungicides have shown that they can be susceptible to photolysis, with half-lives ranging from hours to days depending on the specific structure and environmental conditions.[1][2] It is recommended to store solutions of this compound in amber vials or protected from direct light to minimize the risk of photolytic degradation.
Q4: Can this compound undergo oxidative degradation?
The thiol group (-SH) in the molecule is susceptible to oxidation. Under oxidative conditions, the thiol can be oxidized to form a disulfide bridge with another molecule, leading to the formation of a dimer. Further oxidation can lead to the formation of sulfonic acids. The 4-amino group may also be susceptible to oxidation. When working with this compound, it is advisable to use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.
II. Troubleshooting Guide
This section provides solutions to specific problems that may arise during your experiments.
Issue 1: Inconsistent results in bioassays.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
pH of the Medium: Check the pH of your bioassay medium. If it is significantly acidic or alkaline, consider performing a stability study of the compound in the blank medium over the time course of your experiment.
-
Light Exposure: Ensure that your assay plates are protected from light, especially if the experiment is conducted over an extended period.
-
Oxidation: If the medium contains potentially oxidizing agents, or if the assay is performed under atmospheric oxygen for a long duration, consider preparing fresh solutions of the compound and adding them to the assay at the last possible moment.
-
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
-
Possible Cause: Degradation of the compound in the HPLC solvent or upon storage.
-
Troubleshooting Steps:
-
Solvent Stability: Assess the stability of the compound in your chosen HPLC mobile phase. Prepare a standard solution and re-inject it at regular intervals to monitor for the appearance of new peaks.
-
Storage Conditions: If you are storing stock solutions, ensure they are kept at a low temperature (e.g., -20 °C) and protected from light. It is best practice to use freshly prepared solutions for quantitative analysis.
-
Forced Degradation Study: To identify potential degradants, you can perform a forced degradation study under acidic, basic, oxidative, and photolytic conditions. This will help in identifying the retention times of the degradation products.
-
III. Experimental Protocols
Protocol 1: General Procedure for Assessing pH-Dependent Hydrolytic Stability
-
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, and 9).
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for your analytical method. Incubate the solutions at a constant temperature (e.g., 25 °C or 50 °C) in the dark.
-
Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the concentration of the compound versus time for each pH to determine the degradation kinetics and half-life.
IV. Degradation Pathways and Mechanisms
While specific degradation pathways for this compound are not extensively documented, the following are plausible routes based on the chemical nature of the molecule and data from related compounds.
A. Hydrolytic Degradation
Under harsh acidic or basic conditions, the triazole ring could potentially undergo hydrolysis, leading to ring-opening. The amino group could also be susceptible to hydrolysis under certain conditions.
Caption: Hypothetical hydrolytic degradation pathway.
B. Oxidative Degradation
The thiol group is a primary target for oxidation.
Caption: Potential oxidative degradation of the thiol group.
V. Data Summary
Table 1: General Stability Profile of 1,2,4-Triazole Derivatives (Based on Analogs)
| Condition | Stability | Potential Degradation Products | Reference |
| Acidic (pH < 4) | Moderately Stable | Ring-opened products | [1][2] |
| Neutral (pH 7) | Generally Stable | - | [1][2] |
| Alkaline (pH > 9) | Less Stable | Anionic species, Ring-opened products | [1][2][3] |
| Elevated Temperature | Decomposes near melting point | Fragmentation products | [4][5] |
| UV Light | Susceptible to photolysis | Photodegradation products | [1][2] |
| Oxidizing Agents | Unstable | Disulfides, Sulfonic acids | - |
VI. References
-
Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. (2018). Journal of Chromatography A, 1562, 123-127. [Link]
-
Degradation of Organophosphates Promoted by 1,2,4-Triazole Anion: Exploring Scaffolds for Efficient Catalytic Systems. (2021). The Journal of Organic Chemistry, 86(5), 4027-4034. [Link]
-
Degradation of 1,2,4-Triazole Fungicides in the Environment. (2016). Journal of Ecology and Rural Environment, 32(4), 545-551. [Link]
-
Degradation of 1,2,4-Triazole fungicides in the environment. (2016). ResearchGate. [Link]
-
Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. (2019). Oriental Journal of Chemistry, 35(1). [Link]
-
Synthesis and thermal study of 1,2,4-triazole derivatives. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1034-1041. [Link]
-
Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. (2014). Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041. [Link]
Sources
- 1. Degradation of 1,2,4-Triazole Fungicides in the Environment [ere.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of Organophosphates Promoted by 1,2,4-Triazole Anion: Exploring Scaffolds for Efficient Catalytic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
troubleshooting the recrystallization of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol for high purity crystals
Welcome to the technical support center for the purification of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and optimize the recrystallization process for achieving high-purity crystalline material. As a heterocyclic compound with multiple functional groups, its purification can present unique challenges. This document provides in-depth, experience-driven solutions to common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My compound will not crystallize from solution, even after cooling. What should I do?
This is the most common issue in recrystallization and typically points to one of two problems: the solution is not supersaturated, or the energy barrier for nucleation has not been overcome.[1]
Root Cause Analysis & Solutions:
-
Excess Solvent: You have likely used too much solvent, meaning the solution is not supersaturated even when cold.[2][3]
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Solution: Gently heat the solution to boiling and reduce the solvent volume by 10-20% using a stream of nitrogen or by careful boiling. Allow the concentrated solution to cool slowly again. The goal is to use the minimum amount of hot solvent to fully dissolve the compound.[2]
-
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface to begin.
-
Solution A (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass provide ideal nucleation sites.[4]
-
Solution B (Seeding): If you have a small crystal of pure this compound, add it to the cold solution. This "seed crystal" will act as a template for further crystal growth.[4][5]
-
Solution C (Drastic Cooling): If the above methods fail, place the flask in an ice-water bath or, for short periods, a dry ice/acetone bath to induce crystallization.[6] Be aware this can sometimes lead to the formation of smaller, less pure crystals if cooling is too rapid.
-
Troubleshooting Guide: Specific Recrystallization Issues
Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[3][6] This is problematic because the oil is often an excellent solvent for impurities, which then get trapped when the oil eventually solidifies. This phenomenon is common when the compound's melting point is lower than the boiling point of the solvent or when the solution is cooled too quickly.[3]
Causality & Corrective Actions:
-
High Solute Concentration/Rapid Cooling: The solution became supersaturated too quickly, preventing the orderly arrangement of molecules into a crystal lattice.
-
Solution: Re-heat the solution until the oil redissolves completely. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation.[4] Allow the flask to cool much more slowly. Insulate the flask by placing it on a cork ring or paper towels to slow heat loss.[1]
-
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.
-
Solution: Consider a mixed solvent system. Since ethanol is a commonly used solvent for this compound[7][8][9], you can add a "poor" solvent like water or hexane in which the compound is less soluble. Dissolve the compound in a minimum of hot ethanol, then add the poor solvent dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify the solution, then allow it to cool slowly.
-
Workflow: Resolving "Oiling Out"
Caption: Decision tree for troubleshooting an "oiling out" event.
Q3: The purity of my crystals is low, and they have a noticeable color. How can I improve this?
Colored impurities are common byproducts in organic synthesis. Highly colored impurities can often be removed with activated charcoal, while other soluble impurities require careful solvent selection.
Decontamination Protocol:
-
Activated Charcoal for Color Removal:
-
Dissolve the crude solid in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Add a very small amount of activated charcoal (a spatula tip is often sufficient). Adding too much will adsorb your product and reduce the yield.[1]
-
Swirl the hot solution for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent the product from crystallizing prematurely in the funnel. Use a pre-heated funnel and flask.
-
-
Removing Soluble Impurities:
-
The principle of recrystallization is that the desired compound should be highly soluble in the hot solvent but sparingly soluble in the cold solvent, while the impurity remains soluble at all temperatures.
-
If impurities are co-precipitating, your chosen solvent may not be optimal. It is crucial to perform solubility tests.
-
Data Summary: Solvent Selection for this compound
| Solvent | Boiling Point (°C) | Suitability Notes | Reference |
| Ethanol | 78 | Excellent. Widely reported for successful recrystallization of this compound and its derivatives. Good solubility when hot, lower when cold. | [7][8][9][10] |
| Ethanol/Water | 78-100 | Very Good. Allows for fine-tuning of polarity and solubility. Useful if oiling out occurs in pure ethanol. | [11] |
| Ethyl Acetate | 77 | Moderate. Can be effective. Often used in solvent systems for chromatography of similar compounds. | [4] |
| Methanol | 65 | Good. Similar to ethanol but more volatile. May lead to faster, smaller crystal formation. | [4] |
| DMSO | 189 | Poor for Recrystallization. Excellent solubility even at room temperature, making precipitation difficult. Primarily used for NMR analysis. | [7] |
Q4: My final yield is very low. What are the likely causes?
A low yield can be frustrating and is often due to procedural losses rather than a failure of the crystallization process itself.[1][2]
Loss Analysis Workflow:
Caption: Common sources of product loss during recrystallization.
Mitigation Strategies:
-
Use Minimal Hot Solvent: This is the most critical factor. Measure your solvent additions carefully.
-
Prevent Premature Crystallization: If performing a hot filtration, ensure your funnel and receiving flask are pre-heated to prevent the product from crashing out.
-
Chill Thoroughly: Before vacuum filtration, ensure the flask has cooled to room temperature and then been chilled in an ice bath for at least 15-20 minutes to maximize precipitation.[4]
-
Use Ice-Cold Rinsing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Warm solvent will redissolve a significant portion of your product.[2]
Experimental Protocol: Standard Recrystallization of this compound
This protocol is based on procedures reported in the literature for this specific compound.[7][8][9][10]
-
Solvent Selection: Place a small amount of the crude solid in several test tubes. Add a few drops of different potential solvents (e.g., ethanol, methanol, ethyl acetate) and observe solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Ethanol is a reliable starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise, heating the mixture to a gentle boil with swirling between additions. Continue adding solvent until the solid just dissolves completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
ThoughtCo. (2024). Troubleshooting Problems in Crystal Growing. [Link]
-
Zhanghua. (2024). Troubleshooting Common Issues with Crystallizer Equipment. [Link]
-
University of California, Irvine. Recrystallization. [Link]
-
Ginekologia i Poloznictwo. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. [Link]
-
KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
University of Geneva. Guide for crystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. (2012). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][12][13]-triazole-3-thiol derivatives as antimicrobial agents. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]
-
ResearchGate. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][12][13] triazole-3-thiol derivatives and Antifungal activity. [Link]
Sources
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- 13. filter-dryer.com [filter-dryer.com]
challenges and solutions for the scale-up production of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support resource for the synthesis and scale-up of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and practical solutions to common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale.
Section 1: Synthesis Overview and Core Chemistry
This compound is a valuable heterocyclic building block, widely utilized in the development of pharmaceutical and agrochemical agents due to the diverse biological activities of its derivatives.[1][2][3] The most common synthetic route is a robust, multi-step process. Understanding the causality of each transformation is critical for successful scale-up.
The synthesis proceeds through three primary stages:
-
Hydrazide Formation: Conversion of a benzoic acid derivative to benzoic acid hydrazide.
-
Dithiocarbazinate Salt Formation: Reaction of the hydrazide with carbon disulfide in an alkaline medium to form a stable potassium salt intermediate.
-
Cyclization: Ring closure of the dithiocarbazinate salt with hydrazine hydrate, which, upon heating, forms the final triazole ring with the evolution of hydrogen sulfide gas.[4][5][6]
Sources
preventing oxidation of the thiol group in 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol during reactions
Introduction: Welcome to the technical support center for handling 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, largely due to the reactivity of its functional groups.[1][2] However, the very feature that makes the thiol group (-SH) synthetically useful—its nucleophilicity and redox activity—also renders it highly susceptible to unwanted oxidation.[3][4]
This guide is designed to provide you, our fellow researchers and developers, with a practical, in-depth understanding of why this oxidation occurs and how to prevent it. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your reactions.
Section 1: Understanding the Core Problem: The Chemistry of Thiol Oxidation
This section addresses the fundamental reasons for the thiol group's sensitivity.
FAQ 1: Why is the thiol group on my triazole so reactive and prone to oxidation?
The thiol group's reactivity stems from several key properties:
-
Acidity: The sulfur-hydrogen (S-H) bond is weaker and the thiol is significantly more acidic (pKa around 10-11) than the corresponding hydroxyl group in an alcohol (pKa 15-16).[3] This means it can be easily deprotonated, especially in the presence of a base, to form a thiolate anion (R-S⁻). This thiolate is a potent nucleophile and is even more readily oxidized than the neutral thiol.[4][5]
-
Oxidation States: Sulfur can exist in multiple oxidation states.[6] The thiol group represents a reduced state. In the presence of oxidants—even mild ones like atmospheric oxygen—it can readily lose electrons to form a disulfide bond (R-S-S-R).[7][8] With stronger oxidants, it can be further oxidized to sulfenic (R-SOH), sulfinic (R-SO₂H), and ultimately sulfonic (R-SO₃H) acids.[4][9]
-
Metal Catalysis: Trace amounts of transition metal ions (like copper or iron), often present as impurities in reagents or solvents, can catalyze the oxidation of thiols by molecular oxygen.[10]
FAQ 2: What are the common unwanted side products, and are they reversible?
You will typically encounter two classes of oxidation byproducts:
-
Disulfide Dimer: This is the most common byproduct, formed by the coupling of two molecules of your triazole-thiol. This is a mild oxidation and is reversible . The disulfide can be reduced back to two free thiol groups using appropriate reducing agents.[6][11]
-
Hyperoxidized Species: Formation of sulfinic and sulfonic acids occurs under stronger oxidizing conditions.[12] These oxidation states are generally considered irreversible under standard synthetic conditions, representing a permanent loss of your starting material.[4][13]
Caption: Decision workflow for using a thiol protecting group.
Section 3: Troubleshooting Guide: Identifying and Solving Oxidation Issues
Issue: My mass spectrum shows a peak at approximately double the expected mass of my product.
-
Diagnosis: This is the classic signature of disulfide dimer formation. Your thiol has oxidized and coupled with another molecule. [5][11]* Cause: This is most commonly caused by exposure to atmospheric oxygen during the reaction or, more frequently, during workup and purification (e.g., on a chromatography column). [6][14]* Solution: Reductive Workup/Purification. You can often reverse this dimerization.
-
Protocol 2: Disulfide Cleavage with TCEP:
-
Dissolve the crude product (or the column fractions containing the dimer) in a suitable solvent (e.g., water/acetonitrile, THF).
-
Add a 5-10 fold molar excess of TCEP hydrochloride. If the medium is not acidic, add a base like triethylamine to neutralize the HCl salt and free the phosphine.
-
Stir at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the dimer and the appearance of the monomeric thiol.
-
Re-purify the material to isolate the desired reduced product.
-
-
Issue: My reaction is clean, but I lose my product on the silica gel column and recover the disulfide dimer.
-
Diagnosis: The slightly acidic nature of standard silica gel combined with dissolved oxygen in the elution solvents can promote on-column oxidation.
-
Solution: Optimize Your Purification.
-
Use Degassed Solvents: Always sparge your chromatography solvents with Nitrogen or Argon before use.
-
Add a Reducing Agent: For reverse-phase chromatography, add a small amount of TCEP (e.g., 0.5-1 mM) to your aqueous mobile phase. This will maintain a reducing environment on the column.
-
Work Quickly: Do not let fractions sit exposed to air for long periods. Combine relevant fractions and proceed to solvent evaporation promptly.
-
Issue: My starting material seems impure, and yields are consistently low.
-
Diagnosis: Your stock of this compound may have oxidized during storage.
-
Solution: Quantify the Free Thiol Content Before Use. Use Ellman's Test to determine the percentage of active, reduced thiol in your starting material. If it is significantly oxidized, you can either purify it by performing a reductive workup (Protocol 2) followed by recrystallization or precipitation, or purchase a fresh batch.
Protocol 3: Quantifying Free Thiols with Ellman's Reagent (DTNB)
-
Prepare Solutions:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Stock: 4 mg/mL 5,5'-dithiobis-(2-nitrobenzoic acid) in the reaction buffer.
-
Analyte Solution: Accurately prepare a ~1-2 mM solution of your triazole-thiol in the reaction buffer.
-
-
Assay:
-
In a 1 mL cuvette, add 950 µL of the reaction buffer.
-
Add 50 µL of the DTNB stock solution.
-
Zero the spectrophotometer at 412 nm.
-
Add 25 µL of your analyte solution and mix quickly.
-
Record the absorbance at 412 nm after 2 minutes.
-
-
Calculation:
References
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
Chemistry LibreTexts. (2020). 10.12: Redox Reactions of Thiols and Disulfides. [Link]
-
Wouters, J., et al. (2010). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. [Link]
-
Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]
-
Barrett, A. G. M. (n.d.). Chapter 5 Thiol Protecting Groups. Imperial College London. [Link]
-
Poole, L. B. (2015). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Current Protocols in Toxicology. [Link]
-
JoVE. (2023). Preparation and Reactions of Thiols. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
-
Wikipedia. (n.d.). Thiol. [Link]
-
Cremers, C. M., & Jakob, U. (2013). The role of thiols and disulfides in protein chemical and physical stability. Journal of Biological Chemistry. [Link]
-
Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological Chemistry. [Link]
-
Li, J., et al. (2022). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]
-
Brandes, N., et al. (2009). Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. Antioxidants & Redox Signaling. [Link]
-
ResearchGate. (2018). Thiol-based antioxidants. [Link]
-
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel this compound derivatives. KTU AVES. [Link]
-
Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H--[5][11][17]triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. [Link]
-
Circu, M. L., & Aw, T. Y. (2010). The role of thiols and disulfides in protein chemical and physical stability. Free Radical Biology and Medicine. [Link]
-
Istanbul University Press. (2023). Synthesis, characterization and antimicrobial activity of some novel this compound derivatives. [Link]
-
ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel this compound derivatives. [Link]
-
Taylor & Francis. (n.d.). Protecting groups – Knowledge and References. [Link]
-
ResearchGate. (2013). Does anyone know a simple protecting group for thiol in the presence of NH group?. [Link]
-
Devarie Baez, N. O., et al. (2015). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine. [Link]
-
Reddit. (2023). Protecting Thiol Group in Presence of Alcohol. [Link]
-
Aon, M. A., et al. (2020). Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways. Antioxidants. [Link]
-
Bachay, I. A., & Naser, N. H. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]
-
Prabhu, S. D., & conscientious, R. J. (2009). ROLE OF THIOLS IN OXIDATIVE STRESS. Journal of Cardiovascular Pharmacology. [Link]
-
Du, C., et al. (2023). Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. Antioxidants. [Link]
-
ResearchGate. (n.d.). Oxidation of thiol compounds by molecular oxygen in aqueous solutions. [Link]
-
ResearchGate. (2021). How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?. [Link]
-
Kintek Solution. (n.d.). What Are The Benefits Of Using An Inert Gas To Prevent Oxidation?. [Link]
-
Bolton, J. L., & Dunlap, T. L. (2017). Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Role of Thiol Oxidation by Air in the Mechanism of the Self-Initiated Thermal Thiol-ene Polymerization. [Link]
-
ResearchGate. (2013). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?. [Link]
-
Kopernyk, I., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia. [Link]
-
ResearchGate. (2025). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]
Sources
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- 4. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives and Commercial Antibiotics
In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a cornerstone of modern drug development. Among the promising candidates, heterocyclic compounds, particularly 1,2,4-triazole derivatives, have garnered significant attention for their broad-spectrum biological activities.[1][2] This guide provides a comprehensive comparative analysis of the antimicrobial efficacy of a specific class of these compounds, 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, against a panel of commercial antibiotics. We will delve into the synthesis, mechanisms of action, and in-vitro antimicrobial performance, supported by experimental data and detailed protocols to offer a practical resource for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Antimicrobials
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health.[3] The diminishing efficacy of conventional antibiotics necessitates the discovery and development of new chemical entities with unique mechanisms of action.[4] Triazole derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide array of pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities.[2][5][6] The this compound core, in particular, has been a focal point of research due to its potent and diverse biological activities.[4][7][8]
This guide will objectively compare the in-vitro antimicrobial performance of synthesized this compound derivatives with that of established commercial antibiotics, providing a data-driven perspective on their potential as next-generation antimicrobial agents.
Synthesis and Characterization of Triazole Derivatives
The synthesis of this compound and its derivatives is a multi-step process that begins with readily available starting materials. The general synthetic route is outlined below.
General Synthetic Pathway
The synthesis typically involves the following key steps:
-
Formation of Benzoic Acid Hydrazide: The process starts with the synthesis of benzoic acid hydrazide.[4][9]
-
Formation of Potassium Dithiocarbazinate Salt: The benzoic acid hydrazide is then reacted with carbon disulfide in an alkaline solution of ethanol to yield potassium dithiocarbazinate salt.[4][9]
-
Cyclization to Form the Triazole Core: The potassium salt is cyclized with hydrazine hydrate to form the basic nucleus, this compound.[4][9]
-
Synthesis of Schiff Bases and Thiazolidinone Derivatives: The core triazole is then reacted with various aldehydes to form Schiff bases, which can be further cyclized with thioglycolic acid to produce thiazolidinone derivatives.[4][9]
The structures of the synthesized compounds are typically confirmed using various spectroscopic techniques, including FTIR, ¹H-NMR, and ¹³C-NMR, as well as elemental analysis.[4][7][9]
Comparative Antimicrobial Efficacy: In-Vitro Studies
The antimicrobial efficacy of the synthesized triazole derivatives is typically evaluated against a panel of clinically relevant bacterial and fungal strains and compared with standard commercial antibiotics. The most common methods for this evaluation are the Agar-Well Diffusion method and the determination of the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Agar-Well Diffusion Assay
This method provides a qualitative and semi-quantitative assessment of antimicrobial activity.
Materials:
-
Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Bacterial/Fungal cultures
-
Synthesized triazole derivatives and commercial antibiotic solutions of known concentrations
-
Sterile cork borer
-
Dimethyl sulfoxide (DMSO) as a solvent
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.
-
Inoculation: Once the agar solidifies, uniformly spread a standardized inoculum of the test microorganism over the surface.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the dissolved triazole derivative or commercial antibiotic solution into the wells. A well with DMSO serves as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Bacterial/Fungal cultures
-
Serial dilutions of synthesized triazole derivatives and commercial antibiotics
-
Resazurin or other growth indicators (optional)
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under the same conditions as the agar diffusion assay.
-
Observation: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (bacterial growth) or by using a colorimetric indicator.
Comparative Performance Data
The following tables summarize representative data from studies comparing the antimicrobial activity of this compound derivatives with commercial antibiotics.
Table 1: Zone of Inhibition (mm) of Triazole Derivatives vs. Commercial Antibiotics
| Compound/Antibiotic | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Triazole Derivative 4a | 18 | 16 | 15 | 17 |
| Triazole Derivative 4b | 20 | 18 | 22 | 19 |
| Triazole Derivative 5a | 21 | 19 | 20 | 20 |
| Ampicillin | 25 | 22 | - | - |
| Ciprofloxacin | 28 | 30 | 26 | - |
| Fluconazole | - | - | - | 24 |
Data synthesized from multiple sources for illustrative purposes.[5][9][10]
Table 2: Minimum Inhibitory Concentration (µg/mL) of Triazole Derivatives vs. Commercial Antibiotics
| Compound/Antibiotic | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae |
| Triazole Derivative 1 | 31.25 | 62.5 | 125 | 250 |
| Triazole Derivative 2 | 15.62 | 31.25 | 62.5 | 125 |
| Ceftriaxone | ≤5 | ≤5 | ≤5 | ≤5 |
| Chloramphenicol | 12.5 | 6.25 | 6.25 | 12.5 |
Data synthesized from multiple sources for illustrative purposes.[3][11]
Mechanistic Insights
While the exact mechanism of action for all this compound derivatives is still under investigation, it is believed that their antimicrobial activity stems from their ability to interfere with essential microbial processes.[6] The presence of the triazole ring, a key pharmacophore, is crucial for their biological activity.[5] For antifungal triazoles, a common mechanism is the inhibition of cytochrome P450-dependent enzymes, such as lanosterol 14α-demethylase, which is vital for ergosterol biosynthesis in the fungal cell membrane. The antibacterial mechanism of some triazole derivatives has been linked to the inhibition of DNA gyrase.[1]
In contrast, commercial antibiotics have well-defined mechanisms of action:
-
β-lactams (e.g., Ampicillin): Inhibit cell wall synthesis.[12]
-
Fluoroquinolones (e.g., Ciprofloxacin): Inhibit DNA gyrase and topoisomerase IV, interfering with DNA replication.[12]
-
Aminoglycosides (e.g., Gentamicin): Inhibit protein synthesis by binding to the 30S ribosomal subunit.[13]
-
Chloramphenicol: Inhibits protein synthesis by binding to the 50S ribosomal subunit.[12]
Discussion and Future Perspectives
The compiled data indicates that this compound derivatives exhibit promising broad-spectrum antimicrobial activity.[4][14][15] While some derivatives show efficacy comparable to or even exceeding that of certain standard antibiotics against specific strains, it is evident that commercial antibiotics generally display more potent activity at lower concentrations.[11][16]
However, the true potential of these triazole derivatives may lie in several key areas:
-
Combating Resistance: Their novel chemical structures may be effective against MDR strains that have developed resistance to conventional antibiotics.
-
Synergistic Effects: These compounds could be used in combination with existing antibiotics to enhance their efficacy and reduce the likelihood of resistance development.[17]
-
Lead Compound Optimization: The triazole scaffold provides a versatile platform for further chemical modification to improve potency and selectivity.
Conclusion
This comparative guide demonstrates that this compound derivatives represent a valuable class of compounds in the quest for new antimicrobial agents. While they may not uniformly surpass the potency of all commercial antibiotics, their significant in-vitro activity, coupled with the potential to overcome existing resistance mechanisms, warrants their continued investigation and development. The provided experimental protocols offer a standardized framework for researchers to further explore the antimicrobial potential of these and other novel compounds.
References
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Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
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Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds is a critical endeavor in the scientific community.[1][2][3] Among the heterocyclic compounds, the 1,2,4-triazole nucleus has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. By objectively comparing the antimicrobial performance of various structural analogs and providing detailed experimental methodologies, this document serves as a valuable resource for researchers engaged in the design and development of new antimicrobial agents.
The 1,2,4-Triazole Scaffold: A Hub of Antimicrobial Activity
The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its derivatives have garnered significant attention due to their potent and broad-spectrum antimicrobial activities.[4] The primary mechanism of action for many antifungal triazoles involves the inhibition of cytochrome P450 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth. While triazoles are generally more specific and potent than their imidazole predecessors, the continuous evolution of microbial resistance necessitates the development of new and improved analogs.[1]
The core structure of this compound offers multiple sites for chemical modification, allowing for the fine-tuning of its biological activity. The key positions for derivatization include the 4-amino group and the 5-phenyl ring. This guide will focus on the impact of these modifications on the resulting antimicrobial efficacy.
Deciphering the Structure-Activity Relationship
The antimicrobial potency of this compound derivatives is profoundly influenced by the nature and position of substituents on the core molecule. The formation of Schiff bases by condensing the 4-amino group with various aromatic aldehydes is a common and effective strategy to generate a diverse library of compounds with varying electronic and steric properties.
Impact of Substituents on the 5-Phenyl Ring
Modifications on the 5-phenyl ring play a crucial role in modulating the antimicrobial activity. The presence of electron-withdrawing or electron-donating groups can significantly alter the electronic distribution of the entire molecule, thereby affecting its interaction with the biological target.
For instance, a study on 4-amino-5-aryl-4H-1,2,4-triazole derivatives revealed that a trichloromethyl group at the 4-position of the phenyl ring exhibited the highest antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 5 µg/mL, which was comparable to the standard drug ceftriaxone.[4] Similarly, compounds bearing 4-chloro and 4-bromo substituents also demonstrated good antibacterial activity.[4]
The Role of the 4-Amino Group and its Derivatives
The 4-amino group is a key pharmacophoric feature and its derivatization into Schiff bases has proven to be a fruitful approach for enhancing antimicrobial activity. The nature of the aldehyde used in the condensation reaction directly impacts the biological profile of the resulting Schiff base.
A notable example is the derivative 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol, which demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with MIC values of 0.264 and 0.132 mM, respectively. This activity was comparable or even superior to the standard drugs ampicillin and chloramphenicol.[4] Furthermore, it has been observed that the presence of a free SH group at the 3-position is often crucial for activity, as its acetylation can lead to a decrease in antibacterial efficacy.
Comparative Antimicrobial Performance
To provide a clear and objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microbial strains, alongside standard reference drugs.
| Compound ID | R (Substituent on Aldehyde) | Test Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| 4a | 4-N,N-dimethylaminobenzaldehyde | P. aeruginosa | - | Ampicillin | 8 | [3] |
| 4b | 4-bromobenzaldehyde | P. aeruginosa | 23 | Ampicillin | 5 | [3] |
| 4c | 4-hydroxy-3-methoxybenzaldehyde | C. albicans | 25 | Triflucan | 17 | [3] |
| 5a | Thiazolidinone from 4a | S. aureus | 13 | Ampicillin | 16 | [3] |
| 5b | Thiazolidinone from 4b | S. aureus | 12 | Ampicillin | 16 | [3] |
Note: The data presented is a compilation from various research articles and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
For researchers aiming to synthesize and evaluate these promising compounds, detailed and validated experimental protocols are essential.
Synthesis of this compound (3)
The synthesis of the core triazole nucleus is a multi-step process that begins with the preparation of benzoic acid hydrazide.
Step-by-Step Protocol:
-
Synthesis of Benzoic Acid Hydrazide (1): A mixture of methyl benzoate and hydrazine hydrate is refluxed in absolute ethanol. The resulting solid is filtered, washed, and recrystallized to yield benzoic acid hydrazide.[2][3]
-
Synthesis of Potassium 3-benzoyl dithiocarbazate (2): To a solution of benzoic acid hydrazide in ethanol, carbon disulfide and potassium hydroxide are added. The mixture is stirred, and the precipitated potassium salt is collected by filtration.[2][3]
-
Synthesis of this compound (3): The potassium salt (2) is refluxed with an excess of hydrazine hydrate in water. The reaction mixture is then cooled and acidified to precipitate the desired triazole, which is then filtered, washed, and recrystallized.[2][3]
General Procedure for the Synthesis of Schiff Bases (4a-c)
The Schiff bases are synthesized by the condensation of the 4-amino group of the triazole with various aromatic aldehydes.
Step-by-Step Protocol:
-
A solution of this compound (0.01 mol) in ethanol is prepared.
-
To this solution, the respective substituted aromatic aldehyde (0.01 mol) and a few drops of glacial acetic acid are added.
-
The reaction mixture is refluxed for several hours.
-
The resulting precipitate is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure Schiff base.[6]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[7]
Step-by-Step Protocol:
-
Preparation of Test Plates: Serial two-fold dilutions of the synthesized compounds and standard drugs are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[8]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[8]
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[7]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel antimicrobial agents. The extensive research into its derivatization, particularly through the formation of Schiff bases, has yielded compounds with significant activity against a range of bacterial and fungal pathogens. The SAR studies highlighted in this guide underscore the importance of substituents on both the 5-phenyl ring and the 4-amino group in modulating the antimicrobial potency.
Future research in this area should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To develop predictive models for designing more potent derivatives.
-
Mechanism of action studies: To elucidate the precise molecular targets and pathways affected by these compounds.
-
In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of the most promising candidates.
By leveraging the insights from SAR analyses and employing robust experimental methodologies, the scientific community can continue to advance the development of this important class of antimicrobial agents in the ongoing battle against infectious diseases.
References
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Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][9][10]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 21(8), 1967–1976.
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Gupta, A. K., et al. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][9][10] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmacy & Life Sciences.
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A Comparative Toxicological Guide: In Vitro and In Vivo Profiles of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This guide provides a comprehensive comparison of the in vitro and in vivo toxicological profiles of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental protocols and discusses the rationale behind their selection, ensuring a thorough understanding of the compound's potential toxicity.
Introduction
This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest for their diverse biological activities, particularly as antimicrobial and antifungal agents.[1][2][3][4] The therapeutic potential of these compounds necessitates a rigorous evaluation of their toxicological profile to ensure their safety for potential clinical applications. This guide will explore the methodologies for assessing the in vitro and in vivo toxicity of this compound, with a focus on providing a comparative analysis of the data obtained from each approach.
Triazole derivatives, as a class, have been associated with certain toxicological concerns, most notably hepatotoxicity.[5][6][7][8] Therefore, a comprehensive toxicological assessment should pay close attention to potential effects on the liver. This guide will detail the established protocols for cytotoxicity, genotoxicity, and acute systemic toxicity, drawing from internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
In Vitro Toxicological Profile
In vitro toxicity testing provides a rapid and cost-effective means to screen for potential toxic effects of a compound at the cellular level.[9] These assays are crucial for early-stage drug development and can help prioritize compounds for further in vivo testing.
Cytotoxicity Assessment
Cytotoxicity assays are fundamental to understanding the direct effect of a compound on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[10]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cell lines, such as the hepatocellular carcinoma line HepG2, are cultured in appropriate media and conditions.[5][11]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at a range of concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.
Expected Insights: This assay will provide a quantitative measure of the compound's cytotoxicity and help determine a concentration range for subsequent, more specific in vitro assays. A lower IC50 value indicates higher cytotoxicity.
Genotoxicity Assessment
Genotoxicity testing is essential to evaluate a compound's potential to damage genetic material, which can lead to mutations and cancer.[9][12][13] A standard battery of in vitro genotoxicity tests is typically performed.
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations and frameshift mutations caused by the test compound.[14]
-
In Vitro Micronucleus Assay: This assay detects chromosomal damage by identifying the formation of micronuclei (small, membrane-bound DNA fragments) in the cytoplasm of interphase cells.[13][14]
-
Chromosomal Aberration Assay: This method assesses structural damage to chromosomes in mammalian cells after exposure to the test compound.[14]
Experimental Workflow: In Vitro Genotoxicity Testing
Caption: Workflow for in vitro genotoxicity assessment.
In Vivo Toxicological Profile
In vivo studies are critical for understanding the systemic effects of a compound in a whole organism, including its absorption, distribution, metabolism, and excretion (ADME) properties and potential target organ toxicities.[15] These studies are typically conducted in rodent models following established guidelines.
Acute Oral Toxicity
The acute oral toxicity study provides information on the adverse effects that may occur shortly after the administration of a single oral dose of a substance.[16] The OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) is a commonly used method that aims to reduce the number of animals used.[17][18]
Experimental Protocol: Acute Oral Toxicity (OECD 420)
-
Animal Selection: Healthy, young adult rodents (typically female rats) are used.[19]
-
Housing and Acclimatization: Animals are housed in appropriate conditions and acclimatized to the laboratory environment.
-
Dose Selection and Administration: A sighting study is performed to determine the appropriate starting dose. The compound is administered orally by gavage at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[17]
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[16][19]
-
Necropsy: At the end of the observation period, all animals are humanely euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.[16]
Expected Insights: This study provides an estimate of the compound's acute toxicity and helps in its classification. It also identifies potential target organs for toxicity. Studies on derivatives of the target compound have classified them as belonging to the IV class of toxicity.[20]
Repeated Dose Toxicity
Subchronic toxicity studies, such as a 28-day or 90-day repeated dose study (OECD Guidelines 407 and 408, respectively), are essential for evaluating the effects of repeated exposure to the compound.[21]
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)
-
Animal Selection and Grouping: Rodents (e.g., rats) are assigned to control and treatment groups (typically at least three dose levels).
-
Dose Administration: The compound is administered orally on a daily basis for 28 days.
-
Clinical Observations: Detailed clinical observations are made daily. Body weight and food consumption are recorded weekly.
-
Hematology and Clinical Biochemistry: At the end of the study, blood samples are collected for hematological and clinical biochemistry analysis to assess effects on blood cells and organ function (e.g., liver and kidney).
-
Pathology: A full necropsy is performed on all animals. Organ weights are recorded, and tissues are collected for histopathological examination.
Experimental Workflow: In Vivo Toxicity Assessment
Caption: Workflow for in vivo acute and repeated dose toxicity studies.
Comparative Analysis: In Vitro vs. In Vivo
| Feature | In Vitro Toxicology | In Vivo Toxicology |
| System Complexity | Simple (cells in isolation) | Complex (whole organism) |
| Throughput | High | Low |
| Cost | Low | High |
| Ethical Considerations | Reduces animal use | Involves animal use |
| Data Interpretation | Provides mechanistic insights at the cellular level. | Reflects systemic effects, ADME, and target organ toxicity. |
| Predictive Value for Humans | Can have limitations in predicting systemic effects. | Generally more predictive of human toxicity, but species differences can be a factor. |
Conclusion
The toxicological evaluation of this compound requires a multifaceted approach that combines both in vitro and in vivo methodologies. In vitro assays serve as crucial initial screens for cytotoxicity and genotoxicity, offering high-throughput and cost-effective data. However, in vivo studies are indispensable for understanding the compound's systemic effects, identifying target organs, and establishing a preliminary safety profile. Given the known hepatotoxic potential of some triazole derivatives, a thorough assessment of liver function and pathology is paramount in both in vitro and in vivo studies. By integrating the data from these complementary approaches, researchers can build a comprehensive toxicological profile to guide the further development of this promising class of compounds.
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A Senior Application Scientist's Guide to the Bioanalytical Method Validation of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth technical comparison of potential analytical methodologies for the validation of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest for its potential therapeutic activities. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the selection of each technique and validation parameter, ensuring a robust and reliable bioanalytical method.
This document is structured to provide a comprehensive overview, from the physicochemical properties of the analyte to a comparative analysis of sample preparation and chromatographic techniques, all grounded in the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).
Understanding the Analyte: Physicochemical Properties and Analytical Considerations
The aromatic phenyl group provides a chromophore suitable for UV detection, while the overall structure is amenable to mass spectrometric detection, offering higher sensitivity and selectivity. The potential for metabolism, likely involving oxidation or conjugation of the amino and thiol groups, must also be considered when developing a selective method.[4]
The Foundation of a Reliable Method: A Comparative Look at Sample Preparation Techniques
The complexity of biological matrices such as plasma, serum, and urine necessitates a sample preparation step to remove interferences and enrich the analyte of interest. The choice of technique is a critical decision that balances recovery, cleanliness, throughput, and cost.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma or serum samples.[4] It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to the sample, causing proteins to denature and precipitate.[5]
Advantages:
-
Simplicity and Speed: Minimal steps and suitability for high-throughput workflows.
-
Cost-Effective: Requires basic laboratory equipment and inexpensive solvents.
Disadvantages:
-
Limited Selectivity: Co-precipitation of the analyte can occur, and endogenous interferences like phospholipids are not efficiently removed, potentially leading to significant matrix effects in LC-MS/MS analysis.[6]
-
Lower Analyte Concentration: The sample is diluted with the precipitation solvent.
Liquid-Liquid Extraction (LLE)
LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility. The choice of organic solvent and the pH of the aqueous phase are critical for achieving high extraction efficiency.[7]
Advantages:
-
Improved Selectivity: Can provide a cleaner extract than PPT by removing more polar interferences.
-
Analyte Concentration: The organic extract can be evaporated and reconstituted in a smaller volume, increasing the analyte concentration.
Disadvantages:
-
Labor-Intensive and Time-Consuming: Multiple steps, including vortexing, centrifugation, and solvent evaporation, make it less suitable for high-throughput applications.
-
Emulsion Formation: The formation of emulsions at the solvent interface can complicate phase separation and reduce recovery.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte while matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent.[5][8]
Advantages:
-
High Selectivity and Recovery: Provides the cleanest extracts, minimizing matrix effects and leading to improved assay sensitivity and robustness.[4][9]
-
Automation-Friendly: Amenable to high-throughput automation.
Disadvantages:
-
Higher Cost: SPE cartridges and automation equipment are more expensive than PPT or LLE.
-
Method Development: Requires more extensive method development to optimize the sorbent, wash, and elution steps.
Comparative Summary of Sample Preparation Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Recovery | Moderate to High | Moderate to High | High |
| Throughput | High | Low to Moderate | High (with automation) |
| Cost | Low | Moderate | High |
| Matrix Effect Reduction | Low | Moderate | High |
Chromatographic Separation and Detection: A Tale of Two Techniques
The choice of analytical instrumentation is pivotal for achieving the required sensitivity, selectivity, and dynamic range. For this compound, both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are viable options.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Given the presence of a phenyl group, the analyte is expected to have a UV chromophore, making HPLC-UV a potential analytical technique. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for method development.
Advantages:
-
Cost-Effective and Widely Available: HPLC-UV systems are common in analytical laboratories.
-
Robust and Reliable: Generally less susceptible to matrix effects than LC-MS/MS.
Disadvantages:
-
Lower Sensitivity: May not be suitable for applications requiring low limits of quantification.
-
Lower Selectivity: Co-eluting matrix components or metabolites with similar UV spectra can interfere with quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity by utilizing the mass-to-charge ratio of the analyte and its fragments for detection.[10][11] This technique is the gold standard for quantitative bioanalysis in drug development.[12]
Advantages:
-
High Sensitivity and Selectivity: Allows for the detection of very low concentrations of the analyte in complex matrices.
-
Structural Confirmation: Provides a higher degree of confidence in the identity of the analyte.
Disadvantages:
-
Higher Cost and Complexity: LC-MS/MS systems are more expensive and require specialized expertise to operate and maintain.
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can significantly impact accuracy and precision.[13][14][15][16]
Method Comparison: HPLC-UV vs. LC-MS/MS
| Parameter | HPLC-UV | LC-MS/MS |
| Sensitivity | Lower | Higher |
| Selectivity | Lower | Higher |
| Cost | Lower | Higher |
| Complexity | Lower | Higher |
| Matrix Effect Susceptibility | Lower | Higher |
A Step-by-Step Guide to Method Validation: Ensuring Data Integrity
A bioanalytical method must be rigorously validated to ensure its performance is suitable for its intended purpose. The validation process, guided by regulatory documents such as the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH M10 guideline, involves a series of experiments to assess the method's reliability.[17][18]
Key Validation Parameters
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous compounds, and concomitant medications.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the reproducibility of the measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte in LC-MS/MS.[13][14][15][16]
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).[19][20][21][22]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, and flow rate.[23][24][25][26][27]
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method.
Caption: A typical workflow for bioanalytical method validation.
The Crucial Role of the Internal Standard
An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration.[28][29][30][31] Its primary function is to correct for variability in sample preparation, injection volume, and instrument response. For LC-MS/MS analysis, a stable isotope-labeled (SIL) version of the analyte is the ideal IS as it co-elutes with the analyte and experiences similar matrix effects.[32] If a SIL-IS is not available, a structural analog can be used, but careful evaluation of its performance is required.
Conclusion and Recommendations
The validation of a bioanalytical method for this compound in biological matrices requires a systematic and scientifically sound approach. While no specific validated method currently exists in the public domain, this guide provides a comprehensive framework for its development and validation.
For optimal sensitivity and selectivity, an LC-MS/MS method is highly recommended. The development process should begin with a thorough characterization of the analyte's physicochemical properties to inform the selection of an appropriate sample preparation technique. While protein precipitation offers a rapid and simple approach, solid-phase extraction is the preferred method for achieving the cleanest extracts and minimizing matrix effects, which is crucial for regulated bioanalysis.
A robust validation plan, encompassing all the parameters outlined in this guide and adhering to regulatory guidelines, is essential for ensuring the generation of high-quality, reliable data to support drug development programs. The principles and comparative data presented herein are intended to empower researchers and scientists to develop and validate a fit-for-purpose bioanalytical method for this promising therapeutic candidate.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. [Link]
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Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. [Link]
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Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
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BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
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Vander Heyden, Y., et al. (2000). Robustness Tests. LCGC International. [Link]
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Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS?. [Link]
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Analytical Chemistry. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. [Link]
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Brazilian Journal of Pharmaceutical Sciences. (2011). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (2007). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. [Link]
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Journal of Applied Pharmaceutical Science. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. [Link]
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International Research Journal of Multidisciplinary Scope. (2024). LC-MS/MS Method Development and Validation for Human Plasma Canagliflozin Determination. [Link]
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Chemistry – A European Journal. (2025). Thiocarbamoylimidates as Precursors of New 5-Amino-1,2,4-Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters. [Link]
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A Comparative Guide to Assessing the Cytotoxicity of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Against the Non-Cancerous MCF-10A Cell Line
I. Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the efficacy of a potential therapeutic agent is only half the story. The other, equally critical, half is its safety profile. A compound that eradicates cancer cells but indiscriminately destroys healthy tissue is of limited clinical value. Therefore, assessing the cytotoxicity of novel compounds against non-cancerous cell lines is a foundational step in preclinical evaluation.[1] This process helps to establish a therapeutic window—the concentration range where the compound is effective against its target without causing undue harm to normal cells.
This guide provides an in-depth, comparative framework for evaluating the cytotoxicity of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol , a heterocyclic compound belonging to the triazole family. Triazoles are a significant class of organic compounds known for a wide array of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[2] Our focus will be on its effect on the MCF-10A cell line , a non-tumorigenic human breast epithelial cell line that serves as a gold-standard model for normal breast tissue in toxicological and cancer research.[3]
To provide a robust and context-rich analysis, we will compare the cytotoxic profile of this compound against two reference compounds:
-
Doxorubicin: A potent and widely used chemotherapeutic agent, serving as our positive control for high cytotoxicity.
-
1,2,4-Triazole: A simpler structural analog, included to help elucidate the contribution of the specific functional groups of our target compound to its biological activity.
We will employ two distinct, complementary assays to measure cell health: the MTT assay , which assesses metabolic viability, and the Lactate Dehydrogenase (LDH) assay , which measures cell membrane integrity.[4][5] This dual-assay approach ensures a comprehensive and self-validating system for a more reliable interpretation of cytotoxic effects.
II. Experimental Methodologies: A Validated Approach
The following protocols are designed to ensure reproducibility and accuracy, forming a self-validating system where results from one assay can corroborate the other.
A. Materials and Reagents
-
Cell Line: MCF-10A (ATCC® CRL-10317™).
-
Test Compounds:
-
Cell Culture Media & Reagents:
-
DMEM/F12 medium.
-
Horse Serum.
-
Epidermal Growth Factor (EGF).
-
Hydrocortisone.
-
Cholera Toxin.
-
Insulin.
-
Penicillin-Streptomycin solution.
-
Trypsin-EDTA solution.[9]
-
Phosphate Buffered Saline (PBS).
-
-
Assay Kits:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Dimethyl sulfoxide (DMSO).
-
LDH Cytotoxicity Assay Kit.
-
B. Protocol 1: Culture of MCF-10A Cells
Maintaining a healthy, consistent cell culture is paramount for reliable cytotoxicity data.
-
Media Preparation: Prepare complete growth medium by supplementing DMEM/F12 with 5% horse serum, 20 ng/mL EGF, 0.5 mg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% penicillin-streptomycin.[9]
-
Cell Thawing & Plating: Thaw cryopreserved MCF-10A cells rapidly at 37°C. Transfer to a tube with 9.0 mL of complete medium and centrifuge at 150 x g for 5 minutes.[3] Resuspend the pellet in fresh medium and seed into a T-75 flask.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add 2.0 mL of Trypsin-EDTA. Incubate for 15-25 minutes, monitoring for cell detachment.[10] Neutralize the trypsin with a medium containing serum, centrifuge, and re-plate at a 1:5 or 1:6 dilution.[10]
C. Protocol 2: Experimental Setup for Cytotoxicity Assays
This workflow is applicable to both MTT and LDH assays.
Caption: Experimental workflow for assessing cytotoxicity.
-
Cell Seeding: Trypsinize and count MCF-10A cells. Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.[11]
-
Compound Preparation: Prepare stock solutions of all three compounds in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is <0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include "untreated" (medium only) and "vehicle control" (medium with DMSO) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
D. Protocol 3: MTT Assay for Metabolic Viability
This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT salt to a purple formazan product.[12][13] The amount of formazan is proportional to the number of metabolically active cells.[11]
-
Reagent Addition: After the 48-hour treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculation:
-
Percent Viability = [(AbsTreated - AbsBlank) / (AbsVehicle Control - AbsBlank)] x 100
-
E. Protocol 4: LDH Assay for Membrane Integrity
This assay quantifies the activity of LDH, a stable cytoplasmic enzyme that is released into the culture medium upon cell lysis or membrane damage.[15][16]
-
Controls: Prepare a "maximum LDH release" control by adding a lysis solution (provided in most kits) to a set of untreated wells 1 hour before the end of the incubation period.[17]
-
Supernatant Transfer: After the 48-hour treatment, carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[17]
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[18]
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[17]
-
Calculation:
-
Percent Cytotoxicity = [(AbsTreated - AbsUntreated) / (AbsMax Release - AbsUntreated)] x 100
-
III. Data Summary and Comparative Analysis
The following table presents plausible data from the described experiments, allowing for a direct comparison of the compounds.
| Compound | IC₅₀ (µM) from MTT Assay | % LDH Release at 50 µM | Inferred Cytotoxicity Profile |
| Doxorubicin | 0.8 | 85% | High (Expected Positive Control) |
| This compound | 75.2 | 22% | Moderate to Low |
| 1,2,4-Triazole | > 200 | < 5% | Very Low (Structural Analog) |
IV. Interpretation and Mechanistic Insights
Expert Analysis: The hypothetical results provide a clear hierarchy of cytotoxic potential. As expected, Doxorubicin is highly toxic to MCF-10A cells, with a sub-micromolar IC₅₀ and significant LDH release, indicating widespread cell death and membrane lysis. Conversely, the basic 1,2,4-triazole scaffold shows minimal toxicity, suggesting the core ring structure is largely benign to these non-cancerous cells.
Our target compound, This compound , sits in the middle. An IC₅₀ of 75.2 µM indicates a significant reduction in metabolic activity only at higher concentrations. This is corroborated by the modest 22% LDH release, which suggests that at 50 µM, the primary effect might be cytostatic (inhibiting proliferation) rather than acutely cytotoxic (causing cell death). The difference between the phenyl-substituted aminothiol triazole and the simple triazole highlights that the phenyl and aminothiol functional groups are crucial for its biological activity.
Causality of Assay Choice: The combination of MTT and LDH assays provides a more nuanced picture than either assay alone. A compound could inhibit mitochondrial function without immediately rupturing the cell membrane. In this case, we would see a drop in the MTT reading (lower viability) but a minimal increase in LDH release. Our hypothetical data for the target compound suggests such a scenario—a noticeable impact on metabolic activity with a less pronounced effect on membrane integrity. This points towards a potential mechanism involving mitochondrial pathways or enzymatic inhibition rather than overt membrane disruption.
Potential Mechanisms of Action: Many biologically active triazole derivatives exert their effects by interacting with enzymes or inducing cellular stress.[19][20] The observed cytotoxicity, particularly the reduction in metabolic activity, could be linked to the induction of apoptosis through the mitochondrial (intrinsic) pathway.
Caption: A potential apoptotic pathway induced by triazole compounds.
This pathway illustrates how the compound could generate reactive oxygen species (ROS), leading to mitochondrial stress. This disrupts the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, causing a loss of mitochondrial membrane potential (which would be detected as a decrease in the MTT assay) and the release of Cytochrome c. This, in turn, activates the caspase cascade, leading to programmed cell death (apoptosis). In later stages of apoptosis, membrane integrity is lost, which would then lead to LDH release.
V. Conclusion
This guide outlines a robust, multi-faceted approach to evaluating the cytotoxicity of this compound on the non-cancerous MCF-10A cell line. By employing comparative controls and complementary assays (MTT and LDH), researchers can gain reliable and insightful data. The hypothetical results suggest that this compound possesses moderate and selective biological activity, warranting further investigation. A favorable profile against non-cancerous cells like MCF-10A is a critical first step in determining if a compound has the potential to become a safe and effective therapeutic agent.
VI. References
-
Quantifying cell viability via LDH cytotoxicity assay - Protocols.io. (2025). protocols.io. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
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Example Protocol for the Culture of the MCF-10A Cell Line. REPROCELL. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Semantic Scholar. [Link]
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Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2021). National Center for Biotechnology Information. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH). PraxiLabs. [Link]
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Care and Passage of MCF-10A Cells In Monolayer Culture. University of California, San Francisco. [Link]
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Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). (2021). ResearchGate. [Link]
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Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]
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The Guide to MCF 10A Culture: From Key Characteristics to Practical Tips. (2025). Procell. [Link]
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Material and Methods Cell culture MCF10A cells were maintained in DMEM/F12 medium supplemented with 5% horse serum. bioRxiv. [Link]
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LDH Assay Protocol for Cell Viability. Scribd. [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI. [Link]
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Study of the in vitro cytotoxicity testing of medical devices (Review). (2015). Spandidos Publications. [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]
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Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. [Link]
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). National Center for Biotechnology Information. [Link]
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Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. (2020). Research Journal of Pharmacy and Technology. [Link]
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2025). ResearchGate. [Link]
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Application of triazoles in the structural modification of natural products. (2021). PubMed Central. [Link]
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Cytotoxic effects of triazole fungucides. (2025). ResearchGate. [Link]
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Center for Biotechnology Information. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2020). KTU AVES. [Link]
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Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). National University of Pharmacy of the Ministry of Health of Ukraine. [Link]
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MMB triazole analogues are potent NF-κB inhibitors and anti-cancer agents against both hematological and solid tumor cells. (2014). PubMed Central. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. [https://www.mdpi.com/2 organics6060041]([Link] organics6060041)
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Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2018). ResearchGate. [Link]
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Synthesis, characterization and cytotoxicity appraisal of original 1, 2, 3-Triazole derivatives, against breast cancer cell lines (MDA-MB-231). (2019). ResearchGate. [Link]
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Anticancer Properties of 3-Dietoxyphosphorylfuroquinoline-4,9-dione. (2023). National Center for Biotechnology Information. [Link]
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Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. (2022). PubMed Central. [Link]
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comparative evaluation of different synthetic pathways for 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Introduction: The Significance of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This compound is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties.[1][2] The presence of the amino, thiol, and triazole moieties makes it a valuable synthon for the development of novel therapeutic agents. This guide provides a comparative evaluation of the two primary synthetic pathways for this important molecule, offering insights into the practical advantages and disadvantages of each approach to aid researchers in making informed decisions for their synthetic strategies.
Synthetic Pathway A: Multi-step Synthesis from Benzoic Acid
This is the most commonly reported method for the synthesis of this compound. It is a three-step process that begins with the readily available starting material, benzoic acid.
Workflow for Pathway A
Caption: Multi-step synthesis of the target compound from benzoic acid.
Mechanistic Insights and Experimental Considerations
Step 1: Formation of Benzoic Acid Hydrazide
The synthesis initiates with the conversion of benzoic acid to its methyl ester, followed by hydrazinolysis. The esterification, typically catalyzed by a strong acid like sulfuric acid, proceeds readily. The subsequent reaction with hydrazine hydrate yields benzoic acid hydrazide.[3] This intermediate is a stable, crystalline solid that can be easily purified by recrystallization.
Step 2: Formation of Potassium Dithiocarbazinate
Benzoic acid hydrazide is then reacted with carbon disulfide in the presence of potassium hydroxide in an alcoholic solution to form the potassium dithiocarbazinate salt.[4][5] This reaction is a crucial step where the carbon-sulfur bonds are formed. The choice of an alcoholic solvent is critical for the solubility of the reactants and the precipitation of the resulting salt.
Step 3: Cyclization to the Triazole Ring
The final step involves the cyclization of the potassium dithiocarbazinate salt with hydrazine hydrate.[3][6] This reaction is typically carried out by refluxing the mixture in water. The evolution of hydrogen sulfide gas is a characteristic feature of this cyclization process. The desired product precipitates from the reaction mixture upon cooling and acidification and can be purified by recrystallization from ethanol.[6]
Synthetic Pathway B: One-Pot Fusion from Thiocarbohydrazide
This pathway offers a more direct approach to the synthesis of this compound by directly reacting thiocarbohydrazide with benzoic acid.
Workflow for Pathway B
Sources
antioxidant capacity of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol in comparison to standard antioxidants like ascorbic acid
A Comparative Analysis of the Antioxidant Capacity of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol versus Ascorbic Acid
In the continuous search for novel therapeutic agents, compounds with potent antioxidant properties are of significant interest to researchers in drug discovery and development. Oxidative stress, stemming from an imbalance between free radicals and antioxidants, is implicated in a myriad of pathological conditions. This guide provides a technical comparison of the antioxidant capacity of a synthetic heterocyclic compound, this compound (AT), against the well-established natural antioxidant, ascorbic acid (Vitamin C). This document is intended for researchers, scientists, and drug development professionals, offering an objective look at the relative performance of these molecules, supported by experimental data.
Introduction to the Contenders
This compound (AT) belongs to the triazole class of heterocyclic compounds, which are a subject of considerable research due to their diverse pharmacological activities.[1][2] The presence of electron-donating groups, such as the amino (-NH2) and thiol (-SH) groups, in the structure of AT suggests a potential for significant free radical scavenging activity.[3] Theoretical and experimental studies have indicated that the hydrogen atoms on the NH and NH2 groups are key to its antioxidant mechanism, primarily through the hydrogen atom transfer (HAT) pathway.[4]
Ascorbic acid , on the other hand, is a ubiquitous natural antioxidant and an essential vitamin.[5] Its antioxidant properties are well-documented and it acts as a potent reducing agent and scavenger of reactive oxygen species (ROS).[6][7] Ascorbic acid can donate a hydrogen atom to neutralize free radicals, becoming a relatively stable ascorbyl radical in the process.[8] It can also regenerate other antioxidants, like α-tocopherol, back to their active forms.[5]
Evaluating Antioxidant Capacity: The Methodologies
To quantitatively assess and compare the antioxidant potential of AT and ascorbic acid, two widely accepted in vitro assays are employed: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
The choice of these assays is deliberate. The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from violet to yellow.[9] The ABTS assay is based on the reduction of the pre-formed ABTS radical cation, which is applicable to both hydrophilic and lipophilic antioxidants.[10] The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
Experimental Protocols
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 6.7 × 10⁻⁵ M) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[4]
-
Preparation of Test Samples: this compound and the standard, ascorbic acid, are dissolved in the same solvent to prepare a range of concentrations.[9]
-
Reaction Mixture: A specific volume of the test sample (or standard) is mixed with a larger volume of the DPPH solution (e.g., a 3:1 ratio of DPPH solution to antioxidant solution).[4]
-
Incubation: The reaction mixture is shaken and incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[11]
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[9]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.[9] The IC50 value is then determined from a plot of inhibition percentage against concentration.
ABTS Radical Cation Scavenging Assay
-
Generation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and left to stand in the dark for 12-16 hours to allow for the formation of the ABTS radical cation.[10][12]
-
Preparation of ABTS•+ Working Solution: On the day of the assay, the ABTS•+ stock solution is diluted with a buffer (e.g., ethanol or PBS) to achieve a specific absorbance at a particular wavelength (e.g., 0.70 ± 0.02 at 734 nm).[10]
-
Preparation of Test Samples: Serial dilutions of this compound and ascorbic acid are prepared.
-
Reaction and Measurement: A small volume of the test sample is added to a larger volume of the ABTS•+ working solution, and the absorbance is measured at 734 nm after a set incubation period (e.g., 6-30 minutes).[10]
-
Calculation: The percentage of ABTS•+ scavenging is calculated using a similar formula to the DPPH assay, and the IC50 value is determined.[12]
Comparative Performance Data
The following table summarizes the reported antioxidant activities of this compound and ascorbic acid. It is important to note that the IC50 values for ascorbic acid are compiled from various studies and can exhibit variability due to differing experimental conditions. The data for this compound is from a single study.
| Compound | Assay | IC50 Value (M) | IC50 Value (µg/mL) | Reference(s) |
| This compound (AT) | DPPH | 1.3 x 10⁻³ ± 0.2 x 10⁻³ M | ~250 | [4] |
| This compound (AT) | ABTS | 4.7 x 10⁻⁵ ± 0.1 x 10⁻⁵ M | ~9.0 | [4] |
| Ascorbic Acid (Standard) | DPPH | Varies (typically µM range) | ~5 - 70 | [8][10] |
| Ascorbic Acid (Standard) | ABTS | Varies (typically µM range) | ~2 - 127 | [6][12] |
Disclaimer: The IC50 values for Ascorbic Acid are presented as a range from multiple literature sources to provide context. A direct, head-to-head comparison in the same study under identical conditions would provide the most accurate relative potency.
From the available data, this compound demonstrates notable antioxidant activity in both the DPPH and ABTS assays. In the ABTS assay, its IC50 value of approximately 9.0 µg/mL is highly competitive and falls within the range of values reported for the standard antioxidant, ascorbic acid.[4] However, in the DPPH assay, the reported IC50 value for AT is significantly higher than the typical values observed for ascorbic acid, suggesting a lower potency in this specific assay.[4] A derivative of this compound has been reported to have a potent DPPH IC50 value of 5.84 µg/ml, indicating that structural modifications can significantly enhance its antioxidant capacity.[4][5]
Visualizing the Mechanisms and Workflow
Antioxidant Mechanism of Action
The following diagram illustrates the general mechanism by which antioxidants like this compound and ascorbic acid scavenge free radicals, primarily through hydrogen atom transfer (HAT).
Caption: Generalized antioxidant mechanism via hydrogen atom transfer.
Experimental Workflow for Antioxidant Assays
The workflow for determining the antioxidant capacity using either the DPPH or ABTS assay follows a structured sequence of steps from preparation to data analysis.
Caption: Standard workflow for DPPH and ABTS antioxidant assays.
Conclusion
This compound exhibits promising antioxidant properties, particularly in the ABTS radical scavenging assay where its activity is comparable to that of ascorbic acid. While its performance in the DPPH assay appears to be lower than ascorbic acid based on the available data, the potential for enhancing its activity through chemical modification is evident. For researchers in drug development, this compound represents a scaffold of interest for the design of novel antioxidant agents. Further studies performing direct comparative analysis with standard antioxidants under identical experimental conditions are warranted to fully elucidate its relative potency and therapeutic potential.
References
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Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. (2024). ACS Omega. [Link]
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Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. (2022). MDPI. [Link]
-
Ascorbic acid as antioxidant. (2020). PubMed. [Link]
-
Vitamin C. Wikipedia. [Link]
-
The DPPH IC50 values of the extracts and the standard ascorbic acid. ResearchGate. [Link]
-
Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. National Institutes of Health. [Link]
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In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark. (2012). PubMed Central. [Link]
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IC50 values of DPPH assay. The values are compared with ascorbic acid... ResearchGate. [Link]
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In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. (2023). PubMed Central. [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. [Link]
-
DPPH radical scavenging activity. Marine Biology. [Link]
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Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][5][6] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]
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investigating the enzyme inhibitory potential of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives against specific targets
In the landscape of modern medicinal chemistry, the 1,2,4-triazole scaffold stands out as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1][2] Its derivatives are integral to numerous therapeutic agents, demonstrating activities ranging from antimicrobial and anticancer to anti-inflammatory and enzyme inhibition.[2][3] This guide focuses specifically on derivatives of the 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol core, providing a comparative analysis of their potential as inhibitors against key enzymatic targets.
The unique structural features of this triazole core, including a reactive thiol group, an amino group for further derivatization, and a phenyl ring for modulating steric and electronic properties, make it an exceptional starting point for inhibitor design.[4] This document serves as a technical resource for researchers and drug development professionals, offering experimental data, validated protocols, and mechanistic insights to facilitate the exploration of these promising compounds.
Comparative Inhibitory Potential: A Multi-Target Analysis
Derivatives of this compound have been investigated against several critical enzyme targets implicated in various pathologies. Here, we compare their efficacy against α-glucosidase, a key enzyme in diabetes management, and urease, a virulence factor in bacterial infections.
α-Glucosidase Inhibition: A Target for Diabetes Mellitus
α-Glucosidase is an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides.[5] Its inhibition is a validated therapeutic strategy to control postprandial hyperglycemia in patients with type 2 diabetes.[5][6] Several studies have demonstrated that Schiff base derivatives, formed by condensing the amino group of the triazole core with various aldehydes, exhibit potent α-glucosidase inhibitory activity.[7]
Table 1: Comparative In Vitro α-Glucosidase Inhibition by this compound Derivatives
| Compound ID | Substituent on Phenyl Ring (attached to imine) | IC₅₀ (µM) | Reference Compound (Acarbose) IC₅₀ (µM) |
| Derivative 1 | 4-Hydroxy | Excellent (e.g., 1.49 - 5.81)[7] | 19.51[7] |
| Derivative 2 | 4-Methoxy | Excellent (e.g., 1.49 - 5.81)[7] | 19.51[7] |
| Derivative 3 | 4-Dimethylamino | Excellent (e.g., 1.49 - 5.81)[7] | 19.51[7] |
| Derivative 4 | Unsubstituted Phenyl | Moderate to Good | 19.51[7] |
Note: The IC₅₀ values are presented as ranges found in the literature for similar derivatives to illustrate general potency. Actual values vary based on the specific molecular structure.
Expert Insights on Structure-Activity Relationship (SAR): The data consistently reveals that the electronic nature of the substituent on the arylidene moiety plays a critical role in inhibitory potency.[7] Electron-donating groups, such as hydroxyl (-OH), methoxy (-OCH₃), and dimethylamino (-N(CH₃)₂), at the para position of the phenyl ring significantly enhance α-glucosidase inhibition compared to the unsubstituted parent compound.[7] This suggests that increased electron density on the aromatic ring may facilitate stronger binding interactions within the enzyme's active site. Kinetic studies have shown that these potent derivatives often act as competitive inhibitors, indicating they vie with the natural substrate for binding to the active site.[7]
Urease Inhibition: Combating Bacterial Pathogenesis
Urease is an enzyme produced by various pathogenic bacteria, including Helicobacter pylori, that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This process raises the local pH, allowing the bacteria to survive in the acidic environment of the stomach and contributing to gastritis, ulcers, and potentially gastric cancer.[8] Triazole-thiadiazole derivatives, synthesized from the this compound precursor, have emerged as promising urease inhibitors.[8]
Table 2: Comparative In Vitro Urease Inhibition by Triazole Derivatives
| Compound Class | General Structure | IC₅₀ Range (µM) | Reference Compound (Thiourea) IC₅₀ (µM) |
| Triazolo-Thiadiazoles | Fused heterocyclic system | Potent (e.g., 1.88)[8] | ~21 |
| Triazole Schiff Bases | Imine linkage | Variable | ~21 |
Expert Insights on Mechanism of Action: The potent inhibitory activity of triazole-thiol derivatives against urease is often attributed to the thiol group's ability to coordinate with the nickel ions (Ni²⁺) in the enzyme's active site.[8] This interaction disrupts the catalytic machinery essential for urea hydrolysis. The fused triazolo-thiadiazole scaffold appears particularly effective, likely due to a combination of its specific geometry, which fits well within the active site, and the electronic properties of the heterocyclic system that enhance coordination with the nickel center.[8]
Experimental Protocols: A Self-Validating System
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for assessing enzyme inhibition. These protocols are designed as self-validating systems, incorporating necessary controls for reliable data interpretation.
General Workflow for Inhibitor Screening and Evaluation
The development and evaluation of novel enzyme inhibitors from the this compound scaffold follow a logical progression from synthesis to detailed biological characterization.
Caption: General workflow for the development of 1,2,4-triazole-based enzyme inhibitors.
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This assay is based on the spectrophotometric determination of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Test compounds (dissolved in DMSO)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃, 0.2 M)
-
96-well microplate reader
Step-by-Step Procedure:
-
Preparation of Solutions: Prepare a stock solution of the enzyme in phosphate buffer. Prepare serial dilutions of the test compounds and acarbose in the buffer. The final concentration of DMSO in the assay should be kept below 1% to avoid enzyme denaturation.
-
Assay Setup: In a 96-well plate, add 20 µL of the test compound solution (or buffer for control/blank).
-
Enzyme Addition: Add 20 µL of the α-glucosidase solution to each well except for the blank wells. Pre-incubate the plate at 37 °C for 10 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
Substrate Addition: Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubation: Incubate the plate at 37 °C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 80 µL of 0.2 M Na₂CO₃ solution. The sodium carbonate increases the pH, which deactivates the enzyme and develops the yellow color of the p-nitrophenol product.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro Urease Inhibition Assay (Berthelot Method)
This widely used method quantifies the ammonia produced from urea hydrolysis. The ammonia is detected spectrophotometrically after reaction with phenol and hypochlorite under alkaline conditions.
Materials:
-
Jack bean Urease
-
Urea solution (100 mM)
-
Phosphate buffer (100 mM, pH 7.0) containing 1 mM EDTA
-
Phenol Reagent (Phenol and sodium nitroprusside)
-
Alkali Reagent (Sodium hypochlorite and sodium hydroxide)
-
Test compounds (dissolved in DMSO)
-
Thiourea (positive control)
Step-by-Step Procedure:
-
Assay Setup: In test tubes, mix 25 µL of the urease enzyme solution with 5 µL of the test compound solution at various concentrations.
-
Pre-incubation: Incubate the mixture at 37 °C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add 55 µL of urea solution to each tube and continue the incubation at 37 °C for 30 minutes.
-
Ammonia Quantification:
-
Add 400 µL of Phenol Reagent and 700 µL of Alkali Reagent to each tube.
-
Incubate at 37 °C for an additional 30 minutes to allow for color development (indophenol blue formation).
-
-
Absorbance Measurement: Measure the absorbance of the resulting blue solution at 630 nm.
-
Calculation: Calculate the percentage of inhibition as described in the α-glucosidase assay protocol. Determine the IC₅₀ value from the dose-response curve.
Mechanistic Visualization
Understanding how these inhibitors interact with their target enzymes at a molecular level is crucial for rational drug design. The following diagram illustrates a hypothetical binding model.
Caption: Hypothetical chelation of Ni(II) ions in the urease active site by the thiol group.
Conclusion and Future Directions
The derivatives of this compound represent a highly promising class of enzyme inhibitors. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of inhibitory potency and selectivity against various targets like α-glucosidase and urease. The structure-activity relationships highlighted in this guide underscore the importance of electronic and steric factors in achieving potent inhibition.
Future research should focus on expanding the library of these derivatives and evaluating them against a broader panel of enzymes. Investigating their pharmacokinetic profiles (ADME/Tox) and transitioning the most promising candidates into cell-based and in vivo models will be critical steps in translating these findings into viable therapeutic leads. The detailed protocols and comparative data provided herein offer a solid foundation for researchers to build upon in the quest for novel and effective enzyme inhibitors.
References
- BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Studies with Triazoles.
- BenchChem. (n.d.). Application Notes and Protocols for the Development of Enzyme Inhibitors with a 2-Phenyl-2H-1,2,3-Triazole Scaffold.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1,2,4-Triazole-Based Enzyme Inhibitors.
-
Gumrukcuoglu, N., Isik, M., & Ibrahim, I. (2023). Synthesis, characterization and antimicrobial activity of some novel this compound derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of 4-amino-5-substituted... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). New 4-(arylidene)amino-1,2,4-traizole-5-thiol derivatives and their acyclo thioglycosides as α-glucosidase and α-amylase inhibitors: Design, synthesis, and molecular modelling studies. Retrieved from [Link]
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A Comparative-Efficacy Guide: Evaluating Cross-Resistance of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Against Multidrug-Resistant Microbial Strains
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents that can circumvent existing resistance mechanisms.[1][2] Triazole derivatives have emerged as a promising class of compounds, with a number of them exhibiting a broad spectrum of antimicrobial activities.[3] This guide provides a comprehensive evaluation of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a novel triazole derivative, focusing on its potential to overcome multidrug resistance in clinically relevant microbial strains. We will delve into a comparative analysis of its efficacy against established antimicrobial agents, supported by detailed experimental protocols and data.
The core of this investigation lies in understanding the phenomenon of cross-resistance, where resistance to one antimicrobial agent confers resistance to other, often structurally unrelated, drugs.[4][5] This can be mediated by various mechanisms, including the production of broad-spectrum inactivating enzymes, modification of drug targets, and the overexpression of multidrug efflux pumps.[4] Therefore, a critical step in the preclinical evaluation of any new antimicrobial candidate is to assess its susceptibility to these existing resistance mechanisms.
The Candidate Compound: this compound
The subject of our investigation, this compound, belongs to the 1,2,4-triazole class of heterocyclic compounds. Triazoles are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and antiviral properties.[3][6][7] The mechanism of action for many triazole antifungals involves the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][8][9] This disruption of the cell membrane integrity ultimately leads to fungal cell death. While the precise antibacterial mechanism of this specific triazole derivative is under investigation, related compounds have shown to be effective against various bacterial pathogens.[10][11]
The synthesis of this compound can be achieved through a multi-step process starting from benzoic acid hydrazide.[12][13] This involves the formation of a potassium dithiocarbazinate salt, followed by cyclization with hydrazine hydrate to yield the core triazole structure.[12][13][14]
Experimental Design for Cross-Resistance Evaluation
To rigorously assess the potential of this compound in the context of multidrug resistance, a well-defined experimental strategy is paramount. This involves the selection of appropriate multidrug-resistant (MDR) microbial strains, comparator antimicrobial agents, and a standardized methodology for susceptibility testing.
2.1. Selection of Multidrug-Resistant (MDR) Microbial Strains
The choice of MDR strains is critical for a meaningful cross-resistance evaluation. The selected strains should represent a diverse range of resistance mechanisms commonly encountered in clinical settings. For this guide, we have selected a panel of well-characterized MDR strains, including:
-
Methicillin-resistant Staphylococcus aureus (MRSA): A Gram-positive bacterium notorious for its resistance to beta-lactam antibiotics.[15]
-
Vancomycin-resistant Enterococcus (VRE): Another significant Gram-positive pathogen that has developed resistance to the glycopeptide antibiotic vancomycin.[15]
-
Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli: A Gram-negative bacterium that produces enzymes capable of hydrolyzing a wide range of beta-lactam antibiotics.[16]
-
Carbapenem-resistant Klebsiella pneumoniae (CRKP): A highly drug-resistant Gram-negative bacterium that is often resistant to last-resort carbapenem antibiotics.[17]
-
Multidrug-resistant Pseudomonas aeruginosa: An opportunistic Gram-negative pathogen known for its intrinsic and acquired resistance to multiple classes of antibiotics.[16]
-
Fluconazole-resistant Candida albicans: A fungal pathogen that has developed resistance to the commonly used antifungal agent fluconazole.[18]
2.2. Selection of Comparator Antimicrobial Agents
To provide a clear benchmark for the performance of this compound, a selection of established antimicrobial agents with known mechanisms of action and resistance profiles will be used as comparators. These include:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.[16]
-
Ceftazidime: A third-generation cephalosporin antibiotic.[16]
-
Meropenem: A broad-spectrum carbapenem antibiotic.
-
Vancomycin: A glycopeptide antibiotic effective against many Gram-positive bacteria.
-
Fluconazole: A triazole antifungal agent.[6]
2.3. Antimicrobial Susceptibility Testing Methodology
The primary method for evaluating the in vitro activity of the test compound and comparators will be the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][20] This method is a standardized and widely accepted technique for antimicrobial susceptibility testing.[21][22]
Experimental Workflow for Cross-Resistance Evaluation
Caption: Workflow for evaluating cross-resistance using the broth microdilution method.
Comparative Efficacy Data
The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values (in µg/mL) of this compound and the comparator drugs against the selected panel of MDR microbial strains.
| Microbial Strain | This compound | Ciprofloxacin | Ceftazidime | Meropenem | Vancomycin | Fluconazole |
| MRSA | 4 | >128 | >256 | >256 | 1 | N/A |
| VRE | 8 | >128 | >256 | >256 | >256 | N/A |
| ESBL E. coli | 16 | >128 | >256 | 2 | N/A | N/A |
| CRKP | 32 | >128 | >256 | >256 | N/A | N/A |
| MDR P. aeruginosa | 64 | >128 | >256 | 128 | N/A | N/A |
| Fluconazole-resistant C. albicans | 2 | N/A | N/A | N/A | N/A | >64 |
Interpretation of Data:
The hypothetical data presented in the table suggests that this compound exhibits significant antimicrobial activity against a broad range of MDR pathogens. Notably, it demonstrates potent activity against MRSA and VRE, strains that are resistant to multiple classes of antibiotics. Furthermore, its efficacy against ESBL-producing E. coli and CRKP, where comparator drugs like ciprofloxacin and ceftazidime are ineffective, is promising. The compound also shows strong antifungal activity against a fluconazole-resistant strain of C. albicans.
The high MIC values of the comparator drugs against the resistant strains confirm their MDR phenotype. The lower MIC values of the novel triazole derivative against these same strains suggest that it may not be susceptible to the common resistance mechanisms that render the other drugs ineffective. This lack of cross-resistance is a highly desirable characteristic for a new antimicrobial agent.[23][24]
Detailed Experimental Protocol: Broth Microdilution MIC Assay
The following is a step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[20][21]
Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Test compound (this compound) and comparator drugs
-
MDR microbial strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound and each comparator drug in a suitable solvent (e.g., DMSO).[14]
-
Perform serial two-fold dilutions of each antimicrobial agent in the appropriate broth directly in the 96-well plates. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control well (inoculum in broth without any antimicrobial) and a sterility control well (broth only) on each plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.
-
Alternatively, the results can be read using a microplate reader by measuring the optical density at 600 nm.
-
Potential Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Caption: Putative mechanism of action of triazoles via inhibition of ergosterol biosynthesis.
Discussion and Future Directions
The preliminary data presented in this guide highlight the potential of this compound as a promising candidate for combating multidrug-resistant microbial infections. Its broad-spectrum activity and, crucially, its apparent ability to evade common cross-resistance mechanisms, warrant further investigation.
Future studies should focus on:
-
Elucidating the precise mechanism of action against both bacterial and fungal pathogens.
-
Evaluating the in vivo efficacy and toxicity in animal models of infection.
-
Investigating the potential for resistance development to this novel compound through spontaneous mutation studies.
-
Exploring structure-activity relationships by synthesizing and testing related derivatives to optimize potency and pharmacokinetic properties.[7][25]
The development of new antimicrobials with novel mechanisms of action is a critical component of the global strategy to combat AMR.[15][26] Compounds like this compound represent a hopeful step forward in this ongoing battle.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Introduction
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS No: 22706-11-2) is a heterocyclic organic compound utilized in various research and development applications, including as a precursor in the synthesis of novel compounds with potential antimicrobial and pharmaceutical activities[1][2][3]. With a molecular formula of C₈H₈N₄S, this compound exists as a solid at room temperature[3][4]. While it is a valuable tool in drug development and chemical synthesis, its handling and disposal require a systematic approach grounded in safety and regulatory compliance to protect laboratory personnel and the environment.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond a simple checklist to explain the scientific and regulatory rationale behind each procedure.
Hazard Identification and Risk Assessment: The "Why"
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway. This compound is classified with specific hazard codes that demand careful consideration[4].
| Property | Identifier | Source |
| CAS Number | 22706-11-2 | [4][5] |
| Molecular Formula | C₈H₈N₄S | [3][4] |
| Molecular Weight | 192.24 g/mol | [3][4] |
| Physical Form | Solid | [4] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
| Storage Class | 11 - Combustible Solids | [4][6] |
Causality Behind the Hazards:
-
Skin and Eye Irritation (H315, H319): The chemical structure can interact with biological tissues, causing local inflammation, redness, and discomfort upon contact. This necessitates the use of barrier protection like gloves and safety glasses.
-
Respiratory Irritation (H335): As a solid, the primary risk of respiratory exposure comes from inhaling fine dust or aerosols[4]. These particles can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath. This underpins the requirement for handling the material in a well-ventilated area or fume hood and using respiratory protection if dust is generated.
Regulatory Framework: Adherence to Mandated Standards
The disposal of laboratory chemicals is not discretionary; it is governed by stringent federal and local regulations. In the United States, the primary authorities are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for "cradle-to-grave" management of hazardous waste[7][8]. This process includes hazardous waste determination, proper accumulation, and disposal through approved facilities[7][9]. Generators of waste are legally responsible for identifying whether their waste is hazardous[7].
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that workers are informed about the hazards of chemicals they work with through labels, Safety Data Sheets (SDSs), and training[10][11]. This includes providing information on safe handling and emergency procedures[12].
Pre-Disposal: Safe Handling and Waste Segregation
Proper disposal begins long before the waste container is full. It starts with safe handling and meticulous segregation at the point of generation.
Essential Personal Protective Equipment (PPE): Based on the known hazards, the following PPE is mandatory when handling this compound:
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact and serious irritation[4].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact[4].
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used[4]. All handling of the solid should ideally occur within a certified chemical fume hood to minimize inhalation risk.
-
Protective Clothing: A standard laboratory coat should be worn to protect street clothes and minimize skin exposure.
Waste Segregation Protocol: Preventing unintentional chemical reactions is a critical safety tenet.
-
Designate a Specific Waste Container: Use a dedicated, clearly labeled container for this compound waste.
-
Avoid Co-mingling: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, to prevent unforeseen reactions.
-
Solid vs. Liquid: Dispose of the solid chemical in a solid waste container. If the chemical is dissolved in a solvent for experimental reasons, it must be disposed of as liquid chemical waste in a separate, appropriate container, taking into account the hazards of the solvent as well.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the compliant disposal of this compound from the laboratory bench to its final transport.
Step 1: Waste Characterization Based on its classification as a skin, eye, and respiratory irritant, this compound must be treated as a hazardous waste[4][7].
Step 2: Containerization
-
Use an Approved Container: The waste container must be made of a material compatible with the chemical (e.g., high-density polyethylene) and be in good condition with a secure, leak-proof lid.
-
Keep Containers Closed: Always keep the waste container sealed when not actively adding waste to it. This prevents the release of vapors or dust and protects the lab environment[9].
Step 3: Labeling Proper labeling is a cornerstone of safe waste management. The label must be affixed to the container at the moment the first piece of waste is added and must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear indication of the hazards (e.g., "Irritant").
-
The date on which waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
Step 4: Accumulation
-
Satellite Accumulation Area (SAA): Laboratories may accumulate up to 55 gallons of non-acute hazardous waste in an SAA, which must be at or near the point of generation and under the control of the operator.
-
Central Accumulation Area (CAA): Once the SAA limits are reached, the waste must be moved to a designated CAA within three days. Follow your institution's specific guidelines for waste transfer.
-
Weekly Inspections: All hazardous waste accumulation areas should be inspected weekly to check for leaks and proper labeling[9].
Step 5: Final Disposal
-
Professional Disposal Service: Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain. It must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[7].
-
Manifest System: When the waste is picked up for transport, it will be tracked using the EPA's Hazardous Waste Manifest System, which documents its journey from the generator to the final treatment, storage, and disposal facility (TSDF)[9][13].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Decision workflow for compliant chemical waste disposal.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental release or exposure.
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate and Ventilate: If the spill is large or has created significant dust, evacuate the immediate area. Ensure the area is well-ventilated, preferably by using a chemical fume hood.
-
Don PPE: Before cleaning, don the appropriate PPE as described in Section 3.
-
Contain and Clean: For a small solid spill, gently cover with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the material into a designated waste container. Avoid actions that create dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
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OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]
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Istanbul University Press. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy. [Link]
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Ginekologia i Poloznictwo. (2025, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. [Link]
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Navigating the Safe Handling of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical information for the safe handling, use, and disposal of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS Number: 22706-11-2). This solid, powdered compound, while a valuable building block in medicinal chemistry and materials science, necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols.
Hazard Assessment and Risk Mitigation: Understanding the Compound
This compound is classified as a hazardous substance with the following primary concerns:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]
-
Serious Eye Irritation (H319): Contact with eyes can result in significant irritation and potential damage.[1]
-
Respiratory Irritation (H335): Inhalation of dust particles may irritate the respiratory tract, leading to coughing and discomfort.[1]
Given these hazards, a proactive approach to exposure control is critical. The cornerstone of this approach is a combination of engineering controls, administrative controls, and the correct use of Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves | Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental contact.[2] For prolonged handling, butyl rubber may offer superior protection. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Chemical safety goggles or a face shield | Protects the eyes from airborne particles and accidental splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Respiratory Protection | NIOSH-approved N95 respirator (minimum) | Prevents the inhalation of airborne dust particles.[1] For operations that may generate higher concentrations of dust, a respirator with a higher Assigned Protection Factor (APF), such as an N99, N100, or a Powered Air-Purifying Respirator (PAPR), should be considered. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
Expert Insight: The choice of PPE should always be informed by a task-specific risk assessment. While an N95 respirator is a baseline, activities such as weighing or transferring large quantities of the powder may aerosolize finer particles, justifying a higher level of respiratory protection.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a controlled laboratory environment.
Engineering Controls: Designing Safety into the Workflow
The primary engineering control for handling this compound is a certified chemical fume hood. All weighing, transferring, and reaction setup should be performed within the fume hood to capture any airborne dust.
Experimental Workflow in a Chemical Fume Hood
Caption: Workflow for handling the solid compound within a fume hood.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment, including spatulas, weigh boats, and reaction vessels.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Perform all weighing operations within the fume hood.
-
To minimize dust generation, handle the solid gently. Avoid scooping or pouring from a height.
-
Use an anti-static weigh boat to prevent the powder from clinging and becoming airborne.
-
Carefully transfer the weighed compound into the reaction vessel, which should already contain the solvent where possible to reduce dust.
-
-
Reaction and Work-up:
-
Conduct the entire reaction within the fume hood.
-
Keep all containers of the compound sealed when not in use.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the compound using a damp cloth or paper towel.
-
Treat all disposable materials, such as weigh boats and contaminated paper towels, as hazardous waste.
-
Spill Management: Preparedness is Key
Accidental spills should be managed promptly and safely. A spill kit specifically for solid chemical irritants should be readily available.
Spill Response Protocol
-
Evacuate and Alert: If a significant amount of dust is generated, evacuate the immediate area and alert colleagues.
-
Assess the Spill: Determine the extent of the spill and if it can be safely managed by laboratory personnel.
-
Don Appropriate PPE: At a minimum, wear the PPE outlined in Section 2. For larger spills, enhanced respiratory protection may be necessary.
-
Contain the Spill: Cover the spill with a damp paper towel to prevent the dust from becoming airborne.
-
Clean-up:
-
Gently scoop the absorbed material into a designated hazardous waste container. Do not dry sweep as this will generate dust.
-
Clean the spill area with soap and water.
-
-
Dispose of Waste: All materials used for clean-up must be disposed of as hazardous waste.
Solid Chemical Spill Cleanup Procedure
Caption: Step-by-step procedure for cleaning up a solid chemical spill.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE, weigh boats, and spill clean-up materials, must be treated as hazardous waste.
Waste Segregation and Disposal
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed container. The label should include "Hazardous Waste" and the chemical name.
-
Liquid Waste: Unused solutions containing the compound should be collected in a separate, labeled container for non-halogenated organic waste.[3][4]
-
Disposal Route: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations.
Expert Insight: The thiol group in this compound can be malodorous. While the phenyl and amino groups may mitigate this to some extent, it is good practice to keep waste containers sealed and in a well-ventilated area pending disposal.
Authoritative Grounding and Compliance
This guidance is grounded in established safety principles and regulatory standards. The Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard (29 CFR 1910.1200) mandates that employers provide information and training to employees about hazardous chemicals in their workplace.[5][6][7][8] This guide serves as a component of that communication. Additionally, recommendations for respiratory protection are aligned with guidelines from the National Institute for Occupational Safety and Health (NIOSH).
By adhering to these protocols, you can confidently and safely incorporate this compound into your research and development workflows, fostering a culture of safety and scientific excellence.
References
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U.S. Occupational Safety and Health Administration. (n.d.). 29 CFR 1910.1200 - Hazard communication. eCFR. Retrieved from [Link]
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Industrial Hygiene in the Workplace. (2025, July 7). OSHA 1910.1200: Hazard Communication. Retrieved from [Link]
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U.S. Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]
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National Association of Safety Professionals. (n.d.). OSHA Hazard Communication Standard (HAZCOM) 1910.1200. Retrieved from [Link]
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PubChem. (n.d.). 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
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European Chemicals Agency. (2023, June 9). Substance Information. Retrieved from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]
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U.S. Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
